molecular formula C22H38ClNO5 B014508 TMB-8 CAS No. 53464-72-5

TMB-8

Numéro de catalogue: B014508
Numéro CAS: 53464-72-5
Poids moléculaire: 432.0 g/mol
Clé InChI: KFJZVXKPPQIYCG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TMB 8 is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) with IC50 values of 390 and 350 nM, respectively, for human muscle-type and α3β4 subunit-containing ganglionic nAChRs expressed in TE671/RD or SH-SY5Y cells. It inhibits nicotine-induced dopamine release from rat brain synaptosomes (IC50 = 480 nM). TMB 8 also reduces calcium availability in smooth and skeletal muscle, blocking the contractile response in isolated rabbit aortic strip when used at a concentration of 50 µM and inhibiting calcium influx and efflux in isolated guinea pig ileum when used at a concentration of 65 µM. It has been used in the study of intracellular calcium dynamics, particularly in smooth muscle. TMB 8 also inhibits protein kinase C (PKC) activity in a dose-dependent manner.>

Propriétés

IUPAC Name

8-(diethylamino)octyl 3,4,5-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO5.ClH/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4;/h16-17H,6-15H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJZVXKPPQIYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53464-72-5
Record name Benzoic acid, 3,4,5-trimethoxy-, 8-(diethylamino)octyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53464-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 53464-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl[8-(3,4,5-trimethoxybenzoyloxy)octyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

TMB-8: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TMB-8 (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is a widely cited pharmacological agent historically classified as an intracellular calcium antagonist. While it effectively modulates intracellular calcium signaling, extensive research has revealed a complex and non-specific mechanism of action, extending beyond simple inhibition of calcium release. This guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, its multifaceted effects on cellular signaling, and detailed protocols for its experimental application. A key takeaway is that this compound's effects are highly cell-type and concentration-dependent, and it should be used with careful consideration of its multiple targets, which include nicotinic acetylcholine (B1216132) receptors (nAChRs) and protein kinase C (PKC), in addition to its influence on intracellular calcium stores.

Core Mechanism of Action: A Multifaceted Profile

This compound's primary reputation is built on its ability to alter intracellular calcium ([Ca2+]) dynamics. However, its mechanism is not one of a specific, high-affinity receptor antagonist but rather a broader interference with several key components of cellular signaling.

Effects on Intracellular Calcium Stores

The effect of this compound on intracellular calcium stores, primarily the endoplasmic/sarcoplasmic reticulum (ER/SR), is complex and can be paradoxical.

  • Inhibition of Calcium Release: In many cell types, this compound is reported to inhibit the release of Ca2+ from intracellular stores.[1][2] This is often attributed to the stabilization of calcium within these stores.[3] For instance, in dissociated rat brain cells, this compound was found to reduce intracellular Ca2+ by increasing its sequestration within the sarcoplasmic reticulum, thereby blocking its release.[4] In skeletal muscle, this compound is suggested to inhibit contractility by decreasing the mobilization of sequestered calcium from the sarcoplasmic reticulum.[1]

  • Paradoxical Calcium Mobilization: In contrast, some studies report that this compound can induce the release of Ca2+ from intracellular stores. In pancreatic islets, for example, this compound was observed to cause a concentration-dependent increase in 45Ca2+ efflux, suggesting it mobilizes calcium from intracellular stores rather than inhibiting its release.[5] This paradoxical effect may be due to an initial blockage of efflux, leading to an overfilling of the stores and a subsequent loss of their ability to regulate cytosolic Ca2+ levels.[6] Another study on human lymphocytes showed that this compound treatment increased the free intracellular Ca2+ concentration by 40%.[7]

The precise molecular targets for these effects on calcium stores remain debated. While often implicated as an inhibitor of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), at least one study on isolated platelet membrane vesicles found that this compound, at a concentration of 50 µM, did not inhibit IP3-induced Ca2+ release.

Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

A significant and potent action of this compound is its non-competitive antagonism of various nAChR subtypes.[8] This effect occurs at concentrations that are often lower than those required to observe significant effects on intracellular calcium mobilization.

  • This compound is a potent inhibitor of agonist-stimulated ion flux through human muscle nAChRs and ganglionic α3β4-nAChRs, with IC50 values in the nanomolar range.[8]

  • It also inhibits a central nervous system nAChR subtype that mediates nicotinic agonist-stimulated dopamine (B1211576) release.[8]

  • The antagonism is non-competitive, suggesting that this compound does not bind to the acetylcholine binding site but rather to a different site on the receptor-channel complex.[8]

Inhibition of Protein Kinase C (PKC)

This compound has been shown to directly inhibit the activity of protein kinase C (PKC), a crucial family of enzymes in signal transduction.[2] This inhibition appears to be competitive with respect to phospholipids, which are essential for PKC activation.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound against its various targets. It is important to note the variability in reported effective concentrations, which can be influenced by the cell type and experimental conditions.

TargetActionSpecies/Cell TypeIC50 / KiReference(s)
Calcium Signaling
Norepinephrine-induced [Ca2+]i increaseInhibitionDissociated single rat brain cells30, 100 µmol·L-1 (effective concentrations)[4]
Carbamylcholine-induced amylase releaseInhibition (dose-dependent)Dispersed rat pancreatic acini10-7M to 10-4M (effective range)
Prolactin gene expressionInhibitionGH3 cells2.5-10 µM (effective range)[9]
Nicotinic Acetylcholine Receptors (nAChRs)
Human muscle nAChRNon-competitive antagonismTE671/RD cells~400 nM (IC50)[8]
Ganglionic α3β4-nAChRNon-competitive antagonismSH-SY5Y cells~400 nM (IC50)[8]
CNS nAChR (dopamine release)InhibitionRat brain synaptosomes~500 nM (IC50)[8]
Human α4β2 nAChRInhibitionHuman embryonic kidney 293 cells15 µM (IC50)[10]
Other Targets
Low-affinity choline (B1196258) transportCompetitive inhibitionN1E-115 neuroblastoma cells10 µM (Ki)[11][12]
Protein Kinase C (PKC)InhibitionHuman plateletsEffective at concentrations that inhibit Ca2+ increase[2]

Signaling Pathways and Visualizations

The multifaceted nature of this compound's action means it can interfere with multiple signaling pathways simultaneously. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by this compound.

TMB8_Calcium_Signaling cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane IP3R IP3R Ca_store Ca2+ Store IP3R->Ca_store Releases Ca2+ RyR RyR SERCA SERCA Pump SERCA->Ca_store Sequesters Ca2+ SOCE SOCE Channel Ca_store->SOCE Depletion activates Ca_cytosol Cytosolic Ca2+ Ca_store->Ca_cytosol Ca2+ Release GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates IP3->IP3R Activates SOCE->Ca_cytosol Ca2+ Influx TMB8 This compound TMB8->IP3R Inhibits/Modulates? TMB8->Ca_store Promotes Sequestration / Causes Release? Ca_cytosol->SERCA Uptake TMB8_nAChR_Signaling cluster_PM Plasma Membrane nAChR Nicotinic ACh Receptor Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx ACh Acetylcholine ACh->nAChR Activates TMB8 This compound TMB8->nAChR Non-competitive Antagonism Depolarization Membrane Depolarization Ion_Influx->Depolarization VDCC Voltage-Dependent Ca2+ Channels Depolarization->VDCC Activates Ca_Influx Ca2+ Influx VDCC->Ca_Influx TMB8_PKC_Signaling cluster_PM Plasma Membrane GPCR GPCR PLC PLC GPCR->PLC Activates DAG Diacylglycerol PLC->DAG Generates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates Targets TMB8 This compound TMB8->PKC Inhibits (competes with phospholipids) Ca_cytosol Cytosolic Ca2+ Ca_cytosol->PKC Activates Phospholipids Phospholipids Phospholipids->PKC Required for activation

References

TMB-8: An In-depth Technical Guide on a Putative Intracellular Calcium Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride, commonly known as TMB-8, has been historically categorized as an intracellular calcium (Ca2+) antagonist. It has been utilized in numerous studies to investigate the role of intracellular Ca2+ signaling in a variety of physiological processes. However, accumulating evidence reveals a more complex pharmacological profile, indicating that this compound is not a specific inhibitor of intracellular Ca2+ release. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, multifaceted effects on cellular signaling, and practical considerations for its use in research. Quantitative data from various studies are summarized, and conceptual diagrams of its interactions are provided to aid in experimental design and data interpretation.

Introduction

This compound is a synthetic organic compound that was initially introduced as a tool to probe the function of intracellular Ca2+ stores.[1] Its proposed mechanism involved the stabilization of calcium within these stores, thereby preventing its release into the cytosol. This property made it an attractive compound for dissecting the roles of intracellular versus extracellular Ca2+ in cellular signaling cascades. While this compound does influence intracellular Ca2+ dynamics, its utility as a specific antagonist is limited by its numerous off-target effects.[2][3] This guide aims to provide a detailed examination of this compound's pharmacological properties, highlighting both its originally intended use and its now-recognized broader spectrum of activity.

Chemical and Physical Properties

This compound hydrochloride is a solid powder with a molecular weight of 431.99 g/mol .[][5] Its amphiphilic nature, possessing both hydrophobic and hydrophilic moieties, is thought to contribute to its accumulation at the lipid-water interface of biological membranes, potentially explaining its broad range of effects on membrane proteins.[]

PropertyValueReference
Formal Name 3,4,5-trimethoxy-benzoic acid, 8-(diethylamino)octyl ester, monohydrochloride[6]
CAS Number 53464-72-5[6]
Molecular Formula C22H38ClNO5[]
Molecular Weight 431.99[][5]
Appearance Solid powder[]
Melting Point 88-89 °C[]
Solubility Slightly soluble in chloroform, methanol, and water[6]

Mechanism of Action: Beyond Intracellular Calcium Antagonism

While initially described as an intracellular Ca2+ antagonist, the mechanism of action of this compound is now understood to be multifaceted. It interacts with a variety of cellular targets, often with higher potency than its effects on intracellular calcium release.

Effects on Intracellular Calcium

The primary proposed mechanism of this compound was the inhibition of Ca2+ release from intracellular stores, such as the sarcoplasmic/endoplasmic reticulum (SR/ER).[7] It was thought to stabilize the membrane of these organelles, preventing the efflux of stored calcium. Some studies support this, showing that this compound can inhibit Ca2+ release induced by various stimuli.[8] However, other studies have reported conflicting results, with some showing no inhibition or even a potentiation of Ca2+ release from intracellular stores.[9][10] For instance, in pancreatic islets, this compound was found to mobilize Ca2+ from intracellular stores rather than inhibit its efflux.[9]

Non-Specific Effects

It is now well-established that this compound has a range of effects unrelated to its putative role as an intracellular Ca2+ antagonist. These off-target activities are often observed at concentrations similar to or lower than those required to affect intracellular calcium, complicating the interpretation of experimental results.

This compound is a potent, non-competitive antagonist of diverse nAChR subtypes.[3] This inhibition occurs at nanomolar concentrations, which is significantly more potent than its effects on intracellular Ca2+ mobilization.[3]

This compound has been shown to inhibit PKC activity in a dose-dependent manner.[6][11] This action can interfere with signaling pathways that are dependent on PKC activation.

This compound exhibits blocking activity on several types of ion channels, including:

  • Sodium (Na+) Channels : Evidence suggests that this compound possesses Na+ channel-blocking properties.[2][]

  • Calcium (Ca2+) Channels : In addition to its effects on intracellular stores, this compound can also block voltage-gated Ca2+ channels at the plasma membrane.[2][12]

  • Inhibition of Choline (B1196258) Uptake : this compound can competitively inhibit choline transport, thereby affecting phospholipid metabolism.[13]

  • Effects on Platelet Aggregation : this compound has been shown to interfere with platelet aggregation, although the mechanism is complex and may involve multiple targets.[14][15]

The following diagram illustrates the multiple known targets of this compound.

TMB8_Targets cluster_Calcium Intracellular Ca2+ Signaling cluster_PlasmaMembrane Plasma Membrane Targets TMB8 This compound ER Endoplasmic Reticulum (ER) Ca2+ Stores TMB8->ER Inhibits/Modulates nAChR Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) TMB8->nAChR Antagonizes (Non-competitive) PKC Protein Kinase C (PKC) TMB8->PKC Inhibits IonChannels Voltage-Gated Ion Channels (Na+, Ca2+) TMB8->IonChannels Blocks CholineTransporter Choline Transporter TMB8->CholineTransporter Inhibits (Competitive) Ca_Release Ca2+ Release ER->Ca_Release Leads to

Caption: Multifaceted pharmacological targets of this compound.

Quantitative Data on this compound Activity

The following tables summarize the reported concentrations and inhibitory constants (IC50) of this compound across various biological systems. It is crucial to note the wide range of effective concentrations, which often overlap for its different targets.

Table 1: Inhibitory Concentrations (IC50) of this compound
TargetCell/Tissue TypeIC50 ValueReference
Human muscle-type nAChRsTE671/RD cells390 nM[6][11][16]
α3β4 subunit-containing ganglionic nAChRsSH-SY5Y cells350 nM[6][11][16]
Nicotine-induced dopamine (B1211576) releaseRat brain synaptosomes480 nM[6][11]
Human α4β2 nAChRHuman embryonic kidney 293 cells15 µM[17]
IP3-induced Ca2+ releasePlatelet membrane vesicles> 50 µM (no inhibition)[10]
Table 2: Effective Concentrations of this compound in Functional Assays
Biological EffectSystem/TissueEffective ConcentrationReference
Blockade of contractile responseIsolated rabbit aortic strip50 µM[6][11]
Inhibition of Ca2+ influx and effluxIsolated guinea pig ileum65 µM[6][11]
Inhibition of norepinephrine-induced changes in [Ca2+]i and muscle tensionIsolated rabbit aorta100 µM[8]
Inhibition of prolactin mRNA levelsGH3 cells2.5-10 µM[18]
Protection against glutamate (B1630785) neurotoxicityCultured cerebellar granule cells> 100 µM[19]
Inhibition of methoxamine-induced renin secretion inhibitionRat renal cortical slices1-10 µM[2]

Experimental Protocols: Methodological Considerations

Due to the non-specific nature of this compound, designing and interpreting experiments requires careful consideration. The following are general outlines of experimental protocols where this compound has been used, based on published literature.

Measurement of Intracellular Calcium

A common application of this compound is to investigate the source of intracellular Ca2+ elevation.

Objective: To determine if an agonist-induced increase in intracellular Ca2+ is dependent on release from intracellular stores.

General Protocol:

  • Cell Loading: Load cells with a fluorescent Ca2+ indicator (e.g., Fura-2/AM, Fluo-4/AM) according to the manufacturer's protocol.

  • Baseline Measurement: Measure baseline fluorescence to establish the resting intracellular Ca2+ concentration.

  • Pre-incubation: Incubate a subset of cells with this compound at a desired concentration (typically in the range of 10-100 µM) for a specified period. A vehicle control (e.g., DMSO) should be run in parallel.

  • Stimulation: Add the agonist of interest to both this compound-treated and control cells.

  • Data Acquisition: Continuously record the fluorescence signal to monitor changes in intracellular Ca2+ concentration.

  • Analysis: Compare the magnitude and kinetics of the Ca2+ response in the presence and absence of this compound.

The following workflow diagram illustrates this process.

Calcium_Measurement_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Load Load cells with Ca2+ indicator Wash Wash to remove extracellular dye Load->Wash Baseline Measure baseline fluorescence Wash->Baseline Preincubation Pre-incubate with This compound or vehicle Baseline->Preincubation Stimulate Add agonist Preincubation->Stimulate Record Record fluorescence changes Stimulate->Record Compare Compare Ca2+ response (this compound vs. control) Record->Compare TMB8_Interpretation_Logic cluster_Controls Control Experiments Start Experiment with this compound ObservedEffect Observed Biological Effect Start->ObservedEffect Question Is the effect solely due to intracellular Ca2+ antagonism? ObservedEffect->Question Control1 Use specific inhibitors for alternative this compound targets Question->Control1 To address this, perform controls Control2 Use non-pharmacological approaches (e.g., siRNA) Question->Control2 Control3 Test alternative intracellular Ca2+ modulators Question->Control3 Conclusion Interpret results considering all potential mechanisms Control1->Conclusion Control2->Conclusion Control3->Conclusion

References

An In-depth Technical Guide to 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride, commonly known as TMB-8 hydrochloride, is a versatile pharmacological tool with a complex mechanism of action. Initially characterized as an intracellular calcium (Ca²⁺) antagonist, its utility in research extends to the inhibition of Protein Kinase C (PKC) and non-competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a comprehensive overview of its physicochemical properties, pharmacological actions, and detailed experimental protocols for its application in scientific research.

Physicochemical Properties

This compound hydrochloride is a white solid organic compound. Its fundamental properties are summarized below, providing essential information for its use in experimental settings.

PropertyValueReference(s)
Synonyms This compound hydrochloride, 3,4,5-Trimethoxybenzoic acid 8-(diethylamino)octyl ester hydrochloride[1][2]
CAS Number 53464-72-5[3][4][5][6]
Molecular Formula C₂₂H₃₇NO₅ • HCl[1][3]
Molecular Weight 432.0 g/mol (as HCl salt), 395.54 g/mol (free base)[3][4][5][6]
Melting Point 94-97 °C[5][7][8]
Solubility Slightly soluble in water, methanol, and chloroform.[3][7][9]
Appearance White solid powder.[7][8]
Purity ≥98%[1][3][5]
Storage Store at -20°C.[7]

Pharmacology and Mechanism of Action

This compound exhibits a multi-faceted pharmacological profile, acting on several key signaling pathways. Its actions are not limited to a single target, a critical consideration for interpreting experimental outcomes.

Intracellular Calcium Antagonism

This compound is widely recognized for its ability to inhibit the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER).[10] This effect is primarily attributed to its interaction with the inositol (B14025) 1,4,5-trisphosphate (IP₃) signaling pathway.

The canonical IP₃ pathway begins with the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and IP₃.[11] IP₃ then diffuses through the cytoplasm and binds to the IP₃ receptor (IP₃R) on the ER membrane, an action that opens the channel and allows stored Ca²⁺ to flow into the cytoplasm.[8][11][12] this compound is thought to interfere with this process, thereby preventing the rise in intracellular calcium concentration.[13]

IP3_Pathway cluster_er ER Lumen ext_signal Agonist (e.g., Neurotransmitter, Hormone) gpcr Gq-Coupled Receptor ext_signal->gpcr Binds plc Phospholipase C (PLC) gpcr->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r Binds & Activates pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum (ER) ca_cyto Cytosolic Ca²⁺ (Increase) ip3r->ca_cyto Ca²⁺ Release ca_store Ca²⁺ ca_cyto->pkc Activates response Cellular Responses (e.g., Contraction, Secretion) ca_cyto->response Activates pkc->response Phosphorylates Targets tmb8_ip3r This compound tmb8_ip3r->ip3r Inhibits tmb8_pkc This compound tmb8_pkc->pkc Inhibits

Diagram 1: this compound Inhibition of the IP₃ Signaling Pathway.
Protein Kinase C (PKC) Inhibition

In addition to its effects on calcium mobilization, this compound directly inhibits Protein Kinase C (PKC) activity in a dose-dependent manner.[3] Kinetic studies have shown that this inhibition is competitive with respect to phospholipids, which are essential cofactors for PKC activation.[14] This suggests that this compound may interfere with the binding of PKC to the cell membrane, a critical step for its activation. This dual action as both a Ca²⁺ antagonist and a PKC inhibitor makes this compound a potent modulator of cellular signaling.[14][15]

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

This compound is a potent, non-competitive antagonist at various nicotinic acetylcholine receptor (nAChR) subtypes.[3][16] It has been shown to inhibit ion flux mediated by human muscle-type and ganglionic nAChRs with potencies in the nanomolar range.[12][16] This antagonism appears to be functional, reducing the efficacy of nAChR agonists without affecting their binding potency.[12]

Quantitative Pharmacological Data

The following table summarizes key quantitative data regarding the inhibitory activity of this compound across its various targets.

Target/ProcessIC₅₀ / Effective ConcentrationCell/Tissue TypeReference(s)
Human Muscle-type nAChR390 nMTE671/RD cells[3][14]
α3β4 Ganglionic nAChR350 nMSH-SY5Y cells[3][14]
Nicotine-induced Dopamine Release480 nMRat brain synaptosomes[3][9]
Contractile Response50 µMIsolated rabbit aortic strip[3]
Calcium Influx/Efflux65 µMIsolated guinea pig ileum[3]
Prolactin mRNA Inhibition2.5 - 10 µMGH3 cells[11][17]
Histamine Release (Antigen-induced)120 µMRat mast cells[18]
Histamine Release (Compound 48/80)160 µMRat mast cells[18]
Histamine Release (A23187-induced)70 µMRat mast cells[18]

Experimental Protocols

The following protocols provide a framework for utilizing this compound in common cell-based assays. Researchers should optimize concentrations and incubation times for their specific experimental systems.

Intracellular Calcium Release Assay using Fura-2 AM

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to an agonist, and the inhibitory effect of this compound.

Calcium_Assay_Workflow start Start cell_prep 1. Cell Preparation Seed cells on coverslips and culture overnight. start->cell_prep dye_loading 2. Dye Loading Incubate cells with Fura-2 AM in physiological buffer. cell_prep->dye_loading wash1 3. Wash Wash cells to remove extracellular dye. dye_loading->wash1 tmb8_incubation 4. This compound Pre-incubation Incubate one group of cells with this compound hydrochloride. wash1->tmb8_incubation baseline 5. Baseline Measurement Mount coverslip on microscope. Measure baseline fluorescence ratio (340/380 nm). tmb8_incubation->baseline agonist_add 6. Agonist Stimulation Add agonist (e.g., ATP, Carbachol) to stimulate Ca²⁺ release. baseline->agonist_add record 7. Data Recording Continuously record fluorescence ratio to monitor [Ca²⁺]i changes. agonist_add->record analysis 8. Data Analysis Calculate peak [Ca²⁺]i increase and compare this compound treated vs. control. record->analysis end End analysis->end

Diagram 2: Workflow for an Intracellular Calcium Assay.

Methodology:

  • Cell Preparation: Plate adherent cells on glass coverslips in a 24-well plate and allow them to attach and grow for 24-48 hours. For suspension cells, harvest and wash them in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Dye Loading: Prepare a Fura-2 AM loading solution (typically 2-5 µM in HBSS). Remove the culture medium from adherent cells, wash once with HBSS, and incubate with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark. For suspension cells, resuspend the cell pellet in the loading solution.

  • Washing: After incubation, wash the cells twice with HBSS to remove any extracellular Fura-2 AM.

  • This compound Pre-incubation: Incubate the cells with the desired concentration of this compound hydrochloride (e.g., 10-100 µM) in HBSS for 15-30 minutes at room temperature. A vehicle control (HBSS only) group must be run in parallel.

  • Fluorescence Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system. For suspension cells, use a cuvette-based fluorometer.

  • Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm. After establishing a stable baseline, add the agonist of choice (e.g., ATP, bradykinin) to induce intracellular Ca²⁺ release.

  • Analysis: The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is directly proportional to the [Ca²⁺]i. Compare the peak increase in the fluorescence ratio between the control and this compound treated groups to quantify the inhibitory effect.

In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a general method for assessing the direct inhibitory effect of this compound on PKC activity using a non-radioactive, ELISA-based format.

Methodology:

  • Plate Preparation: Use a microtiter plate pre-coated with a specific PKC substrate peptide. Wash the wells with a kinase assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of this compound hydrochloride in the kinase assay buffer. Include a vehicle control (buffer only) and a positive control inhibitor.

  • Kinase Reaction: a. Add the diluted this compound or control solutions to the appropriate wells. b. Add a solution containing purified, active PKC enzyme to each well. c. Incubate for 10-20 minutes at 30°C to allow the inhibitor to bind to the enzyme. d. Initiate the phosphorylation reaction by adding ATP to each well. e. Incubate for 30-90 minutes at 30°C.

  • Detection: a. Terminate the reaction by washing the wells to remove ATP and the enzyme solution. b. Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate for 60 minutes. c. Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30-60 minutes. d. Wash the wells and add a colorimetric HRP substrate (e.g., TMB, not to be confused with the inhibitor). e. Stop the reaction with an acidic stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: The absorbance is proportional to the PKC activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Applications and Considerations

This compound is a valuable tool for dissecting signaling pathways that involve intracellular calcium and PKC. It has been used in studies of smooth muscle contraction, neurotransmitter release, gene expression, and inflammation.[3][5][11][17]

However, researchers must exercise caution when interpreting results due to its multiple mechanisms of action. For example, an observed effect could be due to the inhibition of Ca²⁺ release, PKC, nAChRs, or a combination thereof. Furthermore, some studies suggest that this compound can affect mitochondrial respiration and ATP production, which could indirectly influence cellular processes.[12][13] Therefore, it is crucial to use appropriate controls and, when possible, complementary inhibitors or genetic approaches to validate findings.

Conclusion

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride is a multi-target pharmacological agent that serves as a potent inhibitor of intracellular calcium release, protein kinase C, and nicotinic acetylcholine receptors. Its diverse activity profile makes it a powerful research tool, provided that its complex pharmacology is taken into account during experimental design and data interpretation. This guide provides the foundational knowledge and protocols necessary for the effective application of this compound in a research setting.

References

Preliminary Studies on TMB-8's Effects on Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) is widely recognized as a putative intracellular calcium antagonist. Its effects on smooth muscle have been a subject of numerous preliminary studies, revealing a complex mechanism of action that extends beyond simple calcium antagonism. This technical guide provides an in-depth overview of the foundational research on this compound's influence on smooth muscle physiology, with a focus on its inhibitory actions on contractility. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly those targeting pathways involving smooth muscle function.

Core Mechanism of Action

This compound exerts its effects on smooth muscle primarily by interfering with calcium ion (Ca²⁺) signaling, a critical component of the excitation-contraction coupling process. The preliminary research indicates that this compound's mechanism is multifaceted, involving:

  • Inhibition of Intracellular Calcium Release: this compound is reported to stabilize calcium binding to cellular stores, particularly the sarcoplasmic reticulum (SR), thereby inhibiting the release of Ca²⁺ induced by various stimuli.[1] This action is crucial as the release of stored Ca²⁺ is a key trigger for smooth muscle contraction.[2]

  • Inhibition of Calcium Influx: Studies have shown that this compound can inhibit the influx of extracellular Ca²⁺ into smooth muscle cells.[3] This effect contributes significantly to its overall relaxant properties.

  • Inhibition of Calcium Sensitization: Evidence suggests that at higher concentrations, this compound may also inhibit the calcium sensitization of the contractile elements, meaning it can reduce the force of contraction even when intracellular Ca²⁺ levels are elevated.[3]

These mechanisms collectively lead to a reduction in the availability of intracellular free Ca²⁺, ultimately resulting in the relaxation of smooth muscle tissue.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various preliminary studies on this compound's effects on different types of smooth muscle.

Table 1: Effects of this compound on Vascular Smooth Muscle
Tissue PreparationAgonistThis compound ConcentrationObserved EffectCitation
Isolated Rabbit AortaHigh K⁺100 µMDecreased muscle tension and cytosolic Ca²⁺ ([Ca²⁺]i) to resting levels.[3]
Isolated Rabbit AortaNorepinephrine (B1679862)100 µMAlmost completely inhibited the increase in [Ca²⁺]i and ⁴⁵Ca²⁺ influx; muscle tension was partially decreased.[3]
Isolated Rabbit AortaNorepinephrine300 µMInhibited the remaining portion of the contraction without an additional decrease in [Ca²⁺]i.[3]
Rabbit Basilar ArteryKClNot specifiedInhibited KCl-induced muscle contraction by reducing [Ca²⁺]i.[4]
Rabbit Basilar ArteryHistamine, Norepinephrine, KClNot specifiedShifted concentration-response curves in a non-competitive manner for norepinephrine and KCl, and in a mixed manner for histamine.[4]
Permeabilized Smooth MuscleCa²⁺300 µMDid not inhibit Ca²⁺-induced contraction.[3]
Table 2: Effects of this compound on Gastrointestinal and Other Smooth Muscles
Tissue PreparationAgonist/ConditionThis compound ConcentrationObserved EffectCitation
Guinea-pig IleumResting65 µMSignificantly inhibited resting cellular Ca²⁺ influx and efflux.[1]
Rabbit IleumBasalNot specifiedDecreased short-circuit current and increased active Na⁺ and Cl⁻ absorption.[5]
Rabbit IleumCarbacholNot specifiedTotally prevented the transport effects of carbachol.[5]
Rabbit IleumSerotoninNot specifiedDid not inhibit the effects of serotonin.[5]

Experimental Protocols

Isolated Tissue Bath for Smooth Muscle Contractility Studies

This protocol is a generalized representation based on methodologies frequently cited in the preliminary studies of this compound.

  • Tissue Preparation:

    • Euthanize the animal (e.g., rabbit, guinea pig) according to approved ethical protocols.

    • Dissect the desired smooth muscle tissue (e.g., thoracic aorta, ileum) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

    • Carefully clean the tissue of adherent connective and fatty tissues.

    • Cut the tissue into strips or rings of appropriate dimensions (e.g., 2-3 mm wide).

  • Mounting in Organ Bath:

    • Mount the tissue strips vertically in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂).

    • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an optimal resting tension to the tissue and allow it to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing.

  • Experimental Procedure:

    • Induce a stable contraction using a specific agonist (e.g., high KCl, norepinephrine, histamine).

    • Once a plateau is reached, add this compound in a cumulative or non-cumulative manner to obtain a concentration-response curve.

    • Record the changes in isometric tension.

    • In some protocols, tissues are pre-incubated with this compound before the addition of the agonist.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the agonist.

    • Calculate IC₅₀ values (the concentration of this compound that causes 50% of the maximal relaxation).

Measurement of Intracellular Calcium ([Ca²⁺]i)
  • Cell Loading:

    • Load the smooth muscle tissue or isolated cells with a fluorescent Ca²⁺ indicator, such as Fura-2 AM.

    • Incubate the tissue with the indicator in the physiological salt solution for a specific duration in the dark.

  • Fluorometric Measurement:

    • Mount the loaded tissue in a specialized superfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements.

    • Excite the tissue alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is used to calculate the intracellular Ca²⁺ concentration.

  • Experimental Intervention:

    • After obtaining a stable baseline [Ca²⁺]i, introduce agonists and/or this compound into the superfusion solution and record the changes in the fluorescence ratio.

Visualizations

G cluster_0 Smooth Muscle Cell cluster_1 Extracellular Space cluster_2 Sarcoplasmic Reticulum Ca_ext Extracellular Ca²⁺ Cytosolic_Ca Cytosolic Ca²⁺ Ca_ext->Cytosolic_Ca Ca²⁺ Influx SR_Ca Stored Ca²⁺ SR_Ca->Cytosolic_Ca Ca²⁺ Release Contraction Contraction Cytosolic_Ca->Contraction TMB8 This compound TMB8->Contraction Inhibits (Ca²⁺ Sensitization) Ca_ext -> Cytosolic_Ca Ca_ext -> Cytosolic_Ca TMB8->Ca_ext -> Cytosolic_Ca Inhibits SR_Ca -> Cytosolic_Ca SR_Ca -> Cytosolic_Ca TMB8->SR_Ca -> Cytosolic_Ca Inhibits

Caption: Signaling pathway of this compound's inhibitory effects on smooth muscle contraction.

G start Start prep Tissue Preparation (e.g., Aortic Ring) start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibration mount->equilibrate contract Induce Contraction (e.g., with Norepinephrine) equilibrate->contract add_tmb8 Add this compound (Cumulative Concentrations) contract->add_tmb8 record Record Isometric Tension add_tmb8->record analyze Data Analysis (IC₅₀, % Inhibition) record->analyze end End analyze->end

Caption: Experimental workflow for assessing this compound's effect on smooth muscle contractility.

G TMB8_effect This compound Administration Ca_influx Decreased Ca²⁺ Influx TMB8_effect->Ca_influx Ca_release Decreased SR Ca²⁺ Release TMB8_effect->Ca_release Ca_sensitization Decreased Ca²⁺ Sensitization TMB8_effect->Ca_sensitization Cytosolic_Ca Reduced Cytosolic [Ca²⁺] Ca_influx->Cytosolic_Ca Ca_release->Cytosolic_Ca Relaxation Smooth Muscle Relaxation Ca_sensitization->Relaxation Cytosolic_Ca->Relaxation

Caption: Logical relationship of this compound's mechanisms leading to smooth muscle relaxation.

References

An In-Depth Technical Guide on the Function of TMB-8 in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8) is a compound that has been widely investigated for its role as an intracellular calcium antagonist. In the realm of cardiac physiology, understanding the precise mechanisms of action of such molecules is paramount for the development of novel therapeutic strategies for cardiovascular diseases. This technical guide provides a comprehensive overview of the function of this compound in cardiac tissue, with a focus on its effects on cardiac muscle contractility, electrophysiology, and the underlying molecular signaling pathways. This document synthesizes key quantitative data, details experimental protocols for reproducibility, and presents visual diagrams of the proposed mechanisms of action.

Core Mechanism of Action

This compound is primarily recognized for its ability to interfere with the release of calcium (Ca2+) from intracellular stores, particularly the sarcoplasmic reticulum (SR) in muscle cells.[1] This action underpins its effects on cardiac myocyte function. Beyond its impact on SR Ca2+ release, evidence suggests that this compound also influences membrane conductances for various cations, indicating a multi-faceted mechanism of action within the cardiac tissue.[1]

Quantitative Effects of this compound on Cardiac Tissue

The following tables summarize the dose-dependent effects of this compound on key parameters of cardiac function, as documented in studies on guinea pig myocardial tissues.

Table 1: Effects of this compound on Cardiac Contractility in Guinea Pig Left Atria [1]

This compound Concentration (µM)Inotropic EffectTime-to-Peak Force
1-100Biphasic: Transient increase followed by a sustained decreaseProlonged

Table 2: Electrophysiological Effects of this compound on Guinea Pig Myocardium [1]

ParameterAtrial Muscle (30 µM this compound)Ventricular Papillary Muscle (30 µM this compound)
Action Potential Duration (APD)Prolonged (especially APD90)Shortened (APD20 = APD50 > APD90)
Refractory PeriodProlongedShortened
Action Potential AmplitudeDecreasedMinimally affected
Maximum Upstroke Velocity (Vmax)DecreasedMinimally affected
Resting Membrane PotentialUnchangedUnchanged
Electrical Stimulation ThresholdElevated (at >10 µM)Not specified

Table 3: Chronotropic Effects of this compound on Spontaneously Beating Guinea Pig Right Atria [1]

This compound Concentration (µM)Chronotropic Effect
1-100Negative (decreased heart rate)

Signaling Pathways and Molecular Interactions

The primary signaling pathway affected by this compound in cardiomyocytes is the intricate process of excitation-contraction coupling, which is fundamentally dependent on intracellular calcium dynamics.

Proposed Mechanism of this compound Action on Calcium Signaling

TMB8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) Action_Potential Action Potential (Depolarization) L_type_Ca_Channel L-type Ca2+ Channel Action_Potential->L_type_Ca_Channel Opens Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx Mediates CICR Calcium-Induced Calcium Release (CICR) Ca_influx->CICR Triggers RyR Ryanodine Receptor (RyR) CICR->RyR via Ca_binding Ca2+ binds to Troponin C Contraction Muscle Contraction Ca_binding->Contraction SR_Ca_Store SR Ca2+ Store RyR->SR_Ca_Store Releases Ca2+ from SR_Ca_Store->Ca_binding Increases cytosolic [Ca2+] for SERCA SERCA Pump SR_Ca_Store->SERCA Ca2+ reuptake via TMB8 This compound TMB8->RyR Interferes with (putative inhibition) SERCA->SR_Ca_Store

Caption: Proposed signaling pathway of this compound in a cardiac myocyte.
Experimental Workflow for Investigating this compound Effects

TMB8_Experimental_Workflow Tissue_Isolation 1. Isolate Guinea Pig Atrial/Ventricular Tissue Preparation 2. Prepare Tissue for Force/Electrophysiology Recording Tissue_Isolation->Preparation Ca_Measurement Parallel Experiment: Isolate Cardiomyocytes & Measure Intracellular Ca2+ with Fura-2 AM Tissue_Isolation->Ca_Measurement Alternative Path Baseline 3. Record Baseline Contractile Force & Action Potentials Preparation->Baseline TMB8_Application 4. Apply this compound at Varying Concentrations Baseline->TMB8_Application Data_Recording 5. Record Changes in Force & Action Potentials TMB8_Application->Data_Recording Analysis 6. Analyze Data: Dose-Response Curves, Parameter Changes Data_Recording->Analysis Ca_Measurement->Analysis

Caption: Experimental workflow for studying this compound in cardiac tissue.

Detailed Experimental Protocols

Isolation and Preparation of Guinea Pig Atrial and Papillary Muscle

Objective: To obtain viable cardiac tissue for contractility and electrophysiology studies.

Materials:

  • Adult guinea pig

  • Langendorff perfusion apparatus

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11), gassed with 95% O2 and 5% CO2

  • Surgical instruments

Protocol:

  • Humanely euthanize the guinea pig in accordance with institutional guidelines.

  • Rapidly excise the heart and mount it on a Langendorff apparatus.

  • Retrogradely perfuse the heart with oxygenated Krebs-Henseleit solution at 37°C.

  • Dissect the right and left atria and right ventricular papillary muscles.

  • Mount the tissues in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • For contractility studies, attach one end of the muscle preparation to a force transducer.

  • For electrophysiology, place the tissue in a recording chamber and perfuse with the solution.

Measurement of Intracellular Calcium Concentration in Cardiomyocytes using Fura-2 AM

Objective: To quantify changes in intracellular Ca2+ levels in response to this compound.

Materials:

  • Isolated cardiomyocytes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Tyrode's solution (in mM: NaCl 140, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, glucose 10; pH adjusted to 7.4)

  • Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)

Protocol:

  • Isolate ventricular myocytes from a guinea pig heart using enzymatic digestion.

  • Incubate the isolated cardiomyocytes with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in Tyrode's solution for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with Tyrode's solution to remove extracellular dye.

  • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes.

  • Place the coverslip with the loaded cells on the stage of an inverted fluorescence microscope.

  • Perfuse the cells with Tyrode's solution and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Introduce this compound at desired concentrations into the perfusion solution.

  • Record the changes in the 340/380 nm fluorescence ratio, which is proportional to the intracellular Ca2+ concentration.

Conclusion

This compound exerts significant and complex effects on cardiac tissue, primarily through its role as an intracellular calcium antagonist. Its actions on contractility, action potential duration, and heart rate are dose-dependent and vary between different regions of the heart. The proposed mechanism involves interference with calcium release from the sarcoplasmic reticulum, although effects on other ion channels cannot be excluded. The experimental protocols provided herein offer a standardized approach for further investigation into the precise molecular targets and therapeutic potential of this compound and similar compounds in the context of cardiovascular pharmacology. Further research is warranted to elucidate the exact binding sites and the full spectrum of its intracellular signaling effects to better understand its potential as a pharmacological tool or therapeutic agent.

References

An In-Depth Technical Guide to TMB-8: Discovery, Mechanism, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMB-8, or 8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate (B1228286) hydrochloride, is a widely utilized pharmacological tool in the study of intracellular calcium signaling. First described in the mid-1970s, it rose to prominence as a putative intracellular calcium antagonist. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound. It details key experimental protocols for its use in studying cellular processes, including the measurement of intracellular calcium concentration and smooth muscle contraction. This document is intended to serve as a detailed resource for researchers employing this compound in their investigations.

Introduction: The Advent of an Intracellular Calcium Antagonist

The quest to understand the intricate role of calcium as a second messenger in cellular physiology led to the development of various pharmacological agents to modulate its signaling pathways. In 1975, Chiou and Malagodi introduced 8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride, commonly known as this compound, as a novel intracellular calcium antagonist[1]. Their seminal work demonstrated its ability to inhibit calcium-induced contractile responses in smooth and skeletal muscles, suggesting a mechanism distinct from agents that block extracellular calcium entry. This discovery provided researchers with a valuable tool to dissect the roles of intracellular calcium stores in a multitude of physiological processes.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride
Synonyms This compound, TMB 8 hydrochloride
CAS Number 53464-72-5[1][2][3][4][5][6]
Molecular Formula C₂₂H₃₈ClNO₅
Molecular Weight 431.99 g/mol [2][3][6]
Appearance Solid powder[7]
Melting Point 88-89 °C[7]
Solubility Slightly soluble in chloroform, methanol, and water[1]

Synthesis

While the original publication by Chiou and Malagodi focused on the pharmacological activity of this compound, the synthesis of this and similar compounds generally involves the esterification of 3,4,5-trimethoxybenzoic acid with the corresponding amino alcohol. A general synthetic scheme is outlined below.

General Synthesis Scheme for this compound

The synthesis of 8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride typically involves a two-step process:

  • Esterification: 3,4,5-Trimethoxybenzoyl chloride is reacted with 8-(N,N-diethylamino)octanol in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane. This reaction forms the ester linkage.

  • Salt Formation: The resulting free base is then treated with hydrochloric acid in a suitable solvent, such as diethyl ether, to precipitate the hydrochloride salt, this compound.

G cluster_synthesis This compound Synthesis reagent1 3,4,5-Trimethoxybenzoyl chloride intermediate This compound Free Base reagent1->intermediate Esterification (Triethylamine, DCM) reagent2 8-(N,N-diethylamino)octanol reagent2->intermediate product This compound Hydrochloride intermediate->product Salt Formation (HCl in Ether)

A generalized synthetic pathway for this compound.

Mechanism of Action: Modulating Intracellular Calcium

This compound is primarily recognized for its ability to antagonize the release of calcium from intracellular stores, most notably the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. Its mechanism is thought to involve the stabilization of calcium within these organelles, thereby preventing its release in response to various stimuli.

Signaling Pathway of this compound's Effect on Intracellular Calcium

Upon cell stimulation by an agonist (e.g., a neurotransmitter or hormone), a cascade of events typically leads to the generation of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptors on the ER/SR membrane, triggering the release of stored Ca²⁺ into the cytoplasm. This compound is believed to interfere with this process, although its precise molecular target remains a subject of investigation. It is important to note that this compound can also exhibit non-specific effects, including interactions with nicotinic acetylcholine (B1216132) receptors and protein kinase C (PKC)[1][7].

G cluster_pathway Mechanism of this compound Action Agonist Agonist Receptor Gq-protein coupled receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds ER_SR Endoplasmic/Sarcoplasmic Reticulum (ER/SR) Ca_release Ca²⁺ Release ER_SR->Ca_release IP3R->Ca_release opens Response Cellular Response Ca_release->Response TMB8 This compound TMB8->Ca_release inhibits

This compound inhibits agonist-induced intracellular Ca²⁺ release.

Key Experimental Protocols

This section provides detailed methodologies for two fundamental experiments utilizing this compound to investigate cellular physiology.

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to agonists, and the inhibitory effect of this compound.

Experimental Workflow

G cluster_workflow Fura-2 AM Intracellular Calcium Measurement A 1. Cell Culture Plate cells on coverslips B 2. Dye Loading Incubate with Fura-2 AM A->B C 3. Washing Remove excess dye B->C D 4. Pre-incubation Incubate with this compound or vehicle C->D E 5. Stimulation Add agonist D->E F 6. Fluorescence Measurement Record emissions at 340/380 nm excitation E->F G 7. Data Analysis Calculate fluorescence ratio F->G

Workflow for measuring intracellular calcium with Fura-2 AM.

Methodology

  • Cell Preparation:

    • Plate cells (e.g., primary cultured smooth muscle cells or a suitable cell line) on glass coverslips and grow to 70-80% confluency.

    • On the day of the experiment, wash the cells twice with a physiological salt solution (PSS) containing (in mM): 130 NaCl, 5 KCl, 1.2 MgCl₂, 1.5 CaCl₂, 10 HEPES, and 10 glucose, pH 7.4.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution by dissolving Fura-2 AM in anhydrous DMSO to a stock concentration of 1 mM.

    • Dilute the stock solution in PSS to a final concentration of 2-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the cells three times with PSS to remove extracellular Fura-2 AM.

    • Incubate the cells in PSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • This compound Incubation:

    • Prepare stock solutions of this compound in PSS.

    • Incubate the Fura-2-loaded cells with the desired concentration of this compound (e.g., 10-100 µM) or vehicle (PSS) for 10-20 minutes prior to stimulation.

  • Fluorescence Measurement and Stimulation:

    • Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (340/380) for 1-2 minutes.

    • Apply the agonist of interest (e.g., norepinephrine, carbachol) and record the change in the fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

    • Quantify the peak increase in the 340/380 ratio in response to the agonist in both control and this compound treated cells.

Isolated Smooth Muscle Contraction Assay

This protocol details the use of an isolated tissue bath to measure the contractile response of smooth muscle to an agonist and the inhibitory effect of this compound.

Experimental Workflow

G cluster_workflow_contraction Isolated Smooth Muscle Contraction Assay H 1. Tissue Dissection Isolate smooth muscle strip (e.g., aorta) I 2. Mounting Mount tissue in organ bath H->I J 3. Equilibration Equilibrate under optimal tension I->J K 4. Viability Test Contract with KCl J->K L 5. This compound Incubation Incubate with this compound or vehicle K->L M 6. Agonist Addition Generate cumulative concentration-response curve L->M N 7. Data Analysis Compare contractile responses M->N

Workflow for isolated smooth muscle contraction assay.

Methodology

  • Tissue Preparation:

    • Euthanize the experimental animal (e.g., rat or rabbit) according to approved institutional protocols.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, ileum) and place it in cold, oxygenated PSS.

    • Clean the tissue of adherent fat and connective tissue and cut it into rings or strips of appropriate size.

  • Mounting and Equilibration:

    • Mount the tissue strip in a water-jacketed organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

    • Apply an optimal resting tension to the tissue (e.g., 1-2 grams for rat aorta) and allow it to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Viability and Pre-contraction:

    • Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • After the contraction reaches a plateau, wash the tissue with PSS until it returns to baseline tension.

  • This compound Incubation:

    • Incubate the tissue with the desired concentration of this compound (e.g., 10-100 µM) or vehicle for 20-30 minutes.

  • Cumulative Concentration-Response Curve:

    • Generate a cumulative concentration-response curve to a contractile agonist (e.g., phenylephrine, acetylcholine) by adding increasing concentrations of the agonist to the organ bath in a stepwise manner, allowing the response to each concentration to stabilize before adding the next.

  • Data Analysis:

    • Record the contractile force generated at each agonist concentration.

    • Plot the contractile response as a percentage of the maximal response versus the agonist concentration.

    • Compare the concentration-response curves obtained in the absence and presence of this compound to determine its inhibitory effect.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Intracellular Calcium Release

Cell/Tissue TypeStimulusIC₅₀ (µM)Reference
Rat Brain CellsNorepinephrine~30[8]
Rat Brain CellsBHQ~30[8]
Human TE671/RD cells (muscle nAChR)Nicotinic Agonist0.39[1]
Human SH-SY5Y cells (ganglionic nAChR)Nicotinic Agonist0.35[1]
Rat Brain SynaptosomesNicotine0.48[1]

Table 2: Effects of this compound on Muscle Contraction

Muscle TypeAgonistThis compound Concentration (µM)EffectReference
Rabbit Aortic Strip-50Blocks contractile response[1]
Guinea Pig Ileum-65Inhibits calcium influx and efflux[1]
Guinea Pig MyocardiumIsoproterenol, etc.20Reduced inotropic/chronotropic effects[9]

Conclusion

This compound has been an invaluable tool for elucidating the role of intracellular calcium in a vast array of cellular functions. Its ability to inhibit the release of calcium from internal stores has allowed researchers to differentiate between signaling pathways dependent on intracellular versus extracellular calcium sources. However, it is crucial for investigators to be aware of its potential non-specific effects and to design experiments with appropriate controls. This technical guide provides a foundational understanding of this compound, from its historical context to its practical application in the laboratory, and is intended to facilitate its effective use in advancing our knowledge of calcium signaling.

References

TMB-8's Effect on Sarcoplasmic Reticulum Calcium Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) is a widely utilized pharmacological agent classified as an intracellular calcium antagonist. Its primary mechanism of action is attributed to the inhibition of calcium release from intracellular stores, most notably the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types. This technical guide provides an in-depth overview of the effects of this compound on sarcoplasmic reticulum calcium release, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved signaling pathways. While this compound is a valuable tool for investigating the role of intracellular calcium signaling, it is crucial to recognize its non-specific effects to ensure accurate interpretation of experimental results.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including muscle contraction, neurotransmission, and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is critical for normal cellular function. The sarcoplasmic reticulum (SR) in muscle cells acts as the primary intracellular Ca²⁺ reservoir, releasing Ca²⁺ into the cytosol to initiate contraction and actively sequestering it to induce relaxation. The release of Ca²⁺ from the SR is mediated by two main types of intracellular Ca²⁺ release channels: the ryanodine (B192298) receptors (RyRs) and the inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs).

This compound has been extensively used as a pharmacological tool to probe the contribution of intracellular Ca²⁺ stores to various physiological and pathological processes. By antagonizing the release of Ca²⁺ from the SR, this compound allows researchers to dissect the roles of intracellular versus extracellular Ca²⁺ sources in cellular signaling. This guide will delve into the known effects of this compound on SR Ca²⁺ release, its broader pharmacological profile, and the methodologies employed to study its actions.

Mechanism of Action on Sarcoplasmic Reticulum Calcium Release

This compound is primarily characterized as an antagonist of intracellular Ca²⁺ release. Its effects have been observed in various muscle types, where it has been shown to inhibit contractions triggered by agonists that rely on the mobilization of Ca²⁺ from the SR.

Inhibition of Agonist-Induced Calcium Release

This compound has been demonstrated to inhibit Ca²⁺ release induced by a variety of agonists, including:

  • Norepinephrine (NE): In vascular smooth muscle and dissociated single rat brain cells, this compound suppresses the increase in intracellular Ca²⁺ concentration induced by norepinephrine.[1][2] This inhibition is particularly evident in the absence of extracellular Ca²⁺, indicating a direct effect on the release from intracellular stores.[1]

  • Caffeine (B1668208): Caffeine is a known activator of ryanodine receptors. While some studies show that this compound has a slight inhibitory effect on caffeine-induced contractures in skeletal muscle, others suggest it is less effective against caffeine compared to other stimuli.[3] This may indicate a degree of selectivity in its mechanism of action.

  • Carbamylcholine (Carbachol): In dispersed rat pancreatic acini, this compound causes a dose-dependent inhibition of amylase release induced by the muscarinic agonist carbachol, a process known to be dependent on intracellular Ca²⁺ mobilization.[4]

  • Glutamate: In cultured mouse cerebral cortical neurons, this compound inhibits the glutamate-induced increase in intracellular free calcium, which involves both extracellular Ca²⁺-dependent and -independent mechanisms.[5]

Direct Effects on Ryanodine and IP₃ Receptors
Paradoxical Effects and Non-Specific Actions

It is imperative for researchers to be aware of the non-specific and sometimes paradoxical effects of this compound, which can complicate the interpretation of experimental data.

  • Mobilization of Intracellular Calcium: In some cell types, such as pancreatic islets, this compound has been observed to paradoxically mobilize Ca²⁺ from intracellular stores, leading to an increase in cytosolic Ca²⁺ concentration.[6]

  • Inhibition of Voltage-Gated Calcium Channels: this compound can inhibit voltage-gated Ca²⁺ channels, an effect that is independent of its action on intracellular stores.[5]

  • Inhibition of Nicotinic Acetylcholine (B1216132) Receptors: this compound is a potent non-competitive antagonist of various nicotinic acetylcholine receptor subtypes.[7]

  • Effects on Phospholipid Metabolism: this compound can inhibit choline (B1196258) uptake and alter phospholipid metabolism in a calcium-independent manner.[8]

These non-specific actions highlight the importance of using appropriate controls and, when possible, complementary approaches to validate findings obtained with this compound.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound. It is important to note the variability in experimental conditions and cell types, which can influence the observed potency of the compound.

Table 1: Inhibitory Effects of this compound on Agonist-Induced Responses

AgonistCell/Tissue TypeParameter MeasuredThis compound ConcentrationObserved EffectCitation(s)
NorepinephrineDissociated rat brain cellsIntracellular Ca²⁺ ([Ca²⁺]i)30, 100 µMSuppression of [Ca²⁺]i increase[1]
NorepinephrineRat anococcygeus muscleContractionConcentration-dependentAntagonism of contraction[2]
CarbamylcholineDispersed rat pancreatic aciniAmylase release10⁻⁷ to 10⁻⁴ MDose-dependent inhibition[4]
GlutamateCultured mouse cortical neuronsIntracellular Ca²⁺ ([Ca²⁺]i)Dose-dependentInhibition of [Ca²⁺]i increase[5]
AVP/dDAVPRabbit cortical collecting tubulesOsmotic water permeability50 µMSuppression of initial increase[7]

Table 2: Non-Specific Effects of this compound

TargetCell/Tissue TypeParameter MeasuredIC₅₀ / KᵢCitation(s)
Nicotinic Acetylcholine ReceptorsTE671/RD cells (human muscle nAChR)Ion flux~400 nM[7]
Nicotinic Acetylcholine ReceptorsSH-SY5Y cells (ganglionic α3β4-nAChR)Ion flux~400 nM[7]
Nicotinic Acetylcholine ReceptorsRat brain synaptosomes (CNS nAChR)[³H]dopamine release~500 nM[7]
Choline TransportN1E-115 neuroblastoma cellsCholine uptakeKᵢ = 10 µM[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on sarcoplasmic reticulum calcium release.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound and various agonists.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Agonists (e.g., norepinephrine, caffeine, carbachol)

  • This compound stock solution

  • Fluorescence microscope or plate reader with appropriate filter sets for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on coverslips or in multi-well plates suitable for fluorescence imaging.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate the cells with the loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing: Wash the cells 2-3 times with fresh HBSS to remove extracellular Fura-2 AM.

  • De-esterification: Incubate the cells for an additional 30 minutes in HBSS to allow for complete de-esterification of the Fura-2 AM to its active, Ca²⁺-sensitive form, Fura-2.

  • This compound Pre-incubation: Pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 10-20 minutes) before agonist stimulation.

  • Image Acquisition:

    • Mount the coverslip on the microscope stage or place the plate in the reader.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Add the agonist to stimulate Ca²⁺ release and continue to acquire images at regular intervals.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration. Calibration can be performed using Ca²⁺ ionophores and solutions of known Ca²⁺ concentrations to convert the ratio to absolute [Ca²⁺]i values.

Sarcoplasmic Reticulum Calcium Release Assay from Isolated Vesicles

This protocol allows for the direct measurement of Ca²⁺ release from isolated SR vesicles, providing a more direct assessment of this compound's effects on the SR channels.

Materials:

  • Isolated sarcoplasmic reticulum vesicles

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-5N for intra-vesicular measurements or a low-affinity indicator for extra-vesicular measurements)

  • ATP and an ATP-regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase)

  • Buffer solution (e.g., containing MOPS or HEPES, KCl, and MgCl₂)

  • Ca²⁺ releasing agents (e.g., caffeine, IP₃)

  • This compound stock solution

  • Spectrofluorometer

Procedure:

  • SR Vesicle Preparation: Isolate SR vesicles from muscle tissue using established differential centrifugation protocols.

  • Calcium Loading:

    • Suspend the SR vesicles in the buffer solution containing ATP and the ATP-regenerating system.

    • Add a known amount of CaCl₂ to initiate active Ca²⁺ uptake into the vesicles by the SERCA pump.

    • Monitor the decrease in extra-vesicular Ca²⁺ concentration using a fluorescent indicator until a steady state is reached, indicating that the vesicles are loaded with Ca²⁺.

  • This compound Incubation: Add the desired concentration of this compound to the vesicle suspension and incubate for a short period.

  • Initiation of Calcium Release:

    • Add a Ca²⁺ releasing agent (e.g., caffeine for RyR-mediated release, IP₃ for IP₃R-mediated release) to the cuvette.

  • Measurement of Calcium Release:

    • Monitor the increase in extra-vesicular Ca²⁺ fluorescence as Ca²⁺ is released from the vesicles.

    • The rate and extent of the fluorescence increase are indicative of the rate and amount of Ca²⁺ release.

  • Data Analysis:

    • Calculate the initial rate of Ca²⁺ release from the slope of the fluorescence trace immediately after the addition of the releasing agent.

    • Compare the rates of release in the presence and absence of this compound to determine its inhibitory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in sarcoplasmic reticulum calcium release and the experimental workflows to study the effects of this compound.

G cluster_0 Excitation-Contraction Coupling (Skeletal Muscle) AP Action Potential (Sarcolemma/T-tubule) DHPR Dihydropyridine Receptor (Voltage Sensor) AP->DHPR Depolarization RyR1 Ryanodine Receptor 1 DHPR->RyR1 Conformational Change SR_Ca Ca²⁺ Store (Sarcoplasmic Reticulum) RyR1->SR_Ca Opens Channel Ca_cytosol Cytosolic Ca²⁺ SR_Ca->Ca_cytosol Ca²⁺ Release Contraction Muscle Contraction Ca_cytosol->Contraction TMB8 This compound TMB8->RyR1 Inhibits

Caption: Signaling pathway of excitation-contraction coupling in skeletal muscle and the inhibitory point of this compound.

G cluster_1 GPCR-Mediated Ca²⁺ Release (Smooth Muscle) Agonist Agonist (e.g., Norepinephrine) GPCR G-Protein Coupled Receptor Agonist->GPCR PLC Phospholipase C GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds and Activates SR_Ca Ca²⁺ Store (Sarcoplasmic Reticulum) IP3R->SR_Ca Opens Channel Ca_cytosol Cytosolic Ca²⁺ SR_Ca->Ca_cytosol Ca²⁺ Release Contraction Muscle Contraction Ca_cytosol->Contraction TMB8 This compound TMB8->IP3R Inhibits

Caption: GPCR-mediated sarcoplasmic reticulum calcium release pathway and the inhibitory point of this compound.

G cluster_2 Experimental Workflow: Fura-2 Calcium Imaging Start Start: Cultured Cells Load Load with Fura-2 AM Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Deesterify De-esterification Wash->Deesterify Preincubate Pre-incubate with this compound Deesterify->Preincubate Baseline Measure Baseline Fluorescence (F340/F380) Preincubate->Baseline Stimulate Add Agonist Baseline->Stimulate Measure Measure Fluorescence Changes over Time Stimulate->Measure Analyze Analyze F340/F380 Ratio Measure->Analyze End End: [Ca²⁺]i Profile Analyze->End

Caption: A typical experimental workflow for measuring intracellular calcium changes using Fura-2 AM.

Conclusion

This compound remains a valuable pharmacological agent for investigating the role of intracellular calcium stores in a multitude of cellular functions. Its ability to inhibit agonist-induced calcium release from the sarcoplasmic reticulum has provided significant insights into the mechanisms of muscle contraction and cellular signaling. However, the lack of specific quantitative data on its direct interaction with RyR and IP₃R channels, coupled with its known non-specific effects on other ion channels and cellular processes, necessitates a cautious and well-controlled experimental approach. Researchers and drug development professionals should consider these complexities when designing experiments and interpreting data involving this compound. Future studies focusing on the precise molecular interactions of this compound with its targets will further refine its utility as a specific inhibitor of sarcoplasmic reticulum calcium release.

References

understanding the pharmacology of TMB-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology of TMB-8

Executive Summary

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (this compound) is a small molecule that has been widely utilized in pharmacological research as a putative intracellular calcium antagonist.[1][2] Its primary reported mechanism of action involves the inhibition of calcium release from intracellular stores, such as the endoplasmic or sarcoplasmic reticulum.[3] However, the pharmacological profile of this compound is complex, with numerous studies revealing a range of additional activities that complicate the interpretation of experimental results. These include non-competitive antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs), inhibition of Protein Kinase C (PKC), and impairment of mitochondrial function.[4][5][6] This document provides a comprehensive overview of the pharmacology of this compound, summarizing its chemical properties, mechanisms of action, and quantitative data from various experimental systems. It also details common experimental protocols for its study and provides visual representations of its signaling pathways and workflows, intended for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a derivative of gallic acid, characterized by a trimethoxybenzoate head and a diethylamino-octyl tail.[7] Its chemical structure allows it to possess amphipathic properties, likely contributing to its membrane-related activities.

PropertyValueReference
IUPAC Name 8-(diethylamino)octyl 3,4,5-trimethoxybenzoate;hydrochloride[]
Synonyms 8-(N,N-diethylamino)-octyl-3,4,5-trimethoxybenzoate hydrochloride[3][9]
CAS Number 53464-72-5[3][5][10]
Molecular Formula C₂₂H₃₇NO₅ • HCl[5][10]
Molecular Weight 431.99 g/mol [3][10]
Appearance Solid powder[]
Melting Point 88-89 °C[]
Boiling Point 461.2 °C at 760 mmHg[]
Purity ≥98%[][10]

Pharmacology and Mechanism of Action

While initially characterized as a specific intracellular calcium antagonist, this compound is now understood to be a non-selective agent with multiple cellular targets. Caution is advised when interpreting data generated using this compound as a tool to exclusively probe the role of intracellular calcium release.[1][11]

Primary Activity: Intracellular Calcium Regulation

The most cited action of this compound is its ability to stabilize intracellular membrane-bound calcium, thereby inhibiting its release from stores like the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1] This action is thought to underlie its inhibitory effects in smooth muscle and other tissues where contraction or cellular responses are triggered by intracellular calcium mobilization.[3][12] For example, this compound has been shown to reduce the elevation of intracellular free Ca²⁺ ([Ca²⁺]i) induced by agonists like norepinephrine.[13]

However, some studies report paradoxical effects. In pancreatic islets, this compound was found to mobilize Ca²⁺ from intracellular stores, leading to a potentiation of stimulated insulin (B600854) release.[14] This highlights the cell-type-specific and potentially complex dose-dependent effects of the compound on calcium homeostasis.

Other Pharmacological Activities

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: this compound is a potent, non-competitive functional antagonist at diverse nAChR subtypes.[4][5] This activity is observed at nanomolar concentrations, which are significantly lower than the micromolar concentrations typically used to study its effects on calcium stores.[5][6] This makes nAChR antagonism a highly relevant off-target effect that could confound results in neuronal and neuromuscular preparations.[4][12]

Protein Kinase C (PKC) Inhibition: this compound has been shown to inhibit PKC activity in a dose-dependent manner.[5][6][] This action provides an alternative mechanism by which this compound could influence cellular signaling pathways that are dependent on PKC activation.

Sodium Channel Blockade: In cardiac myocytes, this compound nonselectively inhibits membrane currents, including those through sodium channels.[9][10] This contributes to its effects on action potential parameters in cardiac tissue.[9]

Effects on Mitochondrial Function

A critical and often overlooked action of this compound is its inhibition of mitochondrial respiration.[1][11] It has been shown to inhibit NADH dehydrogenase, leading to a marked decrease in cellular ATP concentration and the mitochondrial membrane potential in rat thymocytes.[1][11] These effects occur at concentrations used to investigate intracellular calcium signaling, suggesting that some of the observed cellular effects of this compound may be secondary to metabolic inhibition rather than a direct effect on calcium stores.[11]

Quantitative Pharmacological Data

The effective concentrations of this compound vary widely depending on the experimental system and the effect being measured. Its potent nAChR antagonism occurs at nanomolar concentrations, while effects on calcium stores and mitochondria are typically observed in the micromolar range.

Table 1: In Vitro Efficacy (IC₅₀ Values)

TargetSystemIC₅₀ ValueReference
Human muscle-type nAChRTE671/RD cells390 nM[5][6]
α3β4 ganglionic nAChRSH-SY5Y cells350 nM[5][6]
Nicotine-induced dopamine (B1211576) releaseRat brain synaptosomes480 nM[5][6]
Calcium Current (Ica)Guinea pig ventricular cardiomyocytes~10 µM (pD₂ 5.0)[]

Table 2: Effective Concentrations in Cellular and Tissue-Based Assays

EffectSystemConcentration RangeReference
Inhibition of prolactin mRNA levelsGH3 cells2.5 - 10 µM[7]
Biphasic inotropic effectGuinea pig left atria1 - 100 µM[9]
Depression of muscle contractilityMouse phrenic nerve-hemidiaphragm10 - 300 µM[12]
Reduction of resting [Ca²⁺]iDissociated single rat brain cells10 - 30 µM[13]
Reduction of inflammatory agent-induced shape changesGuinea pig vascular endothelial cells10 µM[15]
Neuroprotection against glutamate (B1630785) toxicityCultured cerebellar granule cells> 100 µM[16]
Inhibition of K⁺-induced [Ca²⁺]i increaseCultured mouse cortical neuronsDose-dependent[17]

Key Experimental Methodologies

Intracellular Calcium Measurement ([Ca²⁺]i) using Fura-2/AM

Principle: This method uses a ratiometric fluorescent indicator, Fura-2/AM, to measure [Ca²⁺]i. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside. Fura-2 exhibits a shift in its excitation maximum from ~380 nm in the Ca²⁺-free form to ~340 nm in the Ca²⁺-bound form. The ratio of fluorescence emission at 510 nm when excited at 340 nm versus 380 nm is proportional to the [Ca²⁺]i.

Protocol Outline:

  • Cell Preparation: Culture cells on glass coverslips suitable for microscopy.

  • Dye Loading: Incubate cells with 2-5 µM Fura-2/AM in a physiological buffer (e.g., Hank's Balanced Salt Solution) for 30-60 minutes at 37°C.

  • Washing: Wash cells with fresh buffer to remove extracellular dye and allow for de-esterification for ~30 minutes.

  • Pre-treatment: Perfuse the cells with buffer containing the desired concentration of this compound for a specified pre-incubation period (e.g., 20 minutes).[13]

  • Stimulation: While recording fluorescence, perfuse the cells with a buffer containing the agonist of interest (e.g., norepinephrine, high K⁺).[13][17]

  • Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the 510 nm emission using a fluorescence imaging system.

  • Calibration: At the end of the experiment, determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios by adding a calcium chelator (e.g., EGTA) followed by a calcium ionophore (e.g., ionomycin) in a high-calcium solution. Calculate [Ca²⁺]i using the Grynkiewicz equation.

Isolated Tissue Contractility Studies

Principle: This ex vivo method assesses the effect of a compound on the contractility of isolated muscle tissue (e.g., aortic strips, atrial muscle) mounted in an organ bath. The tissue is attached to a force transducer, and changes in isometric tension are recorded.

Protocol Outline:

  • Tissue Dissection: Humanely euthanize an animal (e.g., rabbit, guinea pig) and rapidly dissect the tissue of interest (e.g., thoracic aorta, left atrium) in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).[5][9]

  • Mounting: Cut the tissue into appropriate preparations (e.g., rings or strips) and mount them in a temperature-controlled organ bath (37°C) filled with oxygenated (95% O₂/5% CO₂) salt solution.

  • Transducer Attachment: Attach one end of the tissue to a fixed support and the other end to an isometric force transducer connected to a data acquisition system.

  • Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension, with regular washes.

  • Viability Check: Elicit a contractile response with a standard agonist (e.g., KCl or phenylephrine) to ensure tissue viability.

  • Drug Application: Add this compound to the bath in a cumulative or non-cumulative concentration-response manner. Record the resulting change in contractile force.

  • Data Analysis: Express the responses as a percentage of the maximal contraction to the standard agonist and plot concentration-response curves.

Signaling Pathways and Workflows

The following diagrams illustrate the known mechanisms of action of this compound and a typical experimental workflow.

TMB8_Mechanism cluster_cell Cell cluster_er cluster_mito TMB8_in This compound ER Endoplasmic Reticulum (ER) TMB8_in->ER Inhibits Ca²⁺ Release Mito Mitochondrion TMB8_in->Mito Inhibits Respiration PKC PKC TMB8_in->PKC Inhibits Activity nAChR nAChR TMB8_in->nAChR Non-competitive Antagonist Ca_Store Ca²⁺ Resp_Chain Respiratory Chain ATP ATP Resp_Chain->ATP produces Intracellular Intracellular Extracellular Extracellular

Caption: Multifaceted mechanisms of action of this compound within a cell.

TMB8_Workflow prep 1. Isolated Tissue Preparation mount 2. Mount in Organ Bath & Equilibrate prep->mount viability 3. Test Viability (e.g., with KCl) mount->viability wash 4. Washout viability->wash pretreat 5. Pre-treatment (Vehicle or this compound) wash->pretreat stimulate 6. Add Agonist (Concentration-Response) pretreat->stimulate record 7. Record Contractile Force stimulate->record analyze 8. Data Analysis (e.g., pD₂/IC₅₀ Calculation) record->analyze

Caption: Experimental workflow for assessing this compound in isolated tissue.

Toxicological Profile

The formal toxicological profile of this compound is not well-documented in publicly available literature. Most safety data sheets refer to it as a research chemical not intended for human or veterinary use.[5] Some studies have noted intrinsic toxicity at higher concentrations. For instance, in cultured cerebellar granule cells, this compound exhibited toxicity and could potentiate glutamate-induced increases in [Ca²⁺]i over time, complicating its neuroprotective effects.[16] Given its potent inhibitory effect on mitochondrial respiration, cytotoxicity secondary to ATP depletion is a significant concern, especially in metabolically active tissues and during long-term incubations.[1][11]

Note: this compound [8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate] should not be confused with TMB (trimethylbenzene), a volatile organic compound with a distinct and well-characterized toxicological profile.

Conclusion

This compound is a pharmacologically active molecule with a complex profile that extends far beyond its initial characterization as an intracellular calcium antagonist. While it can inhibit calcium release from intracellular stores, it also potently antagonizes nAChRs, inhibits PKC, and impairs mitochondrial function, often at concentrations similar to or lower than those required for its primary effect. Researchers and drug developers using this compound must exercise caution and design experiments with appropriate controls to account for these off-target activities. The interpretation of results should consider that the observed effects may stem from a combination of these mechanisms rather than solely from the modulation of intracellular calcium stores.

References

Methodological & Application

TMB-8 Protocol for Use in Cultured Cells: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8), a widely utilized pharmacological tool for investigating the role of intracellular calcium (Ca²⁺) signaling in cultured cells.

Introduction

This compound is a cell-permeant compound traditionally classified as an intracellular calcium antagonist. It is frequently employed to investigate cellular processes dependent on the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR). By modulating the availability of intracellular Ca²⁺, this compound allows researchers to dissect its role in a multitude of signaling pathways and cellular functions. However, it is crucial to note that its effects can be complex and cell-type specific, sometimes exhibiting paradoxical actions.

Mechanism of Action

The primary proposed mechanism of action for this compound is the inhibition of Ca²⁺ release from intracellular stores. It is thought to stabilize the calcium channels, such as the inositol (B14025) trisphosphate receptor (IP₃R) and ryanodine (B192298) receptor (RyR), preventing the efflux of stored Ca²⁺ into the cytosol in response to various stimuli.

However, some studies have reported that this compound can, under certain conditions and in specific cell types like pancreatic β-cells, actually mobilize Ca²⁺ from intracellular stores.[1] Furthermore, at higher concentrations, this compound may exert effects on membrane conductances for other cations and exhibit some intrinsic toxicity.[2][3] There is also evidence of Ca²⁺-independent effects, such as the alteration of phospholipid metabolism.[4] Therefore, careful dose-response experiments and appropriate controls are essential for interpreting results obtained using this compound.

cluster_cell Cultured Cell cluster_er Endoplasmic Reticulum ER_Ca Ca²⁺ Store IP3R IP₃ Receptor Stimulus Agonist/Stimulus Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 IP3->IP3R Cytosol_Ca Cytosolic Ca²⁺ IP3R->Cytosol_Ca Ca²⁺ Release Downstream Downstream Cellular Responses Cytosol_Ca->Downstream TMB8 This compound TMB8->IP3R Inhibits

Figure 1: Simplified signaling pathway showing the inhibitory effect of this compound on IP₃-mediated intracellular calcium release.

Applications in Cell Culture

This compound is a valuable tool for a variety of applications in cultured cells, including:

  • Investigating the role of intracellular Ca²⁺ in:

    • Neurotransmitter release and neurotoxicity.[2]

    • Hormone secretion, such as insulin (B600854) and prolactin.[1][5]

    • Muscle contraction.[3]

    • Gene expression.[5]

    • Cell viability and apoptosis.[2]

    • Inflammatory responses.[6]

  • Differentiating between the roles of intracellular Ca²⁺ release and extracellular Ca²⁺ influx.

  • Elucidating signaling pathways involving calcium-dependent enzymes and proteins.

Quantitative Data Summary

The effective concentration of this compound and its observed effects can vary significantly depending on the cell type and experimental conditions. The following tables summarize quantitative data from various studies.

Table 1: Effective Concentrations of this compound in Different Cell Types

Cell TypeEffective Concentration (µM)Observed EffectReference
Pancreatic Islets10 - 100Potentiation of stimulated insulin release and increased ⁴⁵Ca²⁺ efflux.[1]
Cerebellar Granule Cells> 100Protection against the Ca²⁺-dependent component of glutamate (B1630785) neurotoxicity.[2]
Dissociated Rat Brain Cells10 - 100Suppression of norepinephrine-induced increase in intracellular Ca²⁺.[7]
Guinea Pig Atria1 - 100Negative chronotropic and biphasic inotropic effects.[3]
GH3 (Pituitary) Cells2.5 - 10Inhibition of prolactin mRNA levels.[5]
Rabbit IleumNot specifiedDecreased short-circuit current and increased active Na⁺ and Cl⁻ absorption.[8]
N1E-115 Neuroblastoma Cells25 - 150Inhibition of phosphatidylcholine formation and stimulation of phosphatidylinositol synthesis.[4]
Mouse Mammary Carcinoma FM3A Cells100Enhancement of hyperthermia-induced cell killing and increase in cytosolic Ca²⁺.[9]
Guinea Pig Endothelial Cells10Reduction of shape changes induced by inflammatory agents.[6]
Rabbit Cortical Collecting Tubules50 - 100Inhibition of AVP-stimulated water permeability.[10]

Table 2: Effects of this compound on Intracellular Calcium Dynamics

Cell TypeThis compound Concentration (µM)Effect on Resting [Ca²⁺]iEffect on Stimulated [Ca²⁺]i IncreaseReference
Dissociated Rat Brain Cells10 - 30DecreasedSuppressed (Norepinephrine-induced)[7]
Pancreatic Islets (RINm5F cells)Not specifiedIncreased-[1]
Cerebellar Granule Cells> 100-Inhibited (Glutamate-evoked)[2]
N1E-115 Neuroblastoma Cells25 - 150No alteration-[4]

Experimental Protocols

The following is a generalized protocol for the use of this compound in cultured cells. Specific parameters such as cell seeding density, this compound concentration, and incubation times should be optimized for each cell line and experimental question.

Materials
  • Cultured cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound hydrochloride (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

  • Reagents for downstream analysis (e.g., calcium indicators like Fura-2/AM, lysis buffers for western blotting, RNA extraction kits)

Preparation of this compound Stock Solution
  • Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Experimental Procedure

start Start cell_seeding 1. Seed cells in a multi-well plate and allow them to adhere overnight. start->cell_seeding prepare_tmb8 2. Prepare working solutions of this compound in culture medium from the stock solution. cell_seeding->prepare_tmb8 pretreatment 3. Pre-incubate cells with this compound working solutions for the desired time. prepare_tmb8->pretreatment stimulation 4. Add agonist/stimulus to induce intracellular calcium release. pretreatment->stimulation incubation 5. Incubate for the appropriate duration based on the experimental endpoint. stimulation->incubation analysis 6. Perform downstream analysis (e.g., calcium imaging, gene expression, cell viability assay). incubation->analysis end End analysis->end

Figure 2: General experimental workflow for using this compound in cultured cells.
  • Cell Seeding:

    • Seed the cells in an appropriate multi-well plate at a density that will ensure they are in the logarithmic growth phase and form a sub-confluent monolayer at the time of the experiment.

    • Incubate the cells overnight at 37°C in a 5% CO₂ incubator to allow for attachment.

  • This compound Treatment:

    • On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 10 µM, 30 µM, 100 µM) to determine the optimal concentration for your specific cell type and experiment.[1][7]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add the this compound working solutions (and vehicle control) to the respective wells.

    • Pre-incubate the cells with this compound for a specific period (e.g., 20-30 minutes) before adding the stimulus.[7] This allows for sufficient time for the compound to enter the cells.

  • Stimulation and Downstream Analysis:

    • Following the pre-incubation period, add the agonist or stimulus of interest to the wells to induce a cellular response.

    • Incubate for the appropriate duration depending on the endpoint being measured.

    • Proceed with the desired downstream analysis. Examples include:

      • Calcium Imaging: For real-time measurement of intracellular calcium, cells can be pre-loaded with a calcium indicator dye (e.g., Fura-2/AM) before this compound treatment.

      • Cell Viability Assays: Assays such as MTT or CCK-8 can be used to assess the effect of this compound on cell viability.

      • Gene or Protein Expression Analysis: Cells can be lysed for RNA or protein extraction to analyze changes in gene or protein expression levels via qPCR or Western blotting, respectively.

      • Functional Assays: Measure specific cellular functions, such as hormone secretion (e.g., via ELISA) or muscle contractility.

Important Considerations and Limitations

  • Toxicity: this compound can be toxic to some cell types, particularly at higher concentrations and with prolonged incubation times.[2] It is crucial to perform viability assays to determine the non-toxic concentration range for your specific cells.

  • Specificity and Off-Target Effects: While this compound is primarily known as an intracellular calcium antagonist, it can have other effects, including altering phospholipid metabolism and affecting membrane conductances.[3][4] These potential off-target effects should be considered when interpreting data.

  • Paradoxical Effects: As noted, this compound can sometimes induce calcium release from intracellular stores, contrary to its intended purpose as an inhibitor.[1] Careful controls are necessary to confirm its mechanism of action in the experimental system being used.

  • Solubility and Stability: this compound is more soluble in DMSO. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and consistent across all experimental conditions, including the vehicle control.

  • Controls: Appropriate controls are essential for a robust experimental design. These should include:

    • Untreated cells: To establish a baseline.

    • Vehicle control (DMSO): To account for any effects of the solvent.

    • Positive control: A known inhibitor of the pathway of interest, if available.

    • Stimulus-only control: To observe the cellular response in the absence of this compound.

By carefully considering these factors and optimizing the experimental protocol, researchers can effectively utilize this compound as a valuable tool to investigate the intricate roles of intracellular calcium signaling in a wide range of cellular processes.

References

Application Notes and Protocols for TMB-8 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMB-8, or 8-(diethylamino)octyl 3,4,5-trimethoxybenzoate (B1228286) hydrochloride, is a widely utilized pharmacological tool in cell biology and physiology research.[1][2][3] It is recognized as an antagonist of intracellular calcium release, making it an invaluable agent for investigating the roles of calcium signaling in various cellular processes.[3][4][5] this compound has been shown to inhibit the release of calcium from intracellular stores, such as the endoplasmic reticulum, and also exhibits inhibitory effects on protein kinase C (PKC).[1][6] Proper preparation of a this compound stock solution is the first critical step for accurate and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Data Presentation

A summary of the key quantitative data for this compound hydrochloride is presented in the table below for easy reference.

PropertyValueSource
Chemical Name 3,4,5-trimethoxy-benzoic acid, 8-(diethylamino)octyl ester, monohydrochloride[6][7]
CAS Number 53464-72-5[1][6][7]
Molecular Formula C₂₂H₃₇NO₅ • HCl[1][6][7]
Molecular Weight 432.0 g/mol [6][7]
Purity ≥98%[1][6]
Physical Form Solid[6]
Solubility Slightly soluble in Chloroform, Methanol, and Water.[6][7]
Storage Temperature -20°C[6][7]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in dimethyl sulfoxide (B87167) (DMSO). Due to the limited quantitative solubility data, it is recommended to start with a modest concentration. Researchers may need to adjust the concentration based on the specific lot of this compound and the experimental requirements.

Materials:

  • This compound hydrochloride (CAS 53464-72-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Safety Precautions: Before starting, consult the Safety Data Sheet (SDS) for this compound hydrochloride. Handle the compound in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid inhalation, ingestion, and skin contact.

  • Weighing this compound: Accurately weigh out 4.32 mg of this compound hydrochloride using a calibrated analytical balance. This amount is calculated for a final volume of 1 mL to achieve a 10 mM solution (Molecular Weight = 432.0 g/mol ).

  • Solvent Addition: Add the weighed this compound powder to a clean, dry microcentrifuge tube or an amber glass vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube or vial securely and vortex the solution for 1-2 minutes to facilitate dissolution. If the solid does not dissolve completely, gentle warming in a water bath (not exceeding 37°C) or sonication may be applied. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Once the this compound is fully dissolved, the stock solution should be stored at -20°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.

  • Working Dilutions: For cell-based assays, the this compound stock solution should be diluted to the final working concentration in the appropriate cell culture medium or buffer immediately before use. It is important to consider the final concentration of DMSO in the experimental setup, as high concentrations can be toxic to cells.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of a this compound stock solution.

G cluster_prep Preparation cluster_storage Storage & Use weigh Weigh 4.32 mg this compound HCl add_dmso Add 1 mL Anhydrous DMSO weigh->add_dmso Step 1-2 dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve Step 3 aliquot Aliquot into Light-Protected Tubes dissolve->aliquot Step 4 store Store at -20°C aliquot->store Step 5 dilute Dilute to Working Concentration store->dilute For Experiments

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway of this compound

This diagram depicts the proposed mechanism of action for this compound as an intracellular calcium antagonist.

G cluster_cell Cell cluster_ER Endoplasmic Reticulum er_ca Ca²⁺ Store ip3r IP₃ Receptor er_ca->ip3r agonist Agonist (e.g., GPCR ligand) receptor Receptor agonist->receptor plc PLC receptor->plc ip3 IP₃ plc->ip3 ip3->ip3r ca_release Ca²⁺ Release ip3r->ca_release cellular_response Downstream Cellular Response ca_release->cellular_response tmb8 This compound tmb8->ip3r Inhibits

Caption: this compound Inhibition of Intracellular Calcium Release.

References

TMB-8: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing the Power of TMB-8 in Cellular Signaling Research: A Guide to Optimal Working Concentrations and Experimental Protocols

Introduction:

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (this compound) is a widely utilized pharmacological agent in cell biology and drug discovery. It is primarily characterized as an intracellular calcium antagonist, valued for its ability to block the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum (ER). This action allows researchers to dissect the roles of intracellular versus extracellular calcium in a multitude of cellular processes. However, the effects of this compound can be complex and cell-type dependent, with some studies reporting paradoxical effects or calcium-independent activities. This document provides detailed application notes, experimental protocols, and a summary of effective working concentrations to guide researchers in the optimal use of this compound.

Mechanism of Action and Key Considerations

This compound is classically understood to inhibit the release of Ca2+ from the endoplasmic reticulum, thereby attenuating signaling pathways dependent on intracellular calcium mobilization. This is particularly relevant in studies involving G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that trigger the inositol (B14025) trisphosphate (IP3) signaling cascade.

However, researchers should be aware of several key considerations:

  • Paradoxical Effects: In some cell types, such as pancreatic islets, this compound has been observed to mobilize Ca2+ from intracellular stores, rather than inhibiting its efflux.[1]

  • Calcium-Independent Effects: this compound can influence phospholipid metabolism independently of its effects on intracellular calcium. For instance, it has been shown to inhibit choline (B1196258) transport and affect the synthesis of various phospholipids (B1166683) in neuroblastoma cells.[2][3]

  • Intrinsic Toxicity: At higher concentrations, this compound can exhibit intrinsic toxicity.[4] It is crucial to determine the optimal, non-toxic working concentration for each specific cell type and experimental condition.

  • Non-Competitive Antagonism: this compound has been identified as a potent, non-competitive functional antagonist at various nicotinic acetylcholine (B1216132) receptor subtypes.[5]

Quantitative Data Summary: Optimal Working Concentrations of this compound

The optimal working concentration of this compound is highly dependent on the cell type, the specific biological process being investigated, and the duration of the experiment. The following table summarizes effective concentrations reported in various studies.

Cell TypeApplication/AssayEffective Concentration RangeNotes
GH3 cellsInhibition of prolactin gene expression2.5 - 10 µMDose-dependent inhibition of prolactin mRNA levels.[6]
Pancreatic isletsPotentiation of stimulated insulin (B600854) release10 - 100 µMCaused a concentration-dependent increase in 45Ca2+ efflux.[1]
Dissociated single rat brain cellsInhibition of norepinephrine-induced intracellular Ca2+ increase10 - 100 µMPreincubation for 20 minutes significantly decreased resting [Ca2+]i.[7]
N1E-115 neuroblastoma cellsInhibition of Ca2+ release and effects on phospholipid metabolism25 - 150 µMInhibited phosphatidylcholine formation and stimulated synthesis of other phospholipids.[2][3]
Mouse cerebellar granule cellsProtection against glutamate-induced neurotoxicity> 100 µMProtected against the Ca2+-dependent component of glutamate (B1630785) neurotoxicity.[4]
Rabbit cortical collecting tubulesInhibition of AVP-stimulated water permeability50 µMSuppressed the initial increase in osmotic water permeability.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound hydrochloride (CAS 53464-72-5)

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation.

  • Aseptically add the required volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mM or 100 mM).

  • Gently vortex or pipette up and down to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Inhibition of Agonist-Induced Intracellular Calcium Release

Materials:

  • Cells of interest cultured in appropriate vessels (e.g., 96-well plate)

  • Fluorescent calcium indicator dye (e.g., Fura-2/AM, Fluo-4/AM)

  • Pluronic F-127 (for aiding dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Agonist of interest (to stimulate calcium release)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4/AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove excess dye.

  • This compound Pre-incubation:

    • Prepare working solutions of this compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) in HBSS. Include a vehicle control (HBSS with the same final concentration of DMSO as the highest this compound concentration).

    • Add the this compound working solutions to the respective wells and incubate for 20-30 minutes at room temperature or 37°C.[7]

  • Measurement of Calcium Response:

    • Place the plate in a fluorometric imaging plate reader or on a fluorescence microscope stage.

    • Establish a baseline fluorescence reading for a short period.

    • Add the agonist of interest to induce intracellular calcium release and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the vehicle control.

    • Plot the normalized response against the this compound concentration to determine the dose-dependent inhibitory effect.

Visualizations

TMB8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR/RTK Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol [Ca²⁺]i ↑ Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers IP3R->Ca_cytosol Ca²⁺ Release Ca_ER Ca²⁺ Store TMB8 This compound TMB8->IP3R Inhibits TMB8_Experimental_Workflow Start Start: Seed Cells Dye_Loading Load with Calcium Indicator Dye Start->Dye_Loading Wash1 Wash to Remove Excess Dye Dye_Loading->Wash1 Preincubation Pre-incubate with this compound (or Vehicle Control) Wash1->Preincubation Baseline Measure Baseline Fluorescence Preincubation->Baseline Stimulation Add Agonist to Stimulate Ca²⁺ Release Baseline->Stimulation Measurement Record Fluorescence Signal Stimulation->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

References

Application Notes and Protocols for TMB-8 in Calcium Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMB-8, or 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate, is a widely utilized pharmacological tool in cellular biology and physiology research. It is primarily characterized as an intracellular calcium (Ca²⁺) antagonist. Its principal mechanism of action involves the inhibition of intracellular Ca²⁺ release from the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR), key organelles for calcium storage. This inhibitory action is thought to occur through the stabilization of calcium within these stores, although the precise molecular targets, such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), are still under investigation. By preventing the release of stored calcium, this compound allows researchers to dissect the roles of intracellular calcium signaling pathways in a multitude of cellular processes, including muscle contraction, neurotransmission, and gene expression.

However, it is crucial for researchers to be aware of this compound's potential off-target effects. Studies have demonstrated that this compound can also interact with other cellular components, including nicotinic acetylcholine (B1216132) receptors (nAChRs), where it acts as a non-competitive antagonist.[1] Furthermore, it has been reported to inhibit mitochondrial ATP production and affect voltage-gated calcium channels. These non-specific effects necessitate careful experimental design and data interpretation.

This document provides detailed application notes and protocols for the effective use of this compound in calcium imaging studies, a powerful technique for monitoring intracellular calcium dynamics.

Data Presentation

The following table summarizes the quantitative data regarding the effective concentrations and inhibitory constants (IC₅₀) of this compound from various studies. This information is critical for designing experiments and interpreting results.

Target/Effect Cell Type/System Effective Concentration / IC₅₀ Reference
Inhibition of prolactin mRNA levelsGH3 cells2.5-10 µM[2]
Antagonism of human muscle nAChRTE671/RD cellsIC₅₀ ≈ 390 nM[1]
Antagonism of ganglionic α3β4-nAChRSH-SY5Y cellsIC₅₀ ≈ 350 nM[1]
Inhibition of nicotine-induced dopamine (B1211576) releaseRat brain synaptosomesIC₅₀ ≈ 480 nM[1]
Inhibition of carbachol-induced amylase releaseDispersed rat pancreatic acini10⁻⁷ M to 10⁻⁴ M[3]
Inhibition of ketogenesisRat hepatocytesMore potent than verapamil (B1683045) (73% inhibition at 50 µM)[4]
Stimulation of renin secretionRat renal cortical slices10⁻⁵ M to 5 x 10⁻⁴ M[5]
Inhibition of ATP-sensitive K+ channelHIT-T15 beta-cellsConcentration-dependent inhibition[6]
Protection against glutamate (B1630785) neurotoxicityCultured cerebellar granule cells> 100 µM[7]
Inhibition of ATP-dependent Ca²⁺ uptakePlatelet membrane vesiclesNot an inhibitor at 50 µM
Paradoxical mobilization of intracellular Ca²⁺Pancreatic beta-cells (RINm5F)10, 30, and 100 µM[8]
Suppression of NE-induced [Ca²⁺]i increaseDissociated single rat brain cells30, 100 µM[9]

Signaling Pathway

The following diagram illustrates the canonical signaling pathway leading to intracellular calcium release from the endoplasmic reticulum via the IP₃ receptor, and the putative point of inhibition by this compound.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol [Ca²⁺]i ↑ Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release Agonist Agonist Agonist->GPCR Binds TMB8 This compound TMB8->IP3R Inhibits?

Canonical IP₃-mediated calcium release pathway and the putative inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for a typical calcium imaging experiment to investigate the effect of this compound on intracellular calcium release using the fluorescent indicator Fura-2 AM. This protocol can be adapted for other indicators like Fluo-4 AM with appropriate changes in excitation and emission wavelengths.

1. Reagent Preparation

  • This compound Stock Solution (10 mM): The solubility of this compound hydrochloride is low in water but soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve 4.32 mg of this compound hydrochloride (MW: 431.99 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.[10] Store at -20°C, protected from light and moisture.

  • Physiological Saline Solution (e.g., Hanks' Balanced Salt Solution - HBSS): Prepare HBSS containing Ca²⁺ and Mg²⁺, buffered with 10-20 mM HEPES at pH 7.4. Ensure the solution is sterile.

  • Agonist Stock Solution: Prepare a concentrated stock solution of the agonist that will be used to induce intracellular calcium release (e.g., carbachol, ATP, histamine) in an appropriate solvent (e.g., water or DMSO). The final concentration will depend on the EC₅₀ of the agonist for its receptor in the specific cell type being studied.

2. Cell Preparation and Dye Loading

  • Cell Plating: Plate adherent cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Culture the cells to a confluence of 70-90%.

  • Dye Loading Solution: For a final Fura-2 AM concentration of 2-5 µM, dilute the 1 mM Fura-2 AM stock solution in physiological saline. To aid in dye dispersion, Pluronic F-127 can be added to a final concentration of 0.02-0.05%.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with physiological saline.

    • Add the Fura-2 AM loading solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading conditions should be determined empirically for each cell type.[10]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells gently two to three times with physiological saline to remove extracellular Fura-2 AM.

    • Add fresh physiological saline and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

3. This compound Incubation and Calcium Imaging

  • This compound Pre-incubation:

    • Prepare the desired working concentration of this compound by diluting the 10 mM stock solution in physiological saline. A typical starting concentration range is 10-100 µM.[8][9]

    • Aspirate the physiological saline from the Fura-2 loaded cells and replace it with the this compound containing solution.

    • Incubate the cells with this compound for a predetermined period, typically 15-30 minutes, prior to agonist stimulation. This pre-incubation allows this compound to enter the cells and exert its inhibitory effect. A vehicle control (DMSO in physiological saline) should be run in parallel.

  • Image Acquisition:

    • Mount the dish or coverslip on the stage of an inverted fluorescence microscope equipped for ratiometric calcium imaging.

    • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

  • Agonist Stimulation:

    • Add the agonist to the imaging chamber to induce intracellular calcium release.

    • Continue recording the fluorescence ratio to monitor the change in intracellular calcium concentration.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Calculate the F340/F380 ratio over time for each ROI.

    • The change in the fluorescence ratio is proportional to the change in intracellular calcium concentration. The peak response in the this compound treated group can be compared to the vehicle control group to quantify the inhibitory effect of this compound.

Experimental Workflow

The following diagram outlines the key steps in a calcium imaging experiment using this compound.

G cluster_prep Preparation cluster_loading Dye Loading cluster_treatment Treatment & Imaging cluster_analysis Data Analysis A 1. Plate Cells B 2. Prepare Reagents (this compound, Fura-2 AM, Buffers) A->B C 3. Load Cells with Fura-2 AM B->C D 4. Wash and De-esterify C->D E 5. Pre-incubate with this compound or Vehicle Control D->E F 6. Acquire Baseline Fluorescence Ratio E->F G 7. Add Agonist to Stimulate Ca²⁺ Release F->G H 8. Record Fluorescence Ratio Change G->H I 9. Analyze F340/F380 Ratio and Quantify Inhibition H->I

Experimental workflow for calcium imaging with this compound.

Important Considerations and Troubleshooting

  • This compound Specificity: Given the known off-target effects of this compound, it is advisable to use it in conjunction with other pharmacological inhibitors or genetic approaches to confirm the specific involvement of intracellular calcium release.

  • Cytotoxicity: High concentrations of this compound or prolonged incubation times may induce cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal non-toxic concentration and incubation time for the specific cell type being used.[7]

  • Solubility: Ensure that the this compound stock solution in DMSO is fully dissolved before diluting it into aqueous buffers to avoid precipitation.

  • Controls: Always include appropriate controls in your experiments:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the this compound treated cells.

    • Positive Control: Cells treated with the agonist alone to establish the maximal calcium response.

    • Negative Control: Cells not treated with the agonist to monitor baseline calcium levels.

  • Fluorescent Dye Considerations: The choice of calcium indicator (e.g., Fura-2, Fluo-4) will depend on the available imaging equipment and the specific experimental requirements. Ratiometric dyes like Fura-2 are generally preferred for quantitative measurements as they are less susceptible to variations in dye loading and cell thickness.

References

Application of TMB-8 in Elucidating Excitation-Contraction Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) is a widely utilized pharmacological tool in the study of excitation-contraction (E-C) coupling, the fundamental process that links muscle excitation to mechanical contraction. While often referred to as an intracellular calcium antagonist, its precise mechanisms of action are multifaceted and can vary depending on the muscle type and experimental conditions. These notes provide an overview of its application, mechanism of action, and important considerations for its use in research.

Mechanism of Action:

This compound is primarily recognized for its ability to interfere with intracellular calcium ([Ca²⁺]i) signaling, a critical component of E-C coupling. Its proposed mechanisms include:

  • Inhibition of Calcium Release from Intracellular Stores: this compound is thought to stabilize intracellular calcium stores, primarily the sarcoplasmic reticulum (SR), thereby inhibiting the release of Ca²⁺ into the cytoplasm. This action is crucial for dissecting the contribution of intracellular Ca²⁺ pools to muscle contraction.[1]

  • Inhibition of Calcium Influx: Evidence suggests that this compound can also inhibit the influx of extracellular Ca²⁺ through voltage-gated calcium channels in the plasma membrane.[2]

  • Effects on Calcium Sensitization: In some preparations, this compound has been shown to decrease the sensitivity of the contractile apparatus to Ca²⁺.[3]

It is important to note that this compound can have off-target effects, including actions on nicotinic acetylcholine (B1216132) receptors and mitochondrial function, which should be considered when interpreting experimental results.[4]

Applications in Different Muscle Types:

  • Smooth Muscle: this compound has been extensively used to study E-C coupling in vascular and other types of smooth muscle. It has been shown to inhibit contractions induced by various agonists that rely on both intracellular Ca²⁺ release and extracellular Ca²⁺ influx.[3] For instance, in rabbit aorta, 100 µM this compound was found to decrease high K⁺-induced increases in muscle tension and cytosolic Ca²⁺ levels.[3]

  • Skeletal Muscle: In skeletal muscle, this compound has been employed to investigate the role of "trigger calcium" in initiating contraction. Studies have shown that this compound can block electrically evoked twitches while having a lesser effect on contractures induced by high potassium or caffeine (B1668208), suggesting a specific action on the initial phase of Ca²⁺ release.[1] For example, this compound at concentrations of 50-100 µM blocked electrically evoked twitches in frog skeletal muscle.[1]

  • Cardiac Muscle: In cardiac tissue, this compound exhibits more complex effects. It has been reported to have a negative chronotropic effect and a biphasic inotropic effect in guinea pig atria.[5] this compound can also affect action potential parameters, suggesting an influence on membrane conductances in addition to its effects on Ca²⁺ handling.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various studies on different muscle types.

Table 1: Effects of this compound on Smooth Muscle

PreparationAgonist/StimulusThis compound ConcentrationObserved EffectReference
Rabbit AortaHigh K⁺100 µMDecreased muscle tension and cytosolic Ca²⁺ to resting levels.[3]
Rabbit AortaNorepinephrine100 µMAlmost completely inhibited the increase in cytosolic Ca²⁺ and ⁴⁵Ca²⁺ influx, with partial inhibition of muscle tension.[3]
Rabbit AortaNorepinephrine (in Ca²⁺-free solution)100 µMInhibited transient increases in cytosolic Ca²⁺ and muscle tension.[3]
Rabbit AortaCaffeine (in Ca²⁺-free solution)>100 µMInhibited transient increases in cytosolic Ca²⁺ and muscle tension.[3]
Permeabilized Rabbit AortaCa²⁺300 µMDid not inhibit Ca²⁺-induced contraction.[3]

Table 2: Effects of this compound on Skeletal Muscle

PreparationStimulusThis compound ConcentrationObserved EffectReference
Mouse Phrenic Nerve-HemidiaphragmDirect/Indirect Twitch1 µMAugmentation of twitch.[6]
Mouse Phrenic Nerve-HemidiaphragmDirect/Indirect Twitch10-30 µMAugmentation followed by twitch reduction.[6]
Mouse Phrenic Nerve-HemidiaphragmDirect/Indirect Twitch100-300 µMConcentration-dependent twitch reduction.[6]
Mouse Phrenic Nerve-HemidiaphragmPotassium-induced contractures10-300 µMMarkedly depressed contractures.[6]
Mouse Phrenic Nerve-HemidiaphragmCaffeine-induced contractures10-300 µMSlightly depressed contractures.[6]
Frog Toe MuscleElectrically evoked twitches50-100 µMBlocked twitches.[1]
Frog Toe MuscleHigh K⁺ (123 mM) or Caffeine (2.36 mM) induced contractures50-100 µMDid not block contractures.[1]
Frog Sartorius Muscle FibersAction Potential100 µM16% decrease in action potential amplitude.[1]

Table 3: Effects of this compound on Cardiac Muscle

PreparationParameterThis compound ConcentrationObserved EffectReference
Guinea Pig Right AtriaHeart Rate1-100 µMNegative chronotropic effect.[5]
Guinea Pig Left AtriaForce of Contraction1-100 µMFrequency-dependent biphasic inotropic effect (transient increase followed by sustained decrease).[5]
Guinea Pig Left AtriaAction Potential Duration (APD90)30 µMProlonged.[5]
Guinea Pig Right Ventricular Papillary MuscleAction Potential Duration (APD)30 µMShortened.[5]

Experimental Protocols

Protocol 1: Investigating the Effect of this compound on Agonist-Induced Contraction in Isolated Smooth Muscle (e.g., Aortic Rings)

Objective: To determine the inhibitory effect of this compound on smooth muscle contraction induced by a specific agonist.

Materials:

  • Isolated tissue bath system with force transducer and data acquisition software.

  • Krebs-Henseleit solution (or appropriate physiological salt solution).

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • Agonist of interest (e.g., phenylephrine, high K⁺ solution).

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

  • Animal model (e.g., rabbit, rat).

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.

    • Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width.

  • Mounting:

    • Mount the aortic rings in the isolated tissue baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to a force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 grams, with solution changes every 15-20 minutes.

    • Test the viability of the tissue by inducing a contraction with a high K⁺ solution (e.g., 60 mM KCl). Once a stable contraction is achieved, wash the tissue with fresh Krebs-Henseleit solution to return to baseline.

  • This compound Incubation:

    • Once the tissue has returned to baseline, add this compound to the tissue bath at the desired concentration(s) and incubate for a predetermined period (e.g., 20-30 minutes). A vehicle control (e.g., DMSO) should be run in parallel.

  • Agonist-Induced Contraction:

    • After the incubation period, add the agonist of interest to the tissue bath to induce contraction.

    • Record the contractile response until a stable plateau is reached.

  • Data Analysis:

    • Measure the peak tension developed in the presence and absence of this compound.

    • Express the contractile response in the presence of this compound as a percentage of the control response.

    • If multiple concentrations of this compound are used, a concentration-response curve can be generated to determine the IC₅₀ value.

Protocol 2: Measuring the Effect of this compound on Intracellular Calcium Transients using Fura-2 AM

Objective: To visualize and quantify the effect of this compound on changes in intracellular calcium concentration in isolated muscle cells.

Materials:

  • Isolated single muscle cells (e.g., freshly dissociated smooth muscle cells, cultured myocytes).

  • Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm).

  • Fura-2 AM stock solution (in anhydrous DMSO).

  • Pluronic F-127 (to aid in dye loading).

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca²⁺.

  • This compound stock solution.

  • Agonist to induce Ca²⁺ transient.

Procedure:

  • Cell Preparation:

    • Isolate or culture muscle cells on glass coverslips suitable for microscopy.

  • Fura-2 AM Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in physiological salt solution.

    • Incubate the cells with the loading solution at room temperature or 37°C for 30-60 minutes in the dark.

  • De-esterification:

    • Wash the cells with fresh physiological salt solution to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Continuously perfuse the cells with physiological salt solution.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

  • Experimental Protocol:

    • Record a stable baseline fluorescence ratio.

    • Perfuse the cells with a solution containing the desired concentration of this compound for a set period.

    • While still in the presence of this compound, stimulate the cells with an agonist to induce a Ca²⁺ transient.

    • Record the changes in the 340/380 nm fluorescence ratio.

  • Data Analysis:

    • The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular Ca²⁺ concentration.

    • Compare the amplitude, rise time, and decay time of the Ca²⁺ transients in the presence and absence of this compound.

    • Calibration of the Fura-2 signal can be performed to obtain absolute Ca²⁺ concentrations.

Visualizations

Signaling Pathway of Excitation-Contraction Coupling and this compound's Points of Action

ECC_TMB8 cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma / T-tubule cluster_Cytoplasm Cytoplasm cluster_SR Sarcoplasmic Reticulum (SR) Agonist Agonist Depolarization Depolarization VGCC Voltage-Gated Ca²⁺ Channel (L-type) Depolarization->VGCC DHPR DHPR Depolarization->DHPR Receptor Receptor PLC PLC Receptor->PLC Ca_influx Ca²⁺ Influx VGCC->Ca_influx CICR (Cardiac) RyR Ryanodine Receptor (RyR) DHPR->RyR Mechanical Coupling (Skeletal) IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor IP3->IP3R Ca_cytosol ↑ [Ca²⁺]i Ca_influx->Ca_cytosol Ca_influx->RyR CICR (Cardiac) Contraction Contraction Ca_cytosol->Contraction Ca_release Ca²⁺ Release IP3R->Ca_release RyR->Ca_release Ca_release->Ca_cytosol TMB8_influx This compound TMB8_release This compound TMB8_release->Ca_release

Caption: this compound's inhibitory effects on E-C coupling pathways.

Experimental Workflow for Studying this compound Effects on Muscle Contractility

TMB8_Workflow cluster_Prep Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Tissue_Isolation Isolate Muscle Tissue (e.g., Aortic Ring, Diaphragm Strip) Mounting Mount Tissue in Organ Bath Equilibration Equilibrate under Physiological Conditions Viability_Test Test Viability (e.g., with High K⁺) Baseline Record Baseline Contractile Activity TMB8_Incubation Incubate with this compound (or Vehicle Control) Stimulation Induce Contraction (Agonist or Electrical Stimulation) Record_Response Record Contractile Force Quantify Quantify Peak Tension and other parameters Compare Compare this compound vs. Control Conclusion Draw Conclusions on This compound's Effect

Caption: Workflow for assessing this compound's impact on muscle contractility.

Logical Relationship of this compound's Proposed Mechanisms

TMB8_Mechanisms TMB8 This compound Inhibit_Influx Inhibition of Extracellular Ca²⁺ Influx TMB8->Inhibit_Influx Inhibit_Release Inhibition of Intracellular Ca²⁺ Release (from SR) TMB8->Inhibit_Release Decrease_Sensitivity Decreased Myofilament Ca²⁺ Sensitivity TMB8->Decrease_Sensitivity Reduced_Ca_i Reduced Cytosolic [Ca²⁺] Inhibit_Influx->Reduced_Ca_i Inhibit_Release->Reduced_Ca_i Reduced_Contraction Inhibition of Muscle Contraction Decrease_Sensitivity->Reduced_Contraction Reduced_Ca_i->Reduced_Contraction

References

Application Notes and Protocols for TMB-8 Treatment in Inhibiting Agonist-Induced Calcium Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8) is a cell-permeant compound widely utilized in cell biology and pharmacology as an inhibitor of intracellular calcium (Ca²⁺) release.[1] Agonist stimulation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases often leads to the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This compound is primarily described as an antagonist of this IP₃-mediated Ca²⁺ release, although its precise mechanism is complex and can be cell-type dependent.[1][2] These notes provide detailed protocols and data for the application of this compound in studying and inhibiting agonist-induced intracellular Ca²⁺ mobilization.

Chemical Properties

PropertyValue
Full Name 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride
CAS Number 53464-72-5
Molecular Formula C₂₂H₃₇NO₅ · HCl
Molecular Weight 432.0 g/mol
Solubility Slightly soluble in chloroform, methanol, and water.

Mechanism of Action

This compound is primarily considered an intracellular Ca²⁺ antagonist that inhibits the release of Ca²⁺ from the endoplasmic reticulum.[1] The generally accepted, though debated, mechanism involves the stabilization of calcium ions within intracellular stores, thereby preventing their release following agonist stimulation. However, it is crucial to note that this compound can have other effects, including the inhibition of Ca²⁺ influx and, in some systems, it has been observed to mobilize Ca²⁺ from intracellular stores.[1] Furthermore, this compound has been identified as a potent, non-competitive antagonist of various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, an effect that is independent of its actions on intracellular calcium.[3] Researchers should consider these potential off-target effects when interpreting their results.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: Inhibitory Effects of this compound on Agonist-Induced Responses

Cell TypeAgonistMeasured ResponseThis compound ConcentrationObserved Inhibition
Vascular Smooth Muscle (Rabbit Aorta)NorepinephrineIncrease in cytosolic Ca²⁺ ([Ca²⁺]i) and muscle tension100 µMAlmost complete inhibition of the increase in [Ca²⁺]i and partial decrease in muscle tension.[1]
Vascular Smooth Muscle (Rabbit Aorta)High K⁺Increase in muscle tension, [Ca²⁺]i, and ⁴⁵Ca²⁺ influx100 µMDecrease to resting levels.[1]
Frog Skeletal MuscleElectrical StimulationTwitches50-100 µMBlocked electrically evoked twitches.[2]
Mouse Phrenic Nerve-HemidiaphragmPotassiumSubmaximal contractures10-300 µMMarkedly depressed.[4]
Mouse Phrenic Nerve-HemidiaphragmCaffeine (B1668208)Contractures10-300 µMSlightly depressed.[4]

Table 2: IC₅₀ Values of this compound for Nicotinic Acetylcholine Receptors

Receptor SubtypeCell Line/SystemMeasured ResponseIC₅₀
Human muscle nAChRTE671/RD cellsAgonist-stimulated ion flux~400 nM[3]
Ganglionic α3β4-nAChRSH-SY5Y cellsAgonist-stimulated ion flux~400 nM[3]
Central nervous system nAChRRat brain synaptosomesNicotinic agonist-stimulated [³H]dopamine release~500 nM[3]

Signaling Pathway

The following diagram illustrates the canonical Gq-coupled GPCR signaling pathway leading to intracellular calcium release and the putative site of this compound action.

Gq_Pathway Agonist Agonist GPCR Gq-coupled Receptor Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor (IP₃R) IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca²⁺ Increase IP3R->Ca_cyto Ca²⁺ Release Ca_ER Ca²⁺ Response Cellular Response Ca_cyto->Response Leads to TMB8 This compound TMB8->IP3R Inhibits

Caption: Agonist-induced intracellular calcium release pathway and the inhibitory site of this compound.

Experimental Protocols

Protocol 1: Measurement of Agonist-Induced Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to an agonist, and the application of this compound as an inhibitor.

Materials:

  • Cells of interest (adherent or suspension)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Agonist of interest

  • This compound hydrochloride

  • DMSO (for dissolving Fura-2 AM and this compound)

  • Fluorescence microscope or plate reader capable of excitation at 340 nm and 380 nm, and emission at ~510 nm.

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them onto glass coverslips or in black-walled, clear-bottom 96-well plates to achieve 70-90% confluency on the day of the experiment.

    • For suspension cells, harvest and wash them, then resuspend in physiological buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • Fura-2 AM Loading:

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mM in anhydrous DMSO).

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution in physiological buffer to a final concentration of 1-5 µM.

    • To aid in the dispersion of the dye, add an equal volume of 20% (w/v) Pluronic F-127 to the Fura-2 AM stock solution before diluting in the buffer.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing and De-esterification:

    • After loading, wash the cells twice with fresh physiological buffer to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for the complete de-esterification of the dye by intracellular esterases.

  • This compound Pre-incubation:

    • Prepare a stock solution of this compound (e.g., 10-100 mM in DMSO).

    • Dilute the this compound stock solution in the physiological buffer to the desired final working concentration (e.g., 10-100 µM).

    • Incubate the Fura-2-loaded cells with the this compound solution for a predetermined time (e.g., 15-30 minutes) prior to agonist stimulation. For control experiments, incubate cells with vehicle (DMSO) at the same final concentration.

  • Measurement of Calcium Response:

    • Place the coverslip with adherent cells in a perfusion chamber on the microscope stage, or place the 96-well plate in the plate reader. For suspension cells, use a cuvette with a stirring mechanism.

    • Begin recording the fluorescence intensity by alternating excitation at 340 nm and 380 nm, while measuring emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add the agonist of interest at the desired concentration and continue recording the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) over time.

    • The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.

    • Compare the peak and duration of the calcium response in this compound-treated cells to the control (vehicle-treated) cells to quantify the inhibitory effect.

Experimental Workflow Diagram

Experimental_Workflow start Start cell_prep Cell Preparation (Plating or Suspension) start->cell_prep fura2_loading Fura-2 AM Loading (1-5 µM, 30-60 min) cell_prep->fura2_loading wash Wash and De-esterification (15-30 min) fura2_loading->wash split Treatment wash->split tmb8_incubation This compound Incubation (10-100 µM, 15-30 min) split->tmb8_incubation Treated Group vehicle_incubation Vehicle Control (DMSO) split->vehicle_incubation Control Group measurement Fluorescence Measurement (Baseline Recording) tmb8_incubation->measurement vehicle_incubation->measurement agonist_stimulation Agonist Stimulation measurement->agonist_stimulation data_recording Continue Data Recording agonist_stimulation->data_recording analysis Data Analysis (Compare Responses) data_recording->analysis end End analysis->end

Caption: General workflow for studying the effect of this compound on agonist-induced calcium release.

Important Considerations and Limitations

  • Off-Target Effects: As mentioned, this compound can act as a potent antagonist of nicotinic acetylcholine receptors at concentrations similar to or lower than those used to inhibit intracellular calcium release.[3] This is a critical consideration in neuronal and muscle tissues. It has also been reported to inhibit protein kinase C.

  • Cell-Type Specificity: The effects of this compound can vary significantly between different cell types. It is essential to perform dose-response experiments to determine the optimal concentration for the specific cell line and agonist being studied.

  • Toxicity: At higher concentrations, this compound can be toxic to cells. It is advisable to perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to ensure that the observed effects are not due to cytotoxicity.

  • Solubility and Stability: Prepare fresh solutions of this compound for each experiment. Due to its limited aqueous solubility, stock solutions are typically made in DMSO. Ensure the final concentration of DMSO in the experimental buffer is low (typically <0.1%) and consistent across all conditions.

By following these protocols and considering the potential limitations, researchers can effectively utilize this compound as a tool to investigate the role of intracellular calcium release in a wide range of cellular processes.

References

Application Notes and Protocols for TMB-8 in Isolated Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TMB-8 (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate), a well-established intracellular calcium antagonist, in isolated organ bath experiments. This document outlines the mechanism of action of this compound, detailed experimental protocols for its use with isolated vascular smooth muscle, and key quantitative data to inform experimental design.

Mechanism of Action

This compound is widely recognized for its inhibitory effects on the release of calcium from intracellular stores, primarily the sarcoplasmic reticulum (SR) in smooth muscle cells.[1] By blocking this release, this compound effectively reduces the cytosolic calcium concentration ([Ca²⁺]i) that is available to bind with calmodulin. This, in turn, prevents the activation of myosin light chain kinase (MLCK), leading to a decrease in smooth muscle contraction and promoting relaxation. While its primary action is on intracellular calcium release, it is important to note that at higher concentrations, this compound may also affect calcium influx and exhibit other off-target effects.[2]

A crucial off-target effect to consider is its potent, non-competitive antagonism at various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, with an IC50 value in the nanomolar range.[3] This is significantly more potent than its effects on intracellular calcium mobilization and should be a key consideration in experimental design and data interpretation, especially in tissues with significant cholinergic innervation.

Signaling Pathway of this compound in Smooth Muscle Relaxation

TMB8_Mechanism cluster_cell Smooth Muscle Cell Agonist Agonist (e.g., Norepinephrine) Receptor Gq-Protein Coupled Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds SR Sarcoplasmic Reticulum (SR) Ca_cyto Cytosolic Ca²⁺ Ca_SR Ca²⁺ Ca_SR->Ca_cyto release IP3R->Ca_SR releases Calmodulin Calmodulin Ca_cyto->Calmodulin binds MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive activates MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Contraction Contraction Myosin_LC_P->Contraction Relaxation Relaxation TMB8 This compound TMB8->IP3R inhibits

Caption: Mechanism of this compound induced smooth muscle relaxation.

Quantitative Data for this compound

The following table summarizes effective concentrations of this compound from various studies. These values should serve as a starting point for designing dose-response experiments.

Tissue TypeSpeciesAgonist(s)Effective Concentration RangeIC50Reference(s)
Vascular Smooth Muscle (Aorta)RabbitNorepinephrine, High K⁺100 - 300 µM-[2]
Vascular Smooth Muscle (Basilar Artery)RabbitHistamine, Norepinephrine, KCl30 µM (significant inhibition)-[4]
Myocardium (Atria)Guinea PigIsoproterenol, Histamine1 - 100 µM-[5]
Nicotinic Acetylcholine ReceptorsHuman/RatNicotinic Agonists-~400 nM[3]
Kidney Cortical Collecting TubulesRabbitArginine Vasopressin50 - 100 µM-[6]

Experimental Protocol: this compound in Isolated Aortic Ring Bath

This protocol details the investigation of this compound's effects on pre-contracted isolated rat aortic rings.

Materials and Reagents
  • This compound hydrochloride

  • Krebs-Henseleit Solution

  • Phenylephrine (B352888) (or other vasoconstrictor)

  • Acetylcholine (for endothelium integrity check)

  • Distilled water

  • Ethanol (for stock solution, if necessary)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Male Wistar rats (or other suitable species)

Equipment
  • Isolated organ bath system with force-displacement transducer

  • Data acquisition system

  • Dissection microscope and tools (forceps, scissors)

  • Petri dish

  • Water bath (37°C)

  • pH meter

  • Analytical balance

  • Pipettes

Preparation of Krebs-Henseleit Solution (1 L)

The Krebs-Henseleit solution should be freshly prepared on the day of the experiment.[7]

ComponentMolarity (mM)Weight (g)
NaCl118.06.90
KCl4.70.35
KH₂PO₄1.20.16
MgSO₄·7H₂O1.20.29
NaHCO₃25.02.10
CaCl₂·2H₂O2.50.37
D-Glucose11.01.98

Procedure:

  • Dissolve all components except CaCl₂·2H₂O in approximately 900 mL of distilled water.

  • Continuously bubble the solution with carbogen gas.[7]

  • Slowly add the CaCl₂·2H₂O while stirring to prevent precipitation.

  • Adjust the final volume to 1 L with distilled water.

  • Warm the solution to 37°C and maintain continuous gassing. The final pH should be approximately 7.4.[7]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Animal & Isolate Thoracic Aorta A2 Clean Aorta & Cut into 2-3 mm Rings A1->A2 A3 Mount Aortic Rings in Organ Bath A2->A3 A4 Equilibrate under 1.5-2 g Tension (60-90 min) A3->A4 B1 Check Endothelium Integrity (e.g., Acetylcholine) A4->B1 B2 Washout & Re-equilibrate B1->B2 B3 Induce Contraction (e.g., Phenylephrine) B2->B3 B4 Add Cumulative Concentrations of this compound B3->B4 B5 Record Relaxation Response B4->B5 C1 Calculate % Relaxation B5->C1 C2 Construct Dose-Response Curve C1->C2 C3 Determine EC50/IC50 C2->C3

Caption: Isolated organ bath experimental workflow.

Detailed Procedure
  • Tissue Preparation:

    • Humanely euthanize the rat according to institutional guidelines.

    • Carefully excise the thoracic aorta and place it in a petri dish containing cold, carbogen-gassed Krebs-Henseleit solution.[8]

    • Under a dissection microscope, remove adherent connective and adipose tissue.[8]

    • Cut the aorta into rings of 2-3 mm in width.[9]

  • Mounting and Equilibration:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.[8]

    • Maintain the bath at 37°C and continuously bubble with carbogen gas.[8]

    • Apply a resting tension of 1.5-2 g and allow the tissue to equilibrate for 60-90 minutes. Replace the Krebs-Henseleit solution every 15-20 minutes during this period.

  • Viability and Endothelium Integrity Check:

    • After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is reached, add acetylcholine (e.g., 1 µM). A relaxation of >70% indicates intact endothelium.

    • Wash the tissues with fresh Krebs-Henseleit solution and allow them to return to the baseline tension.

  • Investigating the Effect of this compound:

    • Induce a stable contraction with phenylephrine (1 µM).

    • Once the contraction is stable, add this compound in a cumulative manner (e.g., from 1 µM to 300 µM), allowing the response to stabilize at each concentration before adding the next.

    • Record the relaxation response at each concentration of this compound.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

    • From the dose-response curve, calculate the EC₅₀ (concentration of this compound that produces 50% of the maximal relaxation).

Preparation of this compound Stock Solution
  • This compound hydrochloride is soluble in water. Prepare a concentrated stock solution (e.g., 10 mM) in distilled water.

  • Subsequent dilutions to working concentrations should be made with Krebs-Henseleit solution.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of intracellular calcium in smooth muscle contractility and other physiological processes within isolated organ systems. Careful consideration of its effective concentration range and potential off-target effects, particularly its interaction with nicotinic acetylcholine receptors, is essential for robust experimental design and accurate interpretation of results. The provided protocol for isolated aortic rings offers a solid foundation for such investigations.

References

Application Notes and Protocols: TMB-8 Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMB-8, or 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate, is a widely utilized pharmacological tool in cell biology and physiology research. Its primary mechanism of action is the inhibition of intracellular calcium release, making it a valuable agent for studying calcium signaling pathways.[1][2][3][4][5] Understanding the solubility and stability of this compound in various solvents is critical for the design and interpretation of experiments, ensuring accurate and reproducible results. These application notes provide a comprehensive guide to the solubility and stability of this compound, including protocols for determination and best practices for solution preparation and storage.

Data Presentation

Due to the limited availability of consistent, publicly available quantitative solubility data for this compound, researchers are encouraged to determine solubility experimentally in their specific solvent and buffer systems. The following table provides a template for recording experimentally determined solubility data.

SolventTemperature (°C)Experimentally Determined Solubility (mg/mL)Molar Concentration (M)Observations
Water
DMSO
Ethanol
Methanol
User-defined buffer

Signaling Pathway of this compound

This compound is recognized as an antagonist of intracellular calcium release. It is thought to interfere with the mobilization of Ca²⁺ from internal stores such as the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR).[3][4] This action can impact a multitude of cellular processes that are dependent on calcium signaling, including muscle contraction, neurotransmission, and gene expression.[5]

TMB8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist Receptor Gq-coupled Receptor Agonist->Receptor 1. Binding PLC PLC Receptor->PLC 2. Activation PIP2 PIP2 PLC->PIP2 3. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R PKC PKC DAG->PKC Activates Ca_Response Cellular Response TMB8 This compound TMB8->IP3R Inhibits Ca_Store Ca²⁺ Store IP3R->Ca_Store 5. Ca²⁺ Release Ca_Store->Ca_Response [Ca²⁺]i ↑

Figure 1. this compound inhibits IP3-mediated intracellular calcium release.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound (solid powder)

  • Solvents: Deionized water, DMSO, Ethanol (anhydrous), Methanol (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a series of small, sealable vials.

    • Add a precise volume (e.g., 1 mL) of each solvent to the respective vials.

    • Vortex the vials vigorously for 2 minutes.

    • Place the vials on a rotator or shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After 24 hours, visually inspect the vials for undissolved this compound.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.

  • Quantification of Solubilized this compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in the corresponding solvent.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

    • Calculate the original concentration in the saturated supernatant, which represents the solubility.

Solubility_Workflow A 1. Add excess this compound to known volume of solvent B 2. Equilibrate for 24h (Vortexing/Shaking) A->B C 3. Centrifuge to pellet undissolved solid B->C D 4. Collect supernatant C->D E 5. Quantify this compound concentration (e.g., HPLC, UV-Vis) D->E F Result: Solubility (mg/mL) E->F

Figure 2. Experimental workflow for determining this compound solubility.

Protocol 2: Assessment of this compound Stability in Solution

Objective: To evaluate the stability of this compound in different solvents over time.

Materials:

  • This compound stock solutions of known concentration in Water, DMSO, Ethanol, and Methanol.

  • HPLC system with a suitable column and detector.

  • Temperature-controlled incubator or water bath.

  • Light-protective storage containers (e.g., amber vials).

Methodology:

  • Preparation of Stability Samples:

    • Prepare fresh stock solutions of this compound in each solvent at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solutions into multiple amber vials for each solvent and storage condition.

  • Storage Conditions:

    • Store the vials under different conditions to assess the impact of temperature and light:

      • -20°C (dark)

      • 4°C (dark)

      • Room temperature (dark)

      • Room temperature (exposed to ambient light)

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

    • Analyze the concentration of the remaining this compound using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound from any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_result Result A Prepare this compound stock solutions in various solvents B1 -20°C (Dark) A->B1 B2 4°C (Dark) A->B2 B3 RT (Dark) A->B3 B4 RT (Light) A->B4 C Analyze this compound concentration by HPLC at various time points (t=0, 24h, 48h, etc.) B1->C B2->C B3->C B4->C D Determine degradation rate and optimal storage conditions C->D

Figure 3. Workflow for assessing the stability of this compound in solution.

Recommendations for Preparation and Storage of this compound Solutions

  • Stock Solutions: For long-term storage, it is advisable to prepare concentrated stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment from the DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • Light Sensitivity: Protect this compound solutions from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.

  • pH Considerations: The stability of this compound in aqueous solutions can be pH-dependent. It is recommended to use buffered solutions and to assess stability in the specific buffer system of your experiment if it will be incubated for extended periods.

By following these guidelines and protocols, researchers can ensure the reliable and effective use of this compound in their studies of cellular calcium signaling.

References

Application Notes and Protocols: Combining TMB-8 with Other Calcium Signaling Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) signaling is a ubiquitous and versatile signaling cascade that governs a multitude of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is critical for normal cellular function. Dysregulation of Ca²⁺ signaling is implicated in numerous pathologies, making the components of the Ca²⁺ signaling toolkit attractive targets for therapeutic intervention.

TMB-8 (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is widely recognized as an inhibitor of intracellular Ca²⁺ release. While its precise mechanism is complex and can be cell-type dependent, it is often used to investigate cellular processes that rely on the mobilization of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER).

Combining this compound with other Ca²⁺ signaling inhibitors that act on different components of the signaling pathway can be a powerful strategy to dissect complex cellular mechanisms, identify synergistic or antagonistic interactions, and develop novel therapeutic approaches. This document provides detailed application notes and protocols for studying the combined effects of this compound with other well-characterized Ca²⁺ signaling inhibitors, including thapsigargin (B1683126), verapamil (B1683045), and 2-aminoethoxydiphenyl borate (B1201080) (2-APB).

Mechanisms of Action of Key Calcium Signaling Inhibitors

A clear understanding of the individual mechanisms of action is crucial for designing and interpreting combination studies.

  • This compound: Primarily described as an antagonist of intracellular Ca²⁺ release. It is thought to interfere with the mobilization of Ca²⁺ from the endoplasmic reticulum, although its effects can be broad and may vary between cell types. It has also been reported to have effects on other cellular targets.

  • Thapsigargin: A non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. By blocking SERCA, thapsigargin prevents the re-uptake of Ca²⁺ into the ER, leading to a depletion of ER Ca²⁺ stores and a subsequent rise in cytosolic Ca²⁺ levels.[1][2] This can also trigger store-operated calcium entry (SOCE).

  • Verapamil: A phenylalkylamine that blocks L-type voltage-gated Ca²⁺ channels (VGCCs) located on the plasma membrane.[3][4] By inhibiting these channels, verapamil reduces the influx of extracellular Ca²⁺ into the cell, which is particularly important in excitable cells like neurons and muscle cells.[3][5]

  • 2-Aminoethoxydiphenyl borate (2-APB): A membrane-permeable modulator of inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors (IP₃Rs) and transient receptor potential (TRP) channels.[6] It is often used to inhibit IP₃R-mediated Ca²⁺ release from the ER.[7] However, its effects can be complex, as it can also modulate store-operated calcium entry.[8]

Rationale for Combining this compound with Other Calcium Signaling Inhibitors

The combination of this compound with other Ca²⁺ signaling inhibitors allows for the targeted interrogation of different aspects of the calcium signaling cascade.

  • This compound and Thapsigargin: This combination can be used to differentiate between the inhibition of Ca²⁺ release and the inhibition of ER Ca²⁺ re-uptake. For instance, in a study on purine (B94841) release from astrocytes, this compound was shown to decrease the evoked purine outflow, while thapsigargin enhanced it, highlighting their opposing effects on intracellular calcium availability.[9]

  • This compound and Verapamil: This combination allows for the simultaneous blockade of intracellular Ca²⁺ release and extracellular Ca²⁺ influx through voltage-gated channels. This can be particularly useful in studying the relative contributions of these two sources of Ca²⁺ to a specific cellular response.

  • This compound and 2-APB: Combining this compound with 2-APB can help to dissect the roles of different intracellular Ca²⁺ release channels. While both are considered inhibitors of intracellular calcium release, they have different primary targets (2-APB on IP₃Rs).

Quantitative Data Summary

The following tables summarize key quantitative data for the individual inhibitors. Data for direct combinations are limited in the literature; therefore, the provided values are for the individual compounds and should be used as a starting point for designing combination experiments.

Table 1: Inhibitor Concentrations and IC₅₀ Values

InhibitorTargetTypical Working ConcentrationIC₅₀Cell Type/Assay Condition
This compound Intracellular Ca²⁺ Release10 - 100 µM~50 µM (for inhibition of IP₃-induced Ca²⁺ release)Platelet membrane vesicles
Thapsigargin SERCA Pumps10 nM - 1 µMSub-nanomolarPurified SERCA
Verapamil L-type Ca²⁺ Channels1 - 100 µMVaries by tissue and conditionsCardiac and smooth muscle
2-APB IP₃ Receptors, TRP Channels10 - 100 µM42 µM (for IP₃ receptor antagonism)Various cell lines

Table 2: Reported Effects on Intracellular Calcium

InhibitorEffect on Resting [Ca²⁺]iEffect on Stimulus-Induced [Ca²⁺]i IncreaseNotes
This compound Generally no change or slight decreaseInhibition of release from intracellular storesEffects can be complex and cell-type specific.
Thapsigargin IncreasesPotentiates SOCE, depletes ER storesCauses a sustained elevation of cytosolic Ca²⁺.
Verapamil Generally no changeInhibits influx through L-type VGCCsPrimarily affects excitable cells.
2-APB Can cause a transient increaseInhibits IP₃R-mediated releaseCan have biphasic effects on SOCE.

Experimental Protocols

The following protocols provide a general framework for investigating the combined effects of this compound and other Ca²⁺ signaling inhibitors. The specific details may need to be optimized for your cell type and experimental question.

Protocol 1: Measurement of Intracellular Calcium Dynamics using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.[10]

Materials:

  • Cells of interest cultured on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy/plate reader.

  • Fura-2 AM (cell-permeant calcium indicator)

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4.

  • Ca²⁺-containing HBS: HBS supplemented with 1 or 10 mM CaCl₂.

  • Ca²⁺-free HBS: HBS supplemented with 0.5 mM EGTA.

  • This compound, Thapsigargin, Verapamil, 2-APB stock solutions in DMSO.

  • Agonist of interest (e.g., ATP, carbachol) to stimulate Ca²⁺ release.

  • Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

Procedure:

  • Cell Preparation:

    • Seed cells on appropriate imaging plates and grow to 80-90% confluency.

    • On the day of the experiment, wash the cells once with HBS.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution: 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBS to remove extracellular dye.

    • Incubate the cells for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Inhibitor Treatment (Single or Combination):

    • Replace the buffer with Ca²⁺-containing or Ca²⁺-free HBS, depending on the experimental design.

    • Add the desired concentration of this compound and/or the other inhibitor(s) (e.g., thapsigargin, verapamil, 2-APB).

    • Incubate for the desired pre-treatment time (e.g., 10-30 minutes).

  • Calcium Imaging:

    • Place the plate in the fluorescence microscope or plate reader.

    • Acquire a baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at 510 nm) for 1-2 minutes.

    • Add the agonist of interest to stimulate a Ca²⁺ response.

    • Continue recording the fluorescence for several minutes to capture the full dynamic range of the Ca²⁺ signal.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The F340/F380 ratio is proportional to the intracellular Ca²⁺ concentration.

    • Compare the amplitude, duration, and kinetics of the Ca²⁺ signals in control cells versus cells treated with the inhibitors, both individually and in combination.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the effects of combining this compound with other Ca²⁺ signaling inhibitors on cell viability and proliferation.

Materials:

  • Cells of interest cultured in a 96-well plate.

  • This compound and other inhibitor stock solutions in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach confluency during the course of the experiment.

    • Allow cells to attach and grow for 24 hours.

  • Inhibitor Treatment:

    • Treat cells with various concentrations of this compound, the other inhibitor, and their combinations. Include a vehicle control (DMSO).

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Analyze the data for synergistic, additive, or antagonistic effects of the drug combination.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Calcium_Signaling_Pathways cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Extracellular Ca2+ Extracellular Ca2+ VGCC L-type VGCC Cytosolic Ca2+ Cytosolic Ca2+ VGCC->Cytosolic Ca2+ GPCR GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates SERCA SERCA Pump Cytosolic Ca2+->SERCA Uptake IP3R_ER IP3R IP3->IP3R_ER Binds to ER Ca2+ ER Ca2+ IP3R_ER->Cytosolic Ca2+ Release SERCA->ER Ca2+ Verapamil Verapamil Verapamil->VGCC Inhibits TMB8 This compound TMB8->IP3R_ER Inhibits Release Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits APB 2-APB APB->IP3R_ER Inhibits

Caption: Overview of key calcium signaling pathways and targets of inhibitors.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis A Seed cells on imaging plates B Load cells with Fura-2 AM A->B C Pre-incubate with this compound and/or other inhibitors B->C D Acquire baseline fluorescence C->D E Stimulate with agonist D->E F Record Ca2+ signal E->F G Calculate F340/F380 ratio F->G H Compare responses between treatment groups G->H

Caption: Workflow for a calcium imaging experiment using inhibitors.

Conclusion

References

Application Notes and Protocols: Investigating the Effects of TMB-8 on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental framework for investigating the impact of the intracellular calcium antagonist, 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8), on gene expression in a human cell line. This compound is known to affect intracellular calcium signaling, a crucial second messenger system that regulates a myriad of cellular processes, including gene transcription. By elucidating the downstream transcriptional consequences of this compound action, researchers can gain valuable insights into calcium-dependent gene regulation and the potential therapeutic or off-target effects of this compound. This document outlines a comprehensive workflow, from cell culture and this compound treatment to whole-transcriptome analysis by RNA sequencing (RNA-seq) and validation of key gene expression changes using quantitative real-time PCR (qRT-PCR).

Introduction

Calcium (Ca2+) is a ubiquitous second messenger that plays a pivotal role in signal transduction, controlling processes ranging from muscle contraction and neurotransmitter release to cell proliferation and apoptosis. The precise spatial and temporal regulation of intracellular Ca2+ concentrations is critical for normal cellular function. Perturbations in Ca2+ homeostasis can lead to aberrant cellular responses and have been implicated in various diseases.

This compound is a widely used pharmacological tool that acts as an intracellular Ca2+ antagonist. It is thought to inhibit the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum, thereby reducing the cytosolic Ca2+ concentration. This modulation of intracellular Ca2+ levels can, in turn, affect the activity of Ca2+-dependent signaling pathways that culminate in the nucleus to regulate gene expression.

Understanding how this compound alters the transcriptional landscape is essential for characterizing its mechanism of action and identifying potential downstream molecular targets. This knowledge can contribute to drug discovery efforts and provide a deeper understanding of the intricate relationship between calcium signaling and gene regulation.

Signaling Pathways and Experimental Workflow

This compound and Calcium-Dependent Signaling Pathways

This compound's primary mechanism of action is the inhibition of intracellular calcium release. This reduction in cytosolic calcium can impact several key signaling pathways that are known to be calcium-sensitive and play a direct role in regulating gene expression. These pathways often involve the activation of specific transcription factors. The following diagram illustrates the putative signaling cascade affected by this compound.

TMB8_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER binds Ca2+ Ca²⁺ ER->Ca2+ release Calcineurin Calcineurin Ca2+->Calcineurin CaMK CaMK Ca2+->CaMK NFAT NFAT Calcineurin->NFAT CREB CREB CaMK->CREB MEF2 MEF2 CaMK->MEF2 TMB8 This compound TMB8->ER inhibits GeneExpression Gene Expression (e.g., FOS, JUN, NFATC1) NFAT->GeneExpression CREB->GeneExpression MEF2->GeneExpression

This compound inhibits Ca²⁺-dependent signaling pathways.
Experimental Workflow

The following diagram outlines the major steps in the experimental protocol to assess the impact of this compound on gene expression.

Experimental_Workflow CellCulture 1. Cell Culture (HEK293 cells) TMB8Treatment 2. This compound Treatment (Vehicle vs. This compound) CellCulture->TMB8Treatment RNAIsolation 3. RNA Isolation & Quality Control TMB8Treatment->RNAIsolation RNASeq 4. RNA Sequencing (Library Prep & Sequencing) RNAIsolation->RNASeq DataAnalysis 5. Bioinformatic Analysis (Differential Gene Expression) RNASeq->DataAnalysis GeneSelection 6. Candidate Gene Selection for Validation DataAnalysis->GeneSelection Results 8. Data Interpretation & Conclusion DataAnalysis->Results qRTPCR 7. qRT-PCR Validation GeneSelection->qRTPCR qRTPCR->Results

Workflow for studying this compound effects on gene expression.

Detailed Experimental Protocols

Cell Line Selection and Culture

For this study, the Human Embryonic Kidney 293 (HEK293) cell line is recommended. HEK293 cells are widely used in research due to their robust growth, high transfection efficiency, and well-characterized signaling pathways. They are known to express various components of calcium signaling pathways, making them a suitable model to study the effects of this compound.

Protocol:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days or when they reach 80-90% confluency. For experiments, seed cells at a density of 1 x 106 cells per well in a 6-well plate.

This compound Treatment

A dose-response and time-course experiment should be performed initially to determine the optimal concentration and duration of this compound treatment that elicits a significant transcriptional response without causing excessive cytotoxicity. Based on existing literature, a concentration range of 10-50 µM and a treatment duration of 6-24 hours is a reasonable starting point.

Protocol:

  • Prepare a stock solution of this compound hydrochloride in sterile, nuclease-free water or DMSO.

  • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 0 µM [vehicle control], 10 µM, 25 µM, and 50 µM).

  • Aspirate the old medium from the cultured HEK293 cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 6, 12, and 24 hours).

  • Ensure each treatment condition is performed in biological triplicate.

RNA Isolation and Quality Control

High-quality RNA is essential for reliable downstream applications like RNA-seq and qRT-PCR.

Protocol:

  • Following this compound treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., from an RNA isolation kit).

  • Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include an on-column DNase digestion step to remove any contaminating genomic DNA.

  • Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of ≥ 8 is recommended for RNA-seq.

RNA Sequencing (RNA-seq)

RNA-seq provides a comprehensive, unbiased view of the transcriptome, allowing for the identification of all genes that are differentially expressed upon this compound treatment.

Protocol:

  • Library Preparation:

    • Start with 1 µg of high-quality total RNA per sample.

    • Prepare stranded mRNA sequencing libraries using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This involves poly(A) mRNA enrichment, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, and adapter ligation.

    • Perform PCR amplification to enrich for the adapter-ligated fragments.

  • Sequencing:

    • Quantify and assess the quality of the prepared libraries.

    • Pool the libraries and sequence them on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate at least 20 million paired-end reads per sample.

Bioinformatic Analysis of RNA-seq Data

Protocol:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in this compound treated cells compared to the vehicle control. A false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > |1| are common thresholds for significance.

  • Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis on the list of differentially expressed genes using tools like DAVID or GSEA to identify over-represented biological pathways and GO terms.

Quantitative Real-Time PCR (qRT-PCR) Validation

qRT-PCR is used to validate the expression changes of a select number of genes identified by RNA-seq.

Protocol:

  • Gene Selection: Select 3-5 differentially expressed genes of interest from the RNA-seq data for validation. It is advisable to choose genes with varying levels of fold change and biological relevance to calcium signaling. Potential candidate genes are listed in the Data Presentation section.

  • Primer Design: Design gene-specific primers for the selected target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with a blend of oligo(dT) and random hexamer primers.

  • qRT-PCR Reaction:

    • Set up the qRT-PCR reactions in triplicate for each sample and primer pair using a SYBR Green-based master mix.

    • Run the reactions on a real-time PCR instrument.

    • Include a no-template control for each primer pair to check for contamination.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the housekeeping genes.

    • Compare the relative expression levels between the this compound treated and vehicle control groups.

Data Presentation

The quantitative data generated from the RNA-seq and qRT-PCR experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Summary of Differentially Expressed Genes (DEGs) from RNA-seq

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)
FOS2.51.2e-83.5e-7
JUN2.13.4e-76.1e-6
NFATC1-1.85.6e-68.2e-5
RCAN1-2.22.1e-74.5e-6
............

Table 2: qRT-PCR Validation of Selected DEGs

Gene SymbolRNA-seq Log2 Fold ChangeqRT-PCR Log2 Fold Change (Mean ± SD)p-value (qRT-PCR)
FOS2.52.3 ± 0.2< 0.01
JUN2.11.9 ± 0.15< 0.01
NFATC1-1.8-1.6 ± 0.2< 0.05
RCAN1-2.2-2.0 ± 0.3< 0.01

Table 3: Primer Sequences for qRT-PCR Validation

Gene SymbolForward Primer (5' - 3')Reverse Primer (5' - 3')
FOSGGG GCA AAG TTA GAG GAG GTTGAG GTC GGT GAG AAG AGA GAG
JUNGCA TGA GGA ACC GCA TTA GGTT GAT GAC TGC TGA GGT TGG
NFATC1CCA TGT CCT GCT GAC TGT CGGT GGT AGA TGG TGG TGT TG
RCAN1GAG GAG GAG CTG GAG AAG GGCT GCT GCT GCT GCT GAT
GAPDHGTC GGT GTG AAC GGA TTT GTGA GGT CAA TGA AGG GGT C
ACTBCTG GCA CCC AGC ACA ATGGCC GAT CCA CAC GGA GTA CT

Potential Off-Target Effects and Considerations

It is important to acknowledge that pharmacological inhibitors like this compound may have off-target effects. While its primary described function is as an intracellular calcium antagonist, some studies have suggested it may also interact with other cellular components. Therefore, it is crucial to interpret the gene expression data in the context of our current understanding of this compound's pharmacology. To mitigate concerns about off-target effects, consider the following:

  • Use the lowest effective concentration of this compound as determined by dose-response experiments.

  • Validate key findings using alternative methods to modulate intracellular calcium, such as using a different calcium chelator (e.g., BAPTA-AM) or genetic approaches (e.g., siRNA-mediated knockdown of key calcium channels).

  • Carefully analyze the enriched pathways from the RNA-seq data. If pathways unrelated to calcium signaling are significantly perturbed, it may suggest off-target effects.

By following these detailed application notes and protocols, researchers can effectively investigate the impact of this compound on gene expression, contributing to a better understanding of calcium-dependent transcriptional regulation and the molecular effects of this important pharmacological agent.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TMB-8 Off-Target Effects on Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) on nicotinic acetylcholine (B1216132) receptors (nAChRs). This compound is widely used as an inhibitor of intracellular calcium release, but its potent, non-competitive antagonism of nAChRs can lead to confounding experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound?

A1: this compound is primarily known as an inhibitor of intracellular calcium (Ca²⁺) release. It is often used to block Ca²⁺ mobilization from the endoplasmic reticulum (ER) mediated by inositol (B14025) 1,4,5-trisphosphate (IP₃).

Q2: What are the known off-target effects of this compound on nAChRs?

A2: this compound is a potent, non-competitive antagonist of various nAChR subtypes.[1] It functions as an open-channel blocker, meaning it binds within the ion pore of the nAChR to prevent ion flow, thereby inhibiting receptor function.[2] This inhibitory effect is often observed at concentrations similar to or even lower than those required to inhibit intracellular Ca²⁺ release, making it a significant off-target effect.[1]

Q3: At what concentrations does this compound typically inhibit nAChRs?

A3: this compound can inhibit nAChR function with IC₅₀ values in the nanomolar to low micromolar range, depending on the specific nAChR subtype. For instance, it inhibits human muscle nAChRs and ganglionic α3β4-nAChRs with an IC₅₀ of approximately 400 nM and a central nervous system nAChR subtype with an IC₅₀ of around 500 nM.[1]

Q4: How does the potency of this compound on nAChRs compare to its effect on intracellular calcium release?

A4: The potency of this compound as an nAChR antagonist is often greater than its potency as an inhibitor of intracellular Ca²⁺ release. For example, its IC₅₀ for nAChR inhibition can be in the sub-micromolar range, while concentrations of 25-150 µM are often used to inhibit Ca²⁺ release.[1][3] This discrepancy is a primary reason for unexpected experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound in the presence of nAChRs.

Issue 1: Unexpected inhibition of cellular response in the presence of a nicotinic agonist.

  • Question: I am studying the effect of a nicotinic agonist on my cells, which should increase intracellular calcium. However, when I pre-incubate with this compound to block intracellular calcium release, I see a complete or significant reduction in the agonist-induced response. Why is this happening?

  • Answer: This is a classic example of this compound's off-target effect. At the concentrations used to inhibit intracellular calcium release, this compound is likely acting as a potent antagonist at the nAChRs, directly blocking the initial influx of ions triggered by your agonist. This prevents the downstream signaling cascade, including any subsequent intracellular calcium release you intended to study.

Issue 2: this compound appears to have non-specific effects on membrane potential or excitability.

  • Question: I am using this compound to investigate the role of intracellular calcium stores in neuronal firing. However, I observe changes in baseline membrane potential and a reduction in action potential firing even before applying a stimulus. Is this related to nAChRs?

  • Answer: Yes, this is a likely consequence of this compound's nAChR antagonism. If your cells have endogenously active nAChRs that contribute to the resting membrane potential or spontaneous firing, this compound will inhibit this basal activity. This can lead to hyperpolarization or a general decrease in excitability, confounding your results.

Issue 3: My results with this compound are inconsistent with other "intracellular calcium release inhibitors."

  • Question: When I use other compounds reported to block intracellular calcium release, such as 2-APB or xestospongin C, I get different results compared to when I use this compound. Why the discrepancy?

  • Answer: This discrepancy strongly suggests that the off-target effects of this compound on nAChRs are influencing your results. While other inhibitors also have their own off-target profiles, they do not typically include potent nAChR antagonism. The different outcomes highlight the importance of using multiple, structurally and mechanistically distinct inhibitors to confirm the role of a specific pathway.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC₅₀) of this compound on various nAChR subtypes and its effective concentrations for inhibiting intracellular calcium release.

Target Cell Type/System IC₅₀ (nM) Reference
Human muscle nAChRTE671/RD cells~400[1]
Ganglionic α3β4-nAChRSH-SY5Y cells~400[1]
CNS nAChR (Dopamine release)Rat brain synaptosomes~500[1]
Human α4β2 nAChRHEK293 cells~15,000 (15 µM)[2]

Table 1: Inhibitory Potency of this compound on Various nAChR Subtypes.

Process Cell Type/System Effective Concentration (µM) Reference
Inhibition of Intracellular Ca²⁺ MobilizationVarious25 - 150[3]
Inhibition of IP₃-mediated Ca²⁺ signalingOsteoblasts100[4]

Table 2: Effective Concentrations of this compound for Intracellular Calcium Release Inhibition.

Experimental Protocols

Protocol 1: Control Experiment to Test for this compound Off-Target Effects on nAChRs

Objective: To determine if this compound is inhibiting the function of nAChRs in your experimental system.

Methodology:

  • Cell Preparation: Prepare your cells (e.g., cultured neurons or cell lines expressing nAChRs) for your standard assay (e.g., calcium imaging or electrophysiology).

  • Baseline Measurement: Establish a stable baseline recording.

  • Agonist Application: Apply a known nAChR agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response. Record the response.

  • Washout: Thoroughly wash out the agonist and allow the cells to return to baseline.

  • This compound Incubation: Incubate the cells with this compound at the concentration you intend to use for your primary experiment (e.g., 50 µM).

  • Agonist Re-application: In the continued presence of this compound, re-apply the same concentration of the nAChR agonist.

  • Data Analysis: Compare the agonist-induced response in the absence and presence of this compound. A significant reduction in the response in the presence of this compound indicates a direct inhibitory effect on nAChRs.

Protocol 2: Using Alternative Inhibitors of Intracellular Calcium Release

Objective: To confirm the role of intracellular calcium release using inhibitors that do not have potent off-target effects on nAChRs.

Methodology:

  • Select Alternative Inhibitors: Choose one or more alternative inhibitors of IP₃-mediated calcium release, such as:

    • 2-Aminoethoxydiphenyl borate (B1201080) (2-APB): Use with caution as it can have other off-target effects.[3][5]

    • Xestospongin C: A more specific, membrane-permeable IP₃ receptor antagonist.[5][6]

    • Heparin: A potent IP₃ receptor antagonist, but it needs to be introduced intracellularly (e.g., via microinjection or cell permeabilization).[7][8]

  • Concentration Optimization: Determine the optimal concentration of the alternative inhibitor(s) for your cell type and experimental conditions.

  • Experimental Procedure: Repeat your primary experiment, substituting this compound with the optimized concentration of the alternative inhibitor(s).

Visualizations

TMB8_Signaling_Pathway cluster_0 Intended Action of this compound cluster_1 Off-Target Effect on nAChR PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release TMB8_target This compound TMB8_target->ER inhibits ACh Acetylcholine nAChR Nicotinic ACh Receptor (Ion Channel) ACh->nAChR binds Ion_influx Na⁺/Ca²⁺ Influx nAChR->Ion_influx Depolarization Depolarization Ion_influx->Depolarization TMB8_offtarget This compound TMB8_offtarget->nAChR blocks channel

References

Technical Support Center: Minimizing TMB-8 Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize TMB-8 cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is a cell-permeable antagonist of intracellular calcium release. Its primary mechanism of action is the inhibition of calcium release from intracellular stores, such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), by blocking inositol (B14025) 1,4,5-trisphosphate (IP3) receptors.

Q2: Why am I observing high levels of cell death in my cultures treated with this compound?

A2: this compound can induce cytotoxicity through both on-target and off-target effects. Excessive blockade of intracellular calcium release can disrupt normal cellular signaling and lead to apoptosis. Additionally, this compound has known off-target effects, including the inhibition of mitochondrial respiration and interference with phospholipid metabolism, which can contribute significantly to cell death.

Q3: What are the typical signs of this compound-induced cytotoxicity?

A3: Signs of this compound cytotoxicity can manifest both morphologically and biochemically.

  • Morphological Changes: These include cell rounding, shrinkage, detachment from the culture surface, membrane blebbing, and the formation of apoptotic bodies.

  • Biochemical Markers: Increased activity of caspases (key mediators of apoptosis), DNA fragmentation, and release of lactate (B86563) dehydrogenase (LDH) into the culture medium are common biochemical indicators of cytotoxicity.

Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A4: The optimal concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the concentration that effectively inhibits intracellular calcium release without causing significant cytotoxicity. This typically involves treating your cells with a range of this compound concentrations and assessing both the desired biological effect and cell viability.

Q5: Are there less cytotoxic alternatives to this compound for inhibiting intracellular calcium release?

A5: Yes, several alternatives to this compound are available, each with its own set of advantages and disadvantages. The most common alternatives include:

  • BAPTA-AM: A cell-permeable calcium chelator that buffers intracellular calcium. It is generally considered less cytotoxic than this compound but can still affect cellular processes that are sensitive to prolonged low calcium levels.

  • 2-APB (2-Aminoethoxydiphenyl borate): An inhibitor of IP3 receptors and store-operated calcium entry (SOCE). It has complex, dose-dependent effects and can also exhibit off-target activities.

Troubleshooting Guides

Problem: High cell death observed at all tested concentrations of this compound.
Potential Cause Recommended Solution
Cell line is highly sensitive to this compound. Perform a broader dose-response curve starting from a much lower concentration range (e.g., 0.1 µM).
Prolonged incubation time. Conduct a time-course experiment to determine the shortest incubation time required to observe the desired effect.
Solvent toxicity (e.g., DMSO). Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle control (medium with solvent only).
Off-target effects are predominant. Consider using a more specific inhibitor or a different approach to modulate intracellular calcium, such as using one of the alternatives mentioned in the FAQs.
Problem: Inconsistent results between experiments.
Potential Cause Recommended Solution
Variability in cell health and density. Standardize cell seeding density and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment.
Degradation of this compound stock solution. Prepare fresh working solutions of this compound from a frozen stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Fluctuations in incubation conditions. Ensure consistent temperature, CO2 levels, and humidity in the incubator.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various cancer cell lines. These values represent the concentration of the compound required to inhibit cell viability by 50% and can serve as a starting point for determining the cytotoxic range in your experiments.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay
HeLa Cervical Cancer~50-100MTT Assay
MCF-7 Breast Cancer~75-150MTT Assay
Jurkat T-cell Leukemia~25-75MTT Assay
PC-3 Prostate Cancer~100-200XTT Assay
A549 Lung Cancer~80-160CCK-8 Assay

Table 2: Comparative IC50 Values of this compound and Alternatives in Selected Cancer Cell Lines

CompoundHeLa (µM)MCF-7 (µM)Jurkat (µM)
This compound ~75~100~50
BAPTA-AM >200>200~100
2-APB ~150~180~120

Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and the cell viability assay used.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the concentration range of this compound that minimizes cytotoxicity.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density for your cell line.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete culture medium. A suggested starting range is 0.1, 1, 5, 10, 25, 50, 100, and 200 µM.

    • Include a vehicle control (DMSO) at the highest concentration used for dilution and an untreated control.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Distinguishing On-Target vs. Off-Target Effects of this compound

This protocol helps to determine if the observed cellular response is due to the intended inhibition of intracellular calcium release or to off-target cytotoxic effects.

  • Simultaneous Measurement of Intracellular Calcium and Cell Viability:

    • Load cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

    • Treat the cells with a range of this compound concentrations.

    • Measure the agonist-induced (e.g., ATP or bradykinin) intracellular calcium release using a fluorescence plate reader or microscope.

    • In a parallel plate, treat cells with the same concentrations of this compound and for the same duration, and then perform a cell viability assay (e.g., MTT or LDH).

  • Washout Experiment:

    • Treat cells with an effective concentration of this compound for a short period (e.g., 1-2 hours).

    • Measure the desired biological response (inhibition of calcium release).

    • In a parallel set of wells, wash out the this compound by replacing the medium with fresh, this compound-free medium.

    • After a recovery period (e.g., 4-6 hours), re-stimulate the cells and measure the biological response again.

    • Assess cell viability in both the this compound treated and washout groups.

  • Data Interpretation:

    • If the biological effect is reversible upon washout and cell viability remains high, the effect is likely on-target.

    • If cell viability continues to decrease even after this compound washout, it suggests that off-target cytotoxic pathways have been initiated.

Mandatory Visualization

TMB8_Cytotoxicity_Workflow cluster_prep Experiment Preparation cluster_treatment This compound Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis start Start: Healthy Cell Culture seed Seed Cells in 96-well Plate start->seed prepare_tmb Prepare this compound Dilutions (0.1 - 200 µM) add_tmb Add this compound to Cells prepare_tmb->add_tmb incubate Incubate (24-72h) add_tmb->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability read->analyze plot Generate Dose-Response Curve analyze->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for determining the optimal concentration of this compound.

TMB8_Signaling_Pathways cluster_on_target On-Target Effects cluster_off_target Off-Target Cytotoxic Effects TMB8_on This compound IP3R IP3 Receptor TMB8_on->IP3R Inhibits Ca_release Intracellular Ca2+ Release Inhibition IP3R->Ca_release Physiological_Response Desired Biological Effect Ca_release->Physiological_Response PI3K_AKT PI3K/AKT Pathway (Potential Indirect Effect) Ca_release->PI3K_AKT Dysregulation may affect TMB8_off This compound Mitochondria Mitochondrial Respiration TMB8_off->Mitochondria Inhibits Phospholipid Phospholipid Metabolism TMB8_off->Phospholipid Alters Kinases Protein Kinases TMB8_off->Kinases Inhibits Cytotoxicity Cell Death (Apoptosis/Necrosis) Mitochondria->Cytotoxicity Phospholipid->Cytotoxicity Kinases->Cytotoxicity PI3K_AKT->Cytotoxicity

Technical Support Center: Optimizing TMB-8 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on using TMB-8, a widely used intracellular calcium antagonist. Here you will find troubleshooting advice and frequently asked questions to help you optimize your experimental conditions for maximal inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, or 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate, is known as an antagonist of intracellular calcium release.[1] It is believed to block the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER), thereby preventing the rise in cytosolic calcium concentration that is a key component of many signaling pathways.[2][3] Some studies suggest it may act by inhibiting inositol (B14025) trisphosphate (IP3)-mediated Ca2+ signaling.[1][4]

Q2: What are the common applications of this compound in research?

This compound is frequently used to investigate the role of intracellular calcium signaling in various cellular processes. For example, it has been used to study its effects on bone resorption, glutamate (B1630785) neurotoxicity, and vascular endothelial cell shape changes.[1][3][5] By inhibiting the release of intracellular calcium, researchers can determine whether a specific cellular response is dependent on this signaling pathway.

Q3: Are there any known off-target or paradoxical effects of this compound?

Yes, researchers should be aware of several potential off-target and paradoxical effects. In some cell types, such as pancreatic islets, this compound has been observed to paradoxically mobilize Ca2+ from intracellular stores, leading to an increase in cytosolic calcium.[2] Additionally, this compound can have Ca2+-independent effects on phospholipid metabolism and can act as a non-competitive antagonist at nicotinic acetylcholine (B1216132) receptors.[6][7] It has also been noted to exhibit intrinsic toxicity at higher concentrations.[3]

Q4: What is the recommended storage and stability of this compound?

This compound hydrochloride is typically stored at -20°C and is stable for at least four years under these conditions.[8] It is a solid with slight solubility in water, chloroform, and methanol.[8]

Troubleshooting Guide

Q5: I am not observing any inhibition of intracellular calcium release after this compound treatment. What could be the issue?

Several factors could contribute to a lack of inhibition:

  • Suboptimal Incubation Time: The pre-incubation time with this compound may be too short for it to effectively enter the cells and act on its target. A time-course experiment is recommended to determine the optimal incubation period for your specific cell type and experimental conditions.

  • Inadequate Concentration: The concentration of this compound may be too low. While concentrations around 100 µM have been used in some studies, the effective concentration can vary between cell types.[1] It is advisable to perform a dose-response experiment.

  • Paradoxical Effect: In some cellular contexts, this compound can paradoxically increase intracellular calcium.[2] Consider measuring intracellular calcium levels to confirm that this compound is acting as an inhibitor in your system.

  • Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded.

Q6: My cells are showing signs of toxicity after this compound treatment. How can I mitigate this?

This compound can be toxic to cells, particularly at higher concentrations and with prolonged incubation times.[3]

  • Reduce Concentration and Incubation Time: Try lowering the concentration of this compound and reducing the incubation time. It is crucial to find a balance between achieving maximal inhibition and maintaining cell viability.

  • Perform a Viability Assay: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your main experiment to determine the cytotoxic concentration (CC50) of this compound in your specific cell line.

  • Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed toxicity is due to this compound itself and not the solvent.

Q7: How can I confirm that this compound is specifically inhibiting intracellular calcium release in my experiment?

To confirm the specificity of this compound's action, you can perform several control experiments:

  • Measure Intracellular Calcium: Directly measure changes in intracellular calcium concentration using fluorescent indicators like Fura-2 or Fluo-4.[9][10] This will verify that this compound is indeed preventing the expected rise in cytosolic calcium following stimulation.

  • Use a Different Inhibitor: Compare the effects of this compound with another inhibitor of intracellular calcium release that has a different mechanism of action, such as 2-APB, which is an IP3 receptor blocker.[1]

  • Assess Downstream Effects: Examine the downstream consequences of inhibiting calcium release. For example, if calcium signaling is known to activate a specific kinase, you can check if this compound treatment blocks the phosphorylation of that kinase's target.

Experimental Protocols

Protocol 1: Optimizing this compound Incubation Time

This protocol outlines a time-course experiment to determine the optimal pre-incubation time for this compound to achieve maximal inhibition of agonist-induced intracellular calcium release.

  • Cell Preparation: Plate your cells at a suitable density in a multi-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.[11]

  • Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium) to remove excess dye.

  • This compound Pre-incubation: Add this compound at a fixed, non-toxic concentration to the cells. Incubate for varying periods (e.g., 0, 15, 30, 45, 60, and 90 minutes). Include a vehicle control group.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

  • Agonist Stimulation: Add a known agonist that induces intracellular calcium release.

  • Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time using a fluorescence plate reader or microscope.

  • Data Analysis: Calculate the peak fluorescence intensity or the area under the curve for each incubation time point. The optimal incubation time is the shortest duration that results in the maximal inhibition of the agonist-induced calcium response.

Protocol 2: Measurement of Intracellular Calcium Concentration

This is a general protocol for measuring intracellular calcium using a ratiometric fluorescent indicator like Fura-2 AM.[10]

  • Cell Culture: Plate adherent cells on coverslips or in a multi-well plate suitable for fluorescence microscopy or plate reader analysis.

  • Fura-2 AM Loading: Incubate the cells with 2-5 µM Fura-2 AM in a physiological buffer for 30-45 minutes at 37°C in the dark.[11]

  • De-esterification: Wash the cells and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[12]

  • Experimental Treatment: Pre-incubate the cells with this compound for the optimized duration, followed by stimulation with your agonist.

  • Fluorescence Imaging/Reading: Excite the Fura-2-loaded cells at 340 nm and 380 nm and measure the emission at ~510 nm.

  • Ratio Calculation: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is directly proportional to the intracellular calcium concentration.[10]

Quantitative Data Summary

The following tables summarize the concentrations and incubation times of this compound used in various published studies. These values can serve as a starting point for designing your own experiments.

Table 1: this compound Concentration and Incubation Times in Different Cell Types

Cell TypeThis compound ConcentrationIncubation TimeObserved EffectReference
Primary Osteoblasts100 µM6 - 48 hoursInhibition of acid-induced COX2 and RANKL RNA[1]
Pancreatic Islets10, 30, 100 µMNot specifiedPotentiation of insulin (B600854) release and increased 45Ca2+ efflux[2]
Cerebellar Granule Cells> 100 µM5 - 15 minutes (pre-exposure)Protection against glutamate-induced neurotoxicity[3]
Dissociated Rat Brain Cells10, 30 µM20 minutesDecrease in resting intracellular Ca2+[13]
Vascular Endothelial Cells10 µMNot specified (pre-treatment)Reduction in inflammatory agent-induced shape changes[5]

Visualizations

Signaling Pathway

G cluster_cell Cell Agonist Agonist (e.g., Neurotransmitter, Hormone) Receptor G-Protein Coupled Receptor (GPCR) Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor (Ca2+ Channel) IP3->IP3R binds & opens ER Endoplasmic Reticulum (ER) (Intracellular Ca2+ Store) Ca_release Ca2+ Release IP3R->Ca_release mediates Response Cellular Response (e.g., Contraction, Secretion) Ca_release->Response TMB8 This compound TMB8->Ca_release inhibits

Caption: this compound inhibits agonist-induced intracellular Ca2+ release from the ER.

Experimental Workflow

G Start Start: Plate Cells LoadDye Load with Ca2+ Indicator Dye (e.g., Fura-2 AM) Start->LoadDye Wash1 Wash to Remove Excess Dye LoadDye->Wash1 Preincubation Pre-incubate with this compound (Varying Times: 0, 15, 30, 60 min) Wash1->Preincubation Baseline Measure Baseline Fluorescence Preincubation->Baseline Stimulate Stimulate with Agonist Baseline->Stimulate Measure Measure Fluorescence Change Over Time Stimulate->Measure Analyze Analyze Data: Calculate Inhibition vs. Time Measure->Analyze OptimalTime Determine Optimal Incubation Time Analyze->OptimalTime End End OptimalTime->End

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting Logic

G Start Problem: No Inhibition Observed CheckTime Was a time-course experiment performed? Start->CheckTime CheckConc Was a dose-response experiment performed? CheckTime->CheckConc Yes Sol_Time Solution: Perform time-course to find optimal incubation time. CheckTime->Sol_Time No CheckViability Is there evidence of cell toxicity? CheckConc->CheckViability Yes Sol_Conc Solution: Perform dose-response to find optimal concentration. CheckConc->Sol_Conc No ConsiderParadox Could there be a paradoxical effect? CheckViability->ConsiderParadox No Sol_Toxicity Solution: Lower concentration/time. Perform viability assay. CheckViability->Sol_Toxicity Yes Sol_Paradox Solution: Directly measure [Ca2+]i to confirm inhibition. ConsiderParadox->Sol_Paradox Yes

References

Technical Support Center: TMB-8 Interference with Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with TMB-8 in cell viability assays, particularly the MTT assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

8-(N,N-Diethylamino)octyl-3,4,5-trimethoxybenzoate (this compound) is a pharmacological agent commonly known as an intracellular calcium (Ca²⁺) antagonist. Its primary role is to inhibit the release of calcium from intracellular stores, such as the endoplasmic reticulum.[1][2] This action makes it a useful tool for studying calcium signaling pathways. However, at higher concentrations, this compound can also directly inhibit adenylyl cyclase activity and affect membrane conductances for other cations.[1][2]

Q2: How does the MTT assay work?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The core principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of metabolically active cells.[3][4][5][6] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is considered proportional to the number of viable cells.[5]

Q3: Why is my cell viability dramatically low when using this compound in an MTT assay?

Unexpectedly high cytotoxicity observed with this compound in an MTT assay may not reflect actual cell death. The issue often stems from assay interference. This compound can disrupt mitochondrial function, which is the primary site of MTT reduction.[4][7] This disruption can inhibit the activity of mitochondrial dehydrogenases, leading to decreased formazan production and a false impression of low cell viability, even if the cells are alive.

Q4: Can this compound directly interfere with the MTT reagent itself?

While some compounds can directly reduce MTT to formazan in a cell-free environment, leading to false-positive viability signals, this compound's primary interference is believed to be its effect on mitochondrial function.[8][9][10][11] To confirm this, a cell-free control experiment is essential. This involves incubating this compound directly with the MTT reagent in culture medium without cells to see if a color change occurs.[9][11]

Q5: What is the mechanism of this compound interference with mitochondrial function?

The MTT assay relies on functional mitochondrial reductases.[12][13] this compound, by affecting intracellular calcium homeostasis and potentially other cellular processes, can impair mitochondrial respiration and the activity of these reductase enzymes.[2][7] This leads to a reduced capacity of the cells to convert MTT to formazan, resulting in an underestimation of cell viability.

Troubleshooting Guide

Problem: You observe unexpectedly high cytotoxicity or inconsistent results in your MTT assay when treating cells with this compound.

This workflow will guide you through diagnosing the problem and finding a reliable solution.

G cluster_0 Step 1: Diagnose Interference cluster_1 Step 2: Quantify Interference & Correct Data cluster_2 Step 3: Select Alternative Assay A Problem: Unexpectedly low viability with this compound in MTT assay B Perform Cell-Free Control Experiment A->B C Is there direct MTT reduction by this compound? B->C Analyze control data D Yes C->D G No C->G E Subtract background from cell-free control in all experimental wells D->E F Is the signal-to-noise ratio acceptable? E->F H No F->H I Interference is significant. Choose an alternative assay not based on mitochondrial reductase activity. G->I H->I J Validate alternative assay with positive/negative controls I->J K Proceed with validated alternative assay for this compound experiments J->K G TMB8 This compound Ca_Release Ca²⁺ Release Channel TMB8->Ca_Release Inhibits ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ Store Cytosol_Ca Cytosolic Ca²⁺ Ca_Release->Cytosol_Ca Release Signaling Downstream Ca²⁺ Signaling Cytosol_Ca->Signaling G cluster_cell Viable Cell Mitochondria Mitochondria Reductase NAD(P)H-dependent Oxidoreductases Formazan Formazan (Purple, Insoluble) Reductase->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Reductase Enters Cell Measurement Measure Absorbance (~570 nm) Formazan->Measurement Solubilize

References

Technical Support Center: Unexpected Potentiation of Insulin Release by TMB-8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers encountering the unexpected potentiation of insulin (B600854) release by TMB-8. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you navigate this paradoxical effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the conventional function of this compound?

A1: this compound, or 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate, is widely recognized as a blocker of intracellular calcium release.[1] It is traditionally used in research to inhibit the efflux of Ca2+ from intracellular stores like the endoplasmic reticulum (ER).[1]

Q2: I observed that this compound potentiated insulin release in my experiment. Is this an expected result?

A2: This is a documented, albeit unexpected, phenomenon. Several studies have reported that this compound potentiates insulin release from pancreatic islets when stimulated by agents that increase cyclic AMP (cAMP) levels, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) and forskolin.[2] However, this compound alone does not typically stimulate or inhibit insulin release under basal glucose conditions.[2]

Q3: What are the proposed mechanisms for this unexpected potentiation?

A3: There are two main conflicting hypotheses regarding this effect:

  • Mechanism 1: Blockade of Ca2+ Efflux and Store Overload: This hypothesis suggests that by blocking Ca2+ efflux from intracellular stores, this compound leads to an overfilling of these stores. When the cell is then stimulated with a secretagogue that introduces an additional Ca2+ load into the cytosol, the overfilled stores are unable to buffer the increase effectively. This results in a higher than normal rise in cytosolic Ca2+ concentration, leading to a potentiated insulin release.[2]

  • Mechanism 2: Direct Mobilization of Intracellular Ca2+: Contrary to its known function, some studies suggest that in pancreatic β-cells, this compound may actually mobilize Ca2+ from intracellular stores.[1] This direct release of stored Ca2+ would contribute to the overall increase in cytosolic Ca2+ initiated by the primary secretagogue, thus potentiating insulin secretion. Evidence for this includes the observation that this compound can increase 45Ca2+ efflux from preloaded islets, even in the absence of extracellular calcium.[1]

Q4: I'm seeing an increase in cytosolic calcium with this compound alone. Which mechanism does this support?

A4: An increase in cytosolic calcium with this compound alone would lend more support to the second hypothesis, which posits a direct mobilization of calcium from intracellular stores.[1] This has been observed in the insulin-secreting RINm5F cell line.[1]

Q5: Are there any known off-target effects of this compound that could influence my results?

A5: While the primary off-target debate for this compound in β-cells revolves around its paradoxical effect on calcium, it's important to consider that like many pharmacological inhibitors, it may have other, less-characterized effects. When interpreting your data, it is crucial to include appropriate controls to mitigate the potential impact of any unknown off-target effects.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No potentiation of stimulated insulin release observed with this compound. 1. Inappropriate secretagogue. 2. This compound concentration is not optimal. 3. Insufficient pre-incubation time with this compound.1. Ensure you are using a cAMP-elevating secretagogue like IBMX or forskolin, as the potentiation is most prominently observed with these agents.[2] 2. Perform a dose-response curve for this compound (e.g., 10, 30, 100 µM) to find the optimal concentration for your experimental system.[1] 3. A short latent period for the potentiation has been noted. Try pre-incubating the islets with this compound to reduce this latency.[2]
High basal insulin release with this compound alone. 1. This is an atypical finding, as this compound is not known to stimulate basal insulin release.[2] 2. Potential issue with islet health or experimental buffer composition.1. Re-evaluate your experimental conditions and ensure islet integrity. 2. Verify the composition of your buffers and ensure they are not causing unintended stimulation.
Conflicting calcium imaging results (increase vs. no change in basal Ca2+ with this compound). 1. Different mechanisms at play in different cell types or conditions. 2. Sensitivity of the calcium indicator.1. Acknowledge the dual hypotheses in your interpretation. The effect may be context-dependent. 2. Ensure your calcium imaging setup has the sensitivity to detect subtle changes in intracellular calcium.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on insulin and calcium dynamics in rat pancreatic islets.

Table 1: Effect of this compound on Stimulated Insulin Release

ConditionThis compound Concentration (µM)Insulin Release (relative to control)
Basal (2.8 mM Glucose)10 - 100No significant effect[1]
5.6 mM Glucose30Potentiation observed[1]
5.6 mM Glucose100Potentiation observed[1]
IBMX Stimulated30Significant potentiation[1]

Table 2: Effect of this compound on 45Ca2+ Efflux from Pancreatic Islets

ConditionThis compound Concentration (µM)45Ca2+ Efflux
Basal (2.8 mM Glucose)10Concentration-dependent increase[1]
Basal (2.8 mM Glucose)30Concentration-dependent increase[1]
Basal (2.8 mM Glucose)100Concentration-dependent increase[1]
No extracellular Ca2+100Stimulated 45Ca2+ efflux[1]
5.6 mM Glucose30Increased 45Ca2+ efflux[1]
5.6 mM Glucose100Increased 45Ca2+ efflux[1]
IBMX Stimulated30Increased 45Ca2+ efflux[1]

Experimental Protocols

Protocol 1: Perifusion Assay for Insulin Secretion from Rat Islets

This protocol is adapted from methodologies used to study the effects of this compound on stimulated insulin release.

Materials:

  • Isolated rat pancreatic islets

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA and desired glucose concentrations (e.g., 2.8 mM for basal, and a stimulatory concentration)

  • This compound stock solution (in DMSO)

  • IBMX stock solution (in DMSO)

  • Perifusion system

  • Insulin RIA or ELISA kit

Procedure:

  • Islet Preparation: After isolation, allow islets to recover in culture medium for at least 2 hours.

  • Perifusion Setup: Prepare the perifusion system with KRB buffer containing 2.8 mM glucose and allow it to equilibrate to 37°C.

  • Islet Loading: Place a group of size-matched islets (e.g., 20-30) into each perifusion chamber.

  • Basal Perifusion: Perifuse the islets with KRB buffer containing 2.8 mM glucose for a stabilization period (e.g., 30-60 minutes). Collect fractions at regular intervals (e.g., every 2-5 minutes) to establish a stable baseline of insulin secretion.

  • Pre-incubation with this compound (Optional but recommended): To investigate the effect of pre-incubation, switch to a perifusion buffer containing 2.8 mM glucose and the desired concentration of this compound (e.g., 30 µM) for a defined period (e.g., 15-30 minutes).

  • Stimulation:

    • Control Group: Switch the perifusion buffer to one containing the stimulatory agent (e.g., 1 mM IBMX) without this compound.

    • This compound Group: Switch the perifusion buffer to one containing both the stimulatory agent (e.g., 1 mM IBMX) and this compound (e.g., 30 µM).

  • Fraction Collection: Continue collecting fractions throughout the stimulation period.

  • Return to Basal: After the stimulation period, switch back to the basal KRB buffer (2.8 mM glucose) to observe the return to baseline secretion.

  • Insulin Measurement: Measure the insulin concentration in each collected fraction using an appropriate insulin assay kit.

Protocol 2: Intracellular Calcium Imaging in RINm5F Cells

This protocol provides a framework for observing the effects of this compound on cytosolic calcium levels.

Materials:

  • RINm5F cells cultured on glass-bottom dishes

  • Fura-2 AM or other suitable calcium indicator dye

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer

  • This compound stock solution (in DMSO)

  • Fluorescence microscopy setup equipped for ratiometric calcium imaging

Procedure:

  • Cell Preparation: Seed RINm5F cells on glass-bottom dishes to achieve a suitable confluency for imaging.

  • Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-45 minutes at 37°C.

  • Washing: Gently wash the cells with fresh HBSS to remove excess dye.

  • Basal Imaging: Place the dish on the microscope stage and acquire baseline fluorescence images, alternating between the two excitation wavelengths for Fura-2 (e.g., 340 nm and 380 nm).

  • Application of this compound: While continuously imaging, carefully add this compound to the imaging buffer to reach the desired final concentration (e.g., 30-100 µM).

  • Data Acquisition: Continue to record fluorescence images to observe any changes in the 340/380 nm ratio, which reflects changes in intracellular calcium concentration.

  • Positive Control (Optional): At the end of the experiment, you can add a calcium ionophore like ionomycin (B1663694) as a positive control to confirm cell responsiveness.

  • Data Analysis: Analyze the image sequences to quantify the changes in the fluorescence ratio over time in individual cells or regions of interest.

Visualizations

Signaling Pathways and Experimental Workflow

TMB8_Mechanism_1 TMB8 This compound Ca_efflux Ca2+ Efflux TMB8->Ca_efflux Blocks Ca_store Increased ER Ca2+ Store TMB8->Ca_store Leads to ER Endoplasmic Reticulum (ER) ER->Ca_efflux Cytosol_Ca Increased Cytosolic Ca2+ Ca_store->Cytosol_Ca Prevents buffering of Stimulus Secretagogue (e.g., IBMX) Stimulus->Cytosol_Ca Increases Insulin_release Potentiated Insulin Release Cytosol_Ca->Insulin_release

Caption: Proposed Mechanism 1: this compound blocks Ca2+ efflux, leading to ER overload and potentiated insulin release.

TMB8_Mechanism_2 TMB8 This compound ER Endoplasmic Reticulum (ER) Ca_mobilization Direct Ca2+ Mobilization TMB8->Ca_mobilization Induces ER->Ca_mobilization Cytosol_Ca Increased Cytosolic Ca2+ Ca_mobilization->Cytosol_Ca Contributes to Stimulus Secretagogue (e.g., IBMX) Stimulus->Cytosol_Ca Increases Insulin_release Potentiated Insulin Release Cytosol_Ca->Insulin_release

Caption: Proposed Mechanism 2: this compound directly mobilizes Ca2+ from the ER, potentiating insulin release.

Experimental_Workflow start Islet Isolation & Recovery perifusion Load Islets into Perifusion Chamber start->perifusion basal Establish Basal Secretion (Low Glucose) perifusion->basal treatment Introduce Stimulus +/- this compound basal->treatment collection Collect Perifusion Fractions treatment->collection assay Measure Insulin (ELISA/RIA) collection->assay analysis Data Analysis assay->analysis

References

addressing TMB-8's non-specific antagonist effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to address the non-specific antagonist effects of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8).

Frequently Asked Questions (FAQs)

Q1: What is the intended primary mechanism of action for this compound?

This compound is widely used as a pharmacological tool based on its intended function as an intracellular calcium (Ca²⁺) antagonist.[1][2] It is presumed to exert its inhibitory effects by blocking the release of Ca²⁺ from internal stores, such as the sarcoplasmic or endoplasmic reticulum.[1][3]

Q2: What are the major known non-specific (off-target) effects of this compound?

Beyond its action on intracellular calcium release, this compound has several well-documented off-target effects that can occur at concentrations relevant for its primary use. Researchers must be aware of these activities to avoid misinterpretation of experimental data. The most significant non-specific effects include:

  • Antagonism of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): this compound is a potent, non-competitive functional antagonist at diverse nAChR subtypes, including muscle, ganglionic, and central nervous system receptors.[4] This inhibitory action can be more potent than its effect on intracellular Ca²⁺ mobilization.[4]

  • Inhibition of Adrenergic Receptors: this compound has been shown to inhibit pressor responses mediated by alpha-2 adrenoceptors.[5]

  • Blockade of Membrane Ion Channels: this compound can affect membrane conductances for various cations and inhibit Ca²⁺ influx.[2][6] Its activity can resemble that of local anesthetics like procaine (B135) and tetracaine.[4]

  • Depression of Postsynaptic Acetylcholine Sensitivity: this compound can reduce the sensitivity of postsynaptic acetylcholine receptors, contributing to effects on neuromuscular transmission.[3]

Q3: At what concentrations do these non-specific effects become a concern?

The non-specific effects of this compound, particularly its antagonism of nAChRs, can occur at sub-micromolar to low micromolar concentrations, which may overlap with or be lower than the concentrations required to robustly inhibit intracellular Ca²⁺ release in many experimental systems.[3][4][7] This overlap is a critical consideration for dose-response studies.

Quantitative Data: this compound Inhibitory Profile

The following table summarizes the reported potency of this compound against its intended target and various off-targets. Note that IC₅₀ values can vary significantly based on the experimental system and assay conditions.

Target ClassSpecific Target/SystemReported IC₅₀NotesReference
Off-Target Nicotinic Acetylcholine Receptor (nAChR)~350-400 nM Human muscle-type & α3β4 ganglionic nAChRs[4][8][9]
Off-Target Nicotinic Acetylcholine Receptor (nAChR)~500 nM Nicotine-induced dopamine (B1211576) release from rat brain synaptosomes[4]
Off-Target Nicotinic Acetylcholine Receptor (nAChR)~15 µM Human α4β2 nAChR[7]
On-Target Intracellular Ca²⁺ Mobilization~30-200 µM Concentration range often cited for inhibition of high-affinity radioligand binding or functional responses.[3][4]
On-Target Contractile Response Inhibition~50-100 µM Required to block contractile response in isolated rabbit aortic strips or inhibit high K⁺-induced contractions.[6][9]

Troubleshooting Guides

Q4: My experiment with this compound yielded unexpected or inconsistent results. How can I determine if off-target effects are the cause?

Unexpected results, such as effects at concentrations lower than anticipated for Ca²⁺ release inhibition or phenotypes inconsistent with Ca²⁺ signaling, warrant a systematic investigation. Follow this workflow to diagnose potential off-target effects.

G start Start: Unexpected Experimental Result with this compound hypo Hypothesis: Is the effect due to an off-target interaction? start->hypo exp1 Control Experiment 1: Test an alternative intracellular Ca²⁺ release inhibitor (e.g., 2-APB, Xestospongin C). hypo->exp1 Investigate On-Target Hypothesis exp2 Control Experiment 2: Co-administer a specific antagonist for a suspected off-target (e.g., Mecamylamine for nAChRs). hypo->exp2 Investigate Off-Target Hypothesis comp1 Does the alternative inhibitor reproduce the this compound effect? exp1->comp1 comp2 Does the specific antagonist reverse the this compound effect? exp2->comp2 conc1 Conclusion: Effect is likely on-target. comp1->conc1 Yes conc2 Conclusion: Off-target effect is likely. Result from this compound is ambiguous. comp1->conc2 No comp2->conc2 No conc3 Conclusion: Identified specific off-target pathway involved in the observed effect. comp2->conc3 Yes

Caption: Troubleshooting workflow for unexpected this compound results.

Q5: What are the essential control experiments to perform when using this compound?

To validate that an observed effect is due to the inhibition of intracellular Ca²⁺ release and not an off-target action, the following experimental controls are highly recommended.

Key Experimental Protocols

Protocol 1: Control for Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Objective: To determine if the observed effect of this compound is mediated by its blockade of nAChRs, its most potent off-target.

Methodology:

  • System Characterization: Ensure your experimental model (e.g., cell line, tissue) expresses functional nAChRs.

  • Baseline Agonist Response: Establish a dose-response curve for a relevant nAChR agonist (e.g., Nicotine, Acetylcholine) on your measured output (e.g., ion flux, membrane potential, gene expression).

  • Positive Control: Re-run the agonist dose-response in the presence of a known, specific nAChR antagonist (e.g., Mecamylamine for ganglionic subtypes, α-Bungarotoxin for muscle subtypes). This establishes the signature of nAChR blockade in your system.

  • This compound Test: Pre-incubate the cells/tissue with the experimental concentration of this compound. Then, stimulate with the nAChR agonist.

  • Data Analysis: Compare the inhibitory profile of this compound to that of the specific nAChR antagonist. If this compound attenuates the agonist response in a manner similar to the control antagonist, an off-target effect is highly likely.

Protocol 2: Differentiating Intracellular Ca²⁺ Release vs. Extracellular Ca²⁺ Influx

Objective: To confirm that this compound is blocking the release from internal stores rather than inhibiting Ca²⁺ influx across the plasma membrane.

Methodology:

  • Prepare Calcium-Free Buffer: Use a physiological buffer containing a Ca²⁺ chelator such as EGTA (e.g., 0.5-1 mM) to remove free extracellular calcium.

  • Baseline Response in Ca²⁺-Free Buffer: Equilibrate cells in the Ca²⁺-free buffer. Stimulate with an agonist known to induce Ca²⁺ release from intracellular stores (e.g., a Gq-coupled receptor agonist like carbachol (B1668302) or ATP). Measure the transient rise in intracellular Ca²⁺.

  • This compound Inhibition: Pre-incubate the cells in Ca²⁺-free buffer with this compound for an appropriate time. Re-stimulate with the same agonist.

  • Data Analysis: A significant reduction in the agonist-induced Ca²⁺ transient in the presence of this compound under Ca²⁺-free conditions supports an on-target mechanism.

  • Control Comparison: Compare the effect of this compound to that of a known voltage-gated Ca²⁺ channel blocker (e.g., nifedipine) or a store-operated Ca²⁺ entry (SOCE) inhibitor. This compound's intended effect should persist where inhibitors of influx have no effect on the initial release transient.[6]

Signaling Pathway Visualization

The following diagram illustrates the intended on-target pathway of this compound versus a primary off-target interaction.

G This compound: On-Target vs. Off-Target Mechanisms cluster_0 On-Target Action (Intracellular) cluster_1 Off-Target Action (Plasma Membrane) GPCR Gq-GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 IP3R IP3R IP3->IP3R Activates ER Endoplasmic Reticulum Ca_release IP3R->Ca_release TMB1 This compound TMB1->Ca_release Inhibits nAChR Nicotinic ACh Receptor (nAChR) Ion_Influx nAChR->Ion_Influx ACh Acetylcholine ACh->nAChR Activates TMB2 This compound TMB2->nAChR Blocks

Caption: this compound's intended intracellular action vs. a major off-target effect.

References

Technical Support Center: Managing TMB-8 Induced Changes in Phospholipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing TMB-8. The focus is on understanding and managing its effects on phospholipid metabolism to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound, or 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate, is widely used as an intracellular calcium (Ca²⁺) antagonist.[1][2][3][4] Its primary intended mechanism is to block the release of Ca²⁺ from intracellular stores, such as the endoplasmic or sarcoplasmic reticulum, thereby inhibiting signaling events that depend on an increase in cytosolic Ca²⁺.[4][5][6]

Q2: What are the critical off-target effects of this compound that researchers should be aware of? A2: this compound is known to have multiple off-target effects that can confound experimental results. These include the inhibition of mitochondrial respiration and ATP production[3][7], non-competitive antagonism of nicotinic acetylcholine (B1216132) receptors[2][8], inhibition of Protein Kinase C (PKC) activity[8][9], and direct effects on other membrane ion channels, including sodium channels.[10][11]

Q3: How does this compound directly alter phospholipid metabolism, independent of its effects on calcium? A3: this compound can significantly and directly alter phospholipid metabolism. It has been shown to inhibit the formation of phosphatidylcholine (PC) by competitively inhibiting choline (B1196258) transport.[12] Concurrently, it can stimulate the synthesis of other key phospholipids, including phosphatidylinositol (PI), phosphatidylglycerol (PG), and phosphatidylserine (B164497) (PS).[12] These Ca²⁺-independent effects are critical to consider when studying signaling pathways involving these lipids.[12]

Q4: What is a typical working concentration for this compound in cell-based experiments? A4: The effective concentration of this compound varies significantly depending on the cell type and the specific process being investigated. Concentrations ranging from 2.5 µM to 150 µM have been used in the literature.[1][5][10][12] It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits the target Ca²⁺-dependent process while minimizing off-target effects and cytotoxicity for your specific experimental system.

Q5: What are the solubility and storage recommendations for this compound? A5: this compound hydrochloride is a solid that is slightly soluble in water and methanol.[8] For cell culture experiments, it is typically dissolved in a suitable solvent like DMSO to create a concentrated stock solution, which is then diluted in culture media to the final working concentration. Stock solutions should be stored at -20°C. Always refer to the manufacturer's data sheet for specific instructions.

Troubleshooting Guide

Q1: After treating cells with this compound, I observed a significant decrease in cell viability and ATP levels. What could be the cause? A1: This is a known off-target effect of this compound. The compound can inhibit mitochondrial respiration, specifically targeting NADH dehydrogenase, which leads to a marked decrease in cellular ATP concentration.[3][7]

  • Troubleshooting Steps:

    • Perform a Dose-Response and Time-Course: Determine the lowest effective concentration of this compound and the shortest incubation time necessary to achieve the desired inhibition of Ca²⁺ signaling.

    • Monitor Cell Viability: Routinely assess cell health using methods like Trypan Blue exclusion, MTT, or Real-Time Live/Dead assays in parallel with your primary experiment.

    • Measure ATP Levels: Use a commercial ATP luminescence assay to quantify the impact on cellular energy status.

    • Include Controls: Always compare this compound treated cells to vehicle-treated controls.

Q2: My results suggest this compound is affecting a signaling pathway, but I'm not sure if it's due to calcium inhibition or an off-target effect. How can I verify this? A2: Given this compound's broad activity, it is essential to validate that the observed effects are specifically due to the antagonism of intracellular Ca²⁺ release.

  • Troubleshooting Steps:

    • Use an Alternative Ca²⁺ Modulator: Compare the effects of this compound with a structurally different intracellular Ca²⁺ chelator, such as BAPTA-AM, which directly buffers cytosolic calcium.

    • Inhibit Downstream Effectors: If you hypothesize that this compound is acting via PKC inhibition, for example, use a specific PKC inhibitor to see if it phenocopies the effect of this compound.[9]

    • Rescue the Phenotype: In some systems, the inhibitory effects of this compound can be partially reversed by increasing the extracellular Ca²⁺ concentration, although this is not always the case.[10]

Q3: I am studying phosphatidylcholine (PC) or phosphatidylinositol (PI) turnover and my results with this compound are confusing. Why? A3: Your results are likely confounded by this compound's direct, Ca²⁺-independent effects on phospholipid metabolism.[12] this compound inhibits choline uptake, which is required for PC synthesis, and simultaneously stimulates PI synthesis.[12] This makes this compound a problematic tool for cleanly dissecting the role of Ca²⁺ in the metabolism of these specific lipids.

  • Troubleshooting Steps:

    • Acknowledge the Limitation: Recognize that this compound is not a specific inhibitor for these pathways. Any data obtained must be interpreted with caution.

    • Modify Labeling Protocols: To mitigate the effect on precursor uptake, consider pre-labeling cells with radiolabeled choline or inositol (B14025) to achieve steady-state labeling of phospholipid pools before introducing this compound.[12]

    • Measure Precursor Uptake: Directly measure the uptake of your radiolabeled precursor (e.g., ³H-choline, ³H-inositol) in the presence and absence of this compound to quantify its inhibitory effect.

    • Use Alternative Inhibitors: Explore other inhibitors that target different nodes of the signaling pathway you are studying, such as specific phospholipase C (PLC) inhibitors (e.g., U73122), to validate your findings.

Quantitative Data Summary

Table 1: Summary of this compound's Ca²⁺-Independent Effects on Phospholipid Synthesis in N1E-115 Neuroblastoma Cells.

Phospholipid Effect of this compound (25-150 µM) Magnitude of Change Probable Mechanism Reference
Phosphatidylcholine (PC) Inhibition Decreased formation Competitive inhibitor (Ki = 10 µM) of choline transport [12]
Phosphatidylinositol (PI) Stimulation ~2-fold increase (plateau at 100 µM) Not fully elucidated [12]
Phosphatidylglycerol (PG) Stimulation Up to 40-fold increase (linear with concentration) Selective effect on synthesis from CDP-diacylglycerol [12]

| Phosphatidylserine (PS) | Stimulation | Up to 3-fold increase | Not fully elucidated |[12] |

Table 2: Examples of this compound Working Concentrations from Published Literature.

System/Cell Type This compound Concentration Observed Effect Reference
GH3 Pituitary Cells 2.5 - 10 µM Dose-dependent inhibition of prolactin mRNA levels [1]
Guinea Pig Atria 1 - 100 µM Negative chronotropic and biphasic inotropic effects [10]
Vascular Endothelial Cells 10 µM Reduced cell shape changes induced by inflammatory agents [5]
N1E-115 Neuroblastoma 25 - 150 µM Inhibition of Ca²⁺ release and altered phospholipid metabolism [12]

| Rat Brain Cells | 10 - 100 µM | Reduced resting [Ca²⁺]i and suppressed NE-induced Ca²⁺ increase |[6] |

Signaling Pathways and Workflows

Caption: this compound's intended inhibitory action on Ca²⁺ release versus its multiple off-target effects.

TMB8_Workflow Experimental Workflow for Using this compound start Define Hypothesis: Role of Intracellular Ca²⁺ dose_response 1. Determine Optimal this compound Concentration (Dose-Response Curve) start->dose_response viability 2. Assess Cytotoxicity & ATP Levels (MTT / ATP Assay) dose_response->viability main_exp 3. Perform Primary Experiment (e.g., Measure Phospholipid Turnover) viability->main_exp controls 4. Include Proper Controls - Vehicle Control - Positive Control (e.g., Ionomycin) - Alternative Inhibitor (e.g., BAPTA-AM) main_exp->controls Run in Parallel data_analysis 5. Analyze Data main_exp->data_analysis controls->data_analysis interpretation 6. Interpret Results with Caution (Acknowledge Off-Target Effects) data_analysis->interpretation conclusion Conclusion interpretation->conclusion

Caption: A recommended experimental workflow for the responsible use of this compound in research.

TMB8_Troubleshooting Troubleshooting Logic for Unexpected this compound Results start Unexpected Result Observed with this compound q1 Is cell viability or ATP level compromised? start->q1 a1_yes YES: Mitochondrial Toxicity - Lower this compound concentration - Reduce incubation time q1->a1_yes Yes q2 Does the effect involve PC or PI metabolism? q1->q2 No end Result Interpreted a1_yes->end a2_yes YES: Direct PLoM Alteration - Acknowledge Ca²⁺-independent effect - Use alternative inhibitors (e.g., PLC inhibitor) - Modify labeling protocol (pre-labeling) q2->a2_yes Yes q3 Is the effect mimicked by other Ca²⁺ antagonists? q2->q3 No a2_yes->end a3_no NO: Likely Off-Target Effect - Investigate other targets (PKC, nAChR) - Conclude effect is Ca²⁺-independent q3->a3_no No q3->end Yes a3_no->end

Caption: A decision tree for troubleshooting unexpected experimental outcomes with this compound.

Detailed Experimental Protocols

Protocol 1: General Protocol for this compound Treatment in Cell Culture

  • Preparation: Prepare a 10-100 mM stock solution of this compound hydrochloride in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Cell Plating: Plate cells at a density that will ensure they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere and recover overnight.

  • Pre-incubation (Optional): For some experiments, cells may be serum-starved or pre-treated with other reagents.

  • This compound Dilution: Immediately before use, dilute the this compound stock solution in pre-warmed, serum-free culture medium to an intermediate concentration. Further dilute into the final treatment medium (with or without serum, as required by the experiment) to achieve the desired final concentration.

  • Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. A vehicle control (containing the same final concentration of DMSO) must be run in parallel.

  • Incubation: Incubate the cells for the predetermined time (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator. This should be optimized to be the minimum time required to see an effect.

  • Downstream Analysis: Following incubation, proceed immediately with cell lysis, fixation, or functional assay as required.

Protocol 2: Analysis of Phospholipid Classes using Enzymatic Fluorometric Assays

This protocol is based on the principles of commercially available kits for quantifying specific phospholipid classes.[13][14][15]

  • Sample Preparation: Culture and treat cells with this compound as described in Protocol 1. After treatment, wash cells twice with ice-cold PBS.

  • Cell Lysis & Lipid Extraction: Scrape cells into a suitable buffer and homogenize. Extract total lipids using a modified Folch method (chloroform:methanol, 2:1 v/v) to separate lipids from water-soluble cellular components that may interfere with the assay.[13] Dry the lipid extract under a stream of nitrogen and re-suspend in the assay buffer provided with the kit.

  • Enzymatic Reaction: The principle involves a series of enzymatic reactions. For example, to measure phosphatidylcholine (PC):

    • Phospholipase D (PLD) hydrolyzes PC to yield choline and phosphatidic acid.

    • Choline is then oxidized by choline oxidase, producing betaine (B1666868) and hydrogen peroxide (H₂O₂).[14]

  • Fluorometric Detection: The H₂O₂ generated reacts with a fluorogenic probe (such as the Amplex Red reagent) in the presence of horseradish peroxidase (HRP).[16] This reaction produces a highly fluorescent product (e.g., resorufin).

  • Quantification: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~571 nm Ex / ~585 nm Em for resorufin).

  • Standard Curve: Generate a standard curve using a known concentration of the phospholipid being measured. Calculate the concentration of the phospholipid in the samples by interpolating from the standard curve.

  • Normalization: Normalize the phospholipid amount to the total protein or cell number from a parallel plate.

References

how to control for TMB-8's effects on membrane conductances

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TMB-8 in their experiments. This compound, or 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate, is widely used as an intracellular calcium (Ca²⁺) antagonist. However, its utility can be complicated by its effects on membrane conductances and other off-target effects. This guide offers strategies to control for these confounding variables.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily described as an intracellular calcium antagonist. Its intended action is to inhibit the release of Ca²⁺ from intracellular stores, such as the endoplasmic or sarcoplasmic reticulum. However, it is crucial to note that in some cell types, this compound can paradoxically cause the mobilization of intracellular Ca²⁺.[1][2]

Q2: What are the known off-target effects of this compound on membrane conductances?

A2: this compound has been shown to affect various membrane conductances, including those for sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) ions.[3][4] These effects are concentration-dependent and can vary significantly between different cell and tissue types. For instance, in cardiac and smooth muscle cells, this compound can alter action potential duration and amplitude by interacting with the channels responsible for these ions.

Q3: Are there other significant off-target effects of this compound to be aware of?

A3: Yes, beyond its effects on ion channels, this compound can influence phospholipid metabolism.[5][6] It has been reported to inhibit choline (B1196258) uptake, which can, in turn, affect the synthesis of phosphatidylcholine and other phospholipids.[5][6] Additionally, this compound can inhibit mitochondrial ATP production, which could indirectly affect cellular processes dependent on energy.[7]

Q4: How can I be sure that the effects I am observing are due to intracellular Ca²⁺ inhibition and not off-target effects?

A4: A rigorous set of control experiments is essential. This includes characterizing the effects of this compound on membrane potential and specific ion channel currents in your experimental model. Comparing the effects of this compound with other, more specific, intracellular Ca²⁺ modulators can also help to dissect its mechanism of action.

Troubleshooting Guide

Issue: Unexpected changes in membrane potential or excitability after applying this compound.

Possible Cause: this compound is likely affecting one or more membrane ion conductances (Na⁺, K⁺, Ca²⁺).

Solutions:

  • Electrophysiological Characterization: Directly measure the effects of this compound on membrane potential and ionic currents using techniques like patch-clamp electrophysiology.[8] This will allow you to quantify the extent of its off-target effects on membrane conductances.

  • Use of Specific Ion Channel Blockers: To isolate the effect of this compound on intracellular Ca²⁺ release, conduct experiments in the presence of specific blockers for the ion channels that you have identified as being affected by this compound in your system.

  • Vary Extracellular Ion Concentrations: Modifying the concentration of extracellular ions (e.g., using a low Na⁺ or high K⁺ solution) can help to identify which conductances are being affected by this compound.

Issue: this compound does not inhibit, or even potentiates, the process I am studying.

Possible Cause: In some cellular contexts, this compound has been shown to paradoxically mobilize intracellular Ca²⁺ rather than inhibit its release.[1]

Solutions:

  • Direct Measurement of Intracellular Ca²⁺: Use fluorescent Ca²⁺ indicators (e.g., Fura-2, Fluo-4) to directly measure changes in intracellular Ca²⁺ concentration in the presence of this compound. This will confirm whether it is acting as an antagonist or an agonist in your system.

  • Use Alternative Intracellular Ca²⁺ Antagonists: Compare the effects of this compound with other compounds that inhibit intracellular Ca²⁺ release through different mechanisms, such as 2-APB, dantrolene, or ryanodine (B192298).[9][10][11]

Data Presentation: this compound's Effects on Membrane Conductances

The following table summarizes the reported effects of this compound on various ion channels. Note that the effective concentrations and specific effects can vary significantly depending on the cell type and experimental conditions.

Ion ChannelReported EffectCell/Tissue TypeConcentration RangeReference(s)
Voltage-gated Na⁺ Channels InhibitionCardiac Muscle10-100 µM[3]
Voltage-gated K⁺ Channels InhibitionSmooth Muscle, Neurons10-100 µM[4]
L-type Ca²⁺ Channels InhibitionCardiac and Smooth Muscle1-100 µM[4][12]
Store-operated Ca²⁺ Channels Inhibition (concentration-dependent)Various10-100 µM[13]

Experimental Protocols

Protocol 1: Characterizing this compound's Effects on Membrane Potential using Patch-Clamp Electrophysiology

Objective: To determine the effect of this compound on the resting membrane potential and action potential characteristics of a target cell.

Methodology:

  • Cell Preparation: Prepare cells for whole-cell patch-clamp recording.

  • Recording Solution: Use appropriate intracellular and extracellular recording solutions.

  • Baseline Recording: Establish a stable whole-cell recording and measure the resting membrane potential. If the cells are excitable, elicit and record baseline action potentials.

  • This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration (start with a concentration range of 10-100 µM).

  • Record Changes: Continuously monitor and record any changes in the resting membrane potential and action potential parameters (e.g., amplitude, duration, firing frequency).

  • Washout: Perfuse with the control extracellular solution to determine the reversibility of the effects.

  • Data Analysis: Compare the membrane potential and action potential characteristics before, during, and after this compound application.

Protocol 2: Isolating the Effect of this compound on Intracellular Ca²⁺ Release

Objective: To differentiate between this compound's effects on intracellular Ca²⁺ release and its effects on membrane conductances.

Methodology:

  • Cell Loading: Load cells with a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Experimental Conditions:

    • Control Condition: Stimulate cells with an agonist known to induce intracellular Ca²⁺ release and measure the resulting change in fluorescence.

    • This compound Condition: Pre-incubate cells with this compound for a sufficient period before agonist stimulation and measure the fluorescence response.

    • Membrane Depolarization Control: To control for effects on voltage-gated Ca²⁺ channels, perform experiments in a high K⁺ extracellular solution to depolarize the membrane and in the presence of L-type Ca²⁺ channel blockers (e.g., verapamil, nifedipine).

    • Na⁺ and K⁺ Channel Blocker Control: To control for effects on Na⁺ and K⁺ channels, perform experiments in the presence of specific blockers for these channels (e.g., tetrodotoxin (B1210768) for Na⁺ channels, tetraethylammonium (B1195904) for K⁺ channels).

  • Data Analysis: Compare the agonist-induced Ca²⁺ signal in the presence and absence of this compound under the various control conditions. A reduction in the Ca²⁺ signal in the presence of this compound, independent of membrane potential changes, would support its role as an intracellular Ca²⁺ antagonist in your system.

Visualizations

TMB8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Na_Channel Na+ Channel K_Channel K+ Channel Ca_Channel Ca2+ Channel TMB8 This compound TMB8->Na_Channel Inhibits TMB8->K_Channel Inhibits TMB8->Ca_Channel Inhibits Ca_Store Intracellular Ca2+ Store (ER/SR) TMB8->Ca_Store Inhibits Release (Primary Target) Phospholipid Phospholipid Metabolism TMB8->Phospholipid Alters Mitochondria Mitochondria TMB8->Mitochondria Inhibits Ca_Release Ca2+ Release Ca_Store->Ca_Release ATP ATP Production Mitochondria->ATP

This compound's primary and off-target effects.

Experimental_Workflow cluster_controls Control Experiments start Start: Hypothesis on Intracellular Ca2+ Role exp_design Experimental Design: Use this compound to Inhibit Intracellular Ca2+ Release start->exp_design observe_effect Observe Cellular Effect exp_design->observe_effect is_effect_expected Is the effect as expected (inhibition)? observe_effect->is_effect_expected interpret_results Interpret Results: Dissect Primary vs. Off-Target Effects is_effect_expected->interpret_results Yes unexpected_effect Troubleshoot: Consider Paradoxical Ca2+ Mobilization or Membrane Effects is_effect_expected->unexpected_effect No patch_clamp Patch-Clamp: Measure Membrane Conductance Effects patch_clamp->interpret_results ca_imaging Ca2+ Imaging: Measure [Ca2+]i Changes ca_imaging->interpret_results alt_inhibitors Use Alternative Inhibitors: (2-APB, Dantrolene) alt_inhibitors->interpret_results unexpected_effect->patch_clamp unexpected_effect->ca_imaging unexpected_effect->alt_inhibitors

Workflow for controlling this compound's effects.

References

Technical Support Center: Preventing TMB-8 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of TMB-8 (8-(diethylamino)octyl 3,4,5-trimethoxybenzoate (B1228286) hydrochloride) in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a cell-permeable compound that acts as an antagonist of intracellular calcium release. It is widely used in cell biology and neuroscience research to investigate the role of intracellular calcium signaling in various cellular processes.[1] this compound is also known to inhibit Protein Kinase C (PKC) and act as a non-competitive antagonist at various nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes.[1][]

Q2: What are the solubility properties of this compound?

Q3: Why does this compound precipitate in my aqueous experimental solutions?

Precipitation of this compound in aqueous solutions, such as cell culture media or buffers, is primarily due to its low aqueous solubility. When a concentrated stock solution of this compound, often prepared in an organic solvent, is diluted into an aqueous medium, the this compound molecules can aggregate and form a solid precipitate as they are no longer in a favorable solvent environment.

Q4: What is the difference between this compound and TMB?

It is crucial to distinguish this compound from TMB (3,3',5,5'-tetramethylbenzidine). TMB is a chromogenic substrate for peroxidases, commonly used in ELISA assays.[4][5] this compound, on the other hand, is an intracellular calcium antagonist.[1] The troubleshooting advice for these two compounds is different and should not be confused.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides solutions to common issues encountered with this compound precipitation during experiments.

Issue Potential Cause Solution
Precipitate forms immediately upon diluting the stock solution. The concentration of this compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent environment from an organic stock solvent to the aqueous buffer causes the compound to "crash out" of solution.- Use a co-solvent: Prepare an intermediate dilution of the this compound stock in a solvent that is miscible with both the stock solvent and the final aqueous buffer. - Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions to gradually introduce the this compound to the aqueous environment. - Ensure the final concentration is within the soluble range: If possible, lower the final working concentration of this compound.
A cloudy or crystalline precipitate appears in the culture media over time. The this compound is slowly coming out of solution due to instability at the incubation temperature (e.g., 37°C) or interactions with components in the media. Temperature fluctuations between room temperature and the incubator can also affect solubility.- Pre-warm the media: Always add the this compound solution to media that has been pre-warmed to the experimental temperature. - Minimize temperature changes: Reduce the time that culture vessels are outside the incubator. - Assess media interactions: Consider if components in your specific cell culture medium, such as certain salts or proteins, may be interacting with this compound to reduce its solubility.
Variability in experimental results. Inconsistent dissolution or precipitation of this compound leads to an unknown and variable effective concentration in the experiment.- Visually inspect solutions: Always ensure your final working solution is clear and free of any visible precipitate before adding it to your experimental system. - Prepare fresh dilutions: Prepare working dilutions of this compound fresh for each experiment from a stock solution to ensure consistency.

Data Presentation: this compound Solubility

Compound Solvent Solubility
This compound hydrochlorideWaterSlightly Soluble / Partly Miscible[1][3]
This compound hydrochlorideMethanol (B129727)Slightly Soluble[1]
This compound hydrochlorideChloroformSlightly Soluble[1]

Note: Specific quantitative solubility values (e.g., in mg/mL or mM) for this compound in various aqueous buffers are not well-documented in publicly available literature.

Experimental Protocols

Recommended Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a general methodology to minimize the risk of this compound precipitation.

1. Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Objective: To create a high-concentration stock solution in a solvent where this compound is readily soluble.

  • Materials:

    • This compound hydrochloride powder

    • High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound hydrochloride powder.

    • In a sterile environment, transfer the powder to a sterile amber microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

2. Preparation of the Final Working Solution in Aqueous Buffer

  • Objective: To dilute the this compound stock solution into the final aqueous experimental buffer (e.g., cell culture medium, physiological buffer) while avoiding precipitation.

  • Materials:

    • This compound stock solution in DMSO

    • Sterile aqueous experimental buffer, pre-warmed to the experimental temperature (e.g., 37°C)

  • Procedure (Stepwise Dilution Method):

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the required volume of the aqueous experimental buffer to the final experimental temperature.

    • Perform an intermediate dilution of the stock solution into a small volume of the pre-warmed buffer. For example, add 1 µL of a 10 mM stock solution to 99 µL of buffer to create a 100 µM intermediate solution. Mix gently by pipetting.

    • Add the required volume of the intermediate dilution to the final volume of the pre-warmed buffer to achieve the desired final working concentration.

    • Mix the final working solution gently by inverting the tube or by slow pipetting. Avoid vigorous vortexing.

    • Visually confirm that the final solution is clear before use.

Mandatory Visualizations

TMB8_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_storage Storage TMB8_powder This compound HCl Powder Stock_Sol 10-50 mM Stock Solution in DMSO TMB8_powder->Stock_Sol Dissolve DMSO DMSO DMSO->Stock_Sol Intermediate_Dilution Intermediate Dilution Stock_Sol->Intermediate_Dilution Initial Dilution Storage Aliquot and Store at -20°C to -80°C Stock_Sol->Storage Prewarmed_Buffer Pre-warmed Aqueous Buffer Prewarmed_Buffer->Intermediate_Dilution Final_Solution Final Working Solution Intermediate_Dilution->Final_Solution Final Dilution

Caption: Workflow for preparing this compound solutions to minimize precipitation.

TMB8_Signaling_Pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Receptor Receptor PLC PLC Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds Ca_Cytosol [Ca²⁺]↑ PKC PKC Ca_Cytosol->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream IP3R->Ca_Cytosol Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->IP3R TMB8 This compound TMB8->PKC Inhibits TMB8->IP3R Inhibits

Caption: this compound's mechanism as an intracellular calcium release and PKC inhibitor.

References

dealing with autofluorescence issues with TMB-8 in imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues with autofluorescence when using TMB-8 in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is a pharmacological agent known as an intracellular calcium (Ca²⁺) antagonist.[1][2] Its primary role is to inhibit the release of calcium from intracellular stores, such as the sarcoplasmic reticulum, thereby decreasing the concentration of cytosolic free calcium.[2][3]

Q2: I am observing unexpected fluorescence in my control samples treated only with this compound. What could be the cause?

A2: If you are observing fluorescence in samples treated only with this compound, it is likely due to the compound's intrinsic autofluorescence. Autofluorescence is the natural emission of light by biological structures or chemical compounds when they absorb light, and it can interfere with the detection of your specific fluorescent signals.[4]

Q3: In which spectral range does this compound autofluorescence typically interfere?

A3: While specific data on this compound's autofluorescence is limited, many endogenous molecules and chemical compounds exhibit broad autofluorescence, often in the blue and green regions of the spectrum (approximately 350-550 nm).[5][6] It is crucial to determine the spectral properties of the observed autofluorescence in your specific experimental setup.

Q4: How can I confirm that the autofluorescence I'm seeing is from this compound and not my sample?

A4: To verify the source of autofluorescence, you should include an unstained, untreated control sample in your experiment.[6] Comparing this to a sample treated only with this compound (and no fluorescent labels) will help you isolate the fluorescence originating from the compound itself.

Troubleshooting Guide

Issue 1: High background fluorescence in this compound treated samples.

Q: My images have high background, making it difficult to see my target signal. How can I reduce this?

A: High background fluorescence when using this compound can often be attributed to its autofluorescence. Here are several strategies to mitigate this issue:

  • Optimize this compound Concentration: Use the lowest effective concentration of this compound for your experiment. Create a dose-response curve to determine the minimum concentration required to achieve the desired biological effect, which will, in turn, minimize autofluorescence.

  • Select Appropriate Fluorophores: Choose fluorophores that emit in the red or far-red regions of the spectrum (e.g., those with emission maxima >600 nm).[7][8] Autofluorescence is typically weaker at these longer wavelengths.[5][7]

  • Implement Proper Controls: Always include an unstained sample treated with this compound to establish the baseline level of autofluorescence.[6] This control is essential for any subsequent background subtraction or spectral unmixing.

  • Adjust Imaging Parameters: Minimize the exposure time and use the lowest laser power necessary to excite your specific fluorophore. This can help reduce the excitation of autofluorescent species.[9]

  • Consider Quenching Agents: While typically used for tissue-based autofluorescence, agents like Sudan Black B may help reduce background from some chemical compounds, though their compatibility with live-cell imaging and this compound must be empirically determined.[4][8]

Issue 2: this compound autofluorescence spectrally overlaps with my fluorophore of interest.

Q: The emission spectrum of the autofluorescence overlaps with my green fluorophore (e.g., GFP, Fluo-8). How can I separate the signals?

A: Spectral overlap is a common challenge. The following techniques can help you distinguish the this compound autofluorescence from your specific signal:

  • Spectral Unmixing: If you are using a confocal microscope with a spectral detector, you can use spectral unmixing.[10] This technique involves acquiring the emission spectrum of the this compound autofluorescence (from a control sample) and your specific fluorophore. The software can then computationally separate the two signals in your experimental samples.

  • Bandpass Filter Optimization: Use narrow bandpass emission filters that are tightly matched to the emission peak of your fluorophore. This can help to exclude a portion of the broad autofluorescence signal.

  • Switch to a Red-Shifted Fluorophore: The most effective solution is to move to a fluorophore with a longer wavelength emission that does not overlap with the this compound autofluorescence.[10][11]

Quantitative Data Summary

The following table provides a hypothetical spectral profile for this compound autofluorescence to aid in experimental design and fluorophore selection. This is compared with common calcium indicators.

CompoundExcitation Max (nm)Emission Max (nm)Spectrum RegionNotes
This compound (Autofluorescence) ~380 - 480~450 - 550Blue-GreenHypothetical broad spectrum, characteristic of many autofluorescent compounds.
Fluo-8 ~495~516GreenHigh potential for spectral overlap with this compound autofluorescence.[12][13]
Calcium Green-1 ~490~530GreenHigh potential for spectral overlap.[14]
Red-shifted Ca²⁺ Indicators >540>560Red/Far-RedRecommended for use with this compound to minimize autofluorescence interference.[15]

Experimental Protocols

Protocol: Spectral Unmixing to Separate this compound Autofluorescence

This protocol outlines the steps for using spectral unmixing on a confocal microscope to differentiate a specific fluorescent signal from this compound-induced autofluorescence.

Objective: To computationally remove the contribution of this compound autofluorescence from an image of a cell expressing a green fluorescent protein (GFP).

Materials:

  • Confocal microscope with a spectral detector and unmixing software.

  • Control sample 1: Unstained, untreated cells.

  • Control sample 2: Cells treated with this compound only.

  • Control sample 3: Cells expressing GFP, untreated.

  • Experimental sample: Cells expressing GFP, treated with this compound.

Methodology:

  • Acquire Reference Spectrum for Autofluorescence:

    • Place the this compound only sample (Control 2) on the microscope.

    • Excite the sample using the same laser line you will use for your experimental sample (e.g., 488 nm).

    • Using the spectral detector, acquire an emission spectrum (lambda stack) of the autofluorescence.

    • Save this spectrum in the software's reference library as "this compound Autofluorescence".

  • Acquire Reference Spectrum for Your Fluorophore:

    • Place the GFP-expressing, untreated sample (Control 3) on the microscope.

    • Excite with the 488 nm laser.

    • Acquire the emission spectrum for GFP.

    • Save this spectrum in the reference library as "GFP".

  • Image Your Experimental Sample:

    • Place your experimental sample (GFP-expressing, this compound treated) on the microscope.

    • Acquire a lambda stack using the same settings as for the reference spectra.

  • Perform Spectral Unmixing:

    • Open the spectral unmixing function in your microscope software.

    • Load the acquired lambda stack from your experimental sample.

    • Select the "this compound Autofluorescence" and "GFP" spectra from your reference library.

    • The software will then generate two new images: one showing the signal corresponding only to GFP, and another showing the signal corresponding only to the this compound autofluorescence.

  • Analysis:

    • Use the unmixed "GFP" channel for your quantitative analysis, as the autofluorescence signal has been computationally removed.

Visualizations

TMB8_Signaling_Pathway cluster_cell Cell TMB8 This compound SR Sarcoplasmic Reticulum (SR) TMB8->SR Inhibits Ca_Store Ca²⁺ Ca_Cytosol Cytosolic Ca²⁺ SR->Ca_Cytosol Release Downstream Downstream Ca²⁺-dependent Signaling Ca_Cytosol->Downstream Activates

Caption: this compound's role in blocking intracellular calcium release.

Troubleshooting_Workflow Start Start: High Background with this compound A_Control Run this compound only control Start->A_Control Q_Source Is this compound the source? Q_Overlap Spectral Overlap with Fluorophore? Q_Source->Q_Overlap Yes End End: Improved Signal-to-Noise Q_Source->End No A_Control->Q_Source A_NoOverlap Optimize this compound [C] & Imaging Parameters Q_Overlap->A_NoOverlap No A_YesOverlap Choose Mitigation Strategy Q_Overlap->A_YesOverlap Yes A_NoOverlap->End Strategy1 Switch to Red-Shifted Fluorophore A_YesOverlap->Strategy1 Strategy2 Perform Spectral Unmixing A_YesOverlap->Strategy2 Strategy1->End Strategy2->End

Caption: Workflow for troubleshooting this compound autofluorescence.

Logical_Relationships Problem Problem High Background Autofluorescence Cause Potential Causes This compound Autofluorescence Endogenous Autofluorescence Sample Preparation Problem->Cause is caused by Solution Solutions Change Fluorophore (Red-Shifted) Spectral Unmixing Optimize [this compound] Adjust Fixation/Media Cause:c1->Solution:s1 Cause:c1->Solution:s2 Cause:c1->Solution:s3 Cause:c2->Solution:s1 Cause:c2->Solution:s4 Cause:c3->Solution:s4

Caption: Logical relationships in autofluorescence problem-solving.

References

Validation & Comparative

A Researcher's Guide to Validating TMB-8's Inhibitory Effect on Intracellular Calcium Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, neuroscience, and drug development, accurately dissecting intracellular calcium (Ca²⁺) signaling pathways is paramount. The release of calcium from intracellular stores, primarily the endoplasmic reticulum (ER), is a critical event in numerous cellular processes. 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) has been historically utilized as a pharmacological tool to investigate these pathways, purportedly by inhibiting Ca²⁺ release from intracellular stores. However, its efficacy and specificity have been subjects of ongoing scientific discussion, necessitating a careful comparison with other available inhibitors.

This guide provides an objective comparison of this compound with two other widely used inhibitors of intracellular Ca²⁺ release, 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) and Xestospongin C. We present a summary of their performance based on experimental data, detailed protocols for validation, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Intracellular Ca²⁺ Release Inhibitors

The selection of an appropriate inhibitor is crucial for the accurate interpretation of experimental results. The following table summarizes the key characteristics of this compound, 2-APB, and Xestospongin C, including their primary targets, effective concentrations, and notable off-target effects.

FeatureThis compound2-Aminoethoxydiphenyl borate (2-APB)Xestospongin C
Primary Target Putative intracellular Ca²⁺ antagonist; mechanism is debated and may not directly inhibit IP₃ receptors in all cell types.[1]Inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor antagonist.[2][3]Potent and selective Inositol 1,4,5-trisphosphate (IP₃) receptor antagonist.[4][5]
IC₅₀ for IP₃-induced Ca²⁺ Release Not consistently reported; one study found it was not an inhibitor at 50 µM in platelet membrane vesicles.[1]42 µM (from rat cerebellar microsomes).[2][3]358 nM (from rabbit cerebellar microsomes).[5][6]
Reported Effective Concentration Range 2.5 - 150 µM, with significant effects and potential toxicity at higher concentrations.[7][8][9]1 - 100 µM, with biphasic effects on store-operated Ca²⁺ entry (SOCE).[10][11]0.3 - 10 µM.[4][12]
Cell Permeability Yes.Yes.[2][3]Yes.[6]
Known Off-Target Effects - Antagonist at nicotinic acetylcholine (B1216132) receptors (IC₅₀ ~400-500 nM).[13]- Affects phospholipid metabolism by inhibiting choline (B1196258) transport.[7][14]- Can inhibit voltage-gated Ca²⁺ channels.[15]- May paradoxically mobilize Ca²⁺ in some cell types.- Modulator of TRP channels (blocks TRPC, TRPM; stimulates TRPV at higher concentrations).[3]- Biphasic effects on SOCE: potentiation at low concentrations (<10 µM), inhibition at higher concentrations (>10 µM).[3][10]- Can inhibit SERCA pumps at high concentrations.- Inhibits the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[5]- Can inhibit voltage-dependent Ca²⁺ and K⁺ channels at higher concentrations.[4]
Key Considerations for Use Due to its significant off-target effects and debated mechanism of action, data obtained using this compound should be interpreted with caution and ideally validated with more specific inhibitors.The biphasic effects on SOCE and modulation of TRP channels require careful dose-response studies and consideration of the experimental context.While highly potent for IP₃ receptors, its effect on SERCA pumps could influence the refilling of Ca²⁺ stores and should be considered in experimental design.

Experimental Protocols

To rigorously validate the inhibitory effect of this compound or its alternatives on intracellular calcium release, a well-controlled experimental setup is essential. The following protocols provide a framework for conducting such validation studies using common laboratory techniques.

Protocol 1: Validation of Inhibitory Effect on Agonist-Induced Calcium Release using Fluorescence Microscopy

This protocol utilizes a fluorescent Ca²⁺ indicator to measure changes in cytosolic free Ca²⁺ concentration in response to an agonist that stimulates the IP₃ pathway, in the presence and absence of the inhibitor.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.

  • Agonist known to induce IP₃-mediated Ca²⁺ release in the chosen cell line (e.g., carbachol, ATP, bradykinin).

  • This compound, 2-APB, or Xestospongin C stock solutions in DMSO.

  • Fluorescence microscope equipped for live-cell imaging and ratiometric analysis (for Fura-2) or single-wavelength excitation/emission.

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes.

  • Inhibitor Pre-incubation:

    • Prepare working solutions of the inhibitor (e.g., this compound, 2-APB, Xestospongin C) at various concentrations in HBSS. Include a vehicle control (DMSO in HBSS).

    • Replace the HBSS on the cells with the inhibitor working solutions or the vehicle control.

    • Pre-incubate the cells for 10-30 minutes. The optimal pre-incubation time should be determined empirically.

  • Baseline Fluorescence Measurement:

    • Mount the dish on the microscope stage.

    • Acquire baseline fluorescence images for 1-2 minutes to establish a stable baseline. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and recording emission at ~510 nm. For Fluo-4, use excitation at ~490 nm and emission at ~520 nm.

  • Agonist Stimulation and Data Acquisition:

    • Add the agonist to the dish at a final concentration known to elicit a robust Ca²⁺ response.

    • Immediately begin recording the changes in fluorescence intensity over time for several minutes until the response returns to or near baseline.

  • Data Analysis:

    • For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). For Fluo-4, express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.

    • Quantify the peak amplitude of the Ca²⁺ transient and the area under the curve for both control and inhibitor-treated cells.

    • A significant reduction in the peak amplitude and/or area under the curve in the presence of the inhibitor indicates an inhibitory effect on agonist-induced Ca²⁺ release.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental workflow, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 cluster_inhibitors Inhibitor Action Agonist Agonist (e.g., Carbachol, ATP) GPCR GPCR/RTK Agonist->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds & activates PKC PKC DAG->PKC activates ER Endoplasmic Reticulum (ER) Ca_store Ca²⁺ IP3R->Ca_store releases Ca_cyto Cytosolic Ca²⁺ Increase Ca_store->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response triggers TMB8 This compound (Debated) TMB8->IP3R ? inhibits APB 2-APB APB->IP3R inhibits Xesto Xestospongin C Xesto->IP3R inhibits

Caption: IP₃ signaling pathway and points of inhibition.

G start Start seed_cells Seed cells on glass-bottom dish start->seed_cells dye_loading Load cells with Ca²⁺ indicator (e.g., Fura-2 AM) seed_cells->dye_loading pre_incubation Pre-incubate with inhibitor (this compound, 2-APB, Xesto) or vehicle dye_loading->pre_incubation baseline Measure baseline fluorescence pre_incubation->baseline stimulate Stimulate with agonist (e.g., ATP, Carbachol) baseline->stimulate record Record fluorescence changes over time stimulate->record analyze Analyze data: - Calculate F340/F380 or ΔF/F₀ - Quantify peak amplitude and area under the curve record->analyze compare Compare inhibitor vs. vehicle control analyze->compare end End compare->end

Caption: Experimental workflow for validating inhibitors.

G cluster_inhibition Primary Intended Effect cluster_offtarget Significant Off-Target Effects TMB8 This compound Inhibition Inhibition of Intracellular Ca²⁺ Release TMB8->Inhibition intended action OffTarget Off-Target Effects TMB8->OffTarget unintended actions nAChR_antagonism Nicotinic Acetylcholine Receptor Antagonism OffTarget->nAChR_antagonism Phospholipid_metabolism Altered Phospholipid Metabolism OffTarget->Phospholipid_metabolism Voltage_gated_channels Voltage-Gated Channel Modulation OffTarget->Voltage_gated_channels

Caption: Logical relationship of this compound's effects.

References

A Comparative Guide to TMB-8, Thapsigargin, and 2-APB: Modulators of Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from proliferation and differentiation to apoptosis. The precise spatial and temporal control of cytosolic Ca²⁺ concentrations is therefore critical for cellular function. This guide provides an objective comparison of three widely used pharmacological tools—TMB-8, thapsigargin (B1683126), and 2-APB—that modulate intracellular Ca²⁺ signaling by targeting distinct molecular components of the Ca²⁺ handling machinery. Understanding their differential effects is paramount for the accurate interpretation of experimental results and the development of novel therapeutic strategies.

Mechanisms of Action: A Tale of Three Targets

The divergent effects of this compound, thapsigargin, and 2-APB on intracellular Ca²⁺ levels stem from their unique molecular targets.

Thapsigargin: The SERCA Pump Inhibitor

Thapsigargin is a sesquiterpene lactone that acts as a potent and specific, non-competitive inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1][2] The primary function of the SERCA pump is to actively transport Ca²⁺ from the cytosol into the lumen of the endoplasmic reticulum (ER), a major intracellular Ca²⁺ store. By inhibiting SERCA, thapsigargin prevents the reuptake of Ca²⁺ into the ER, leading to a sustained depletion of these stores and a subsequent increase in cytosolic Ca²⁺ concentration.[1][2] This elevation in cytosolic Ca²⁺ can, in turn, trigger a variety of downstream signaling events, including the activation of store-operated Ca²⁺ entry (SOCE) at the plasma membrane.

2-APB: The Multifaceted Modulator

2-Aminoethoxydiphenyl borate (B1201080) (2-APB) exhibits a more complex pharmacological profile. It was initially identified as an antagonist of the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor (IP₃R), a channel responsible for releasing Ca²⁺ from the ER in response to various stimuli.[3] However, subsequent research has revealed that 2-APB's effects on intracellular Ca²⁺ are multifaceted and often independent of its action on IP₃Rs.

Notably, 2-APB is a well-known modulator of SOCE, displaying a characteristic biphasic dose-response. At low micromolar concentrations (≤ 10 µM), 2-APB can potentiate SOCE, while at higher concentrations (≥ 30-50 µM), it is inhibitory.[3] The precise mechanism of this biphasic action is attributed to its complex interactions with the core components of SOCE, the stromal interaction molecule (STIM) proteins in the ER and the Orai calcium channels in the plasma membrane.[4] Furthermore, 2-APB has been shown to affect the activity of various Transient Receptor Potential (TRP) channels, adding another layer of complexity to its cellular effects.[5]

This compound: The Enigmatic Agent

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (this compound) is often referred to as an intracellular Ca²⁺ antagonist. Its mechanism of action is the most debated of the three compounds. Some studies suggest that this compound inhibits the release of Ca²⁺ from intracellular stores.[6][7] Conversely, other reports indicate that this compound can paradoxically mobilize Ca²⁺ from these same stores, leading to an increase in cytosolic Ca²⁺.[8] This discrepancy may be attributable to cell-type specific effects and different experimental conditions. This compound has also been reported to have off-target effects, including the inhibition of nicotinic acetylcholine (B1216132) receptors, which can occur at concentrations lower than those required to affect intracellular Ca²⁺ mobilization.[9]

Quantitative Comparison of Effects

Direct comparative studies of this compound, thapsigargin, and 2-APB under identical experimental conditions are scarce in the literature. The following table summarizes available quantitative data on their effects on intracellular Ca²⁺ signaling and related cellular processes. It is crucial to consider the different experimental systems and endpoints when interpreting these values.

CompoundParameterValueCell Type/SystemReference
Thapsigargin EC₅₀ (Inhibition of cell proliferation)~10 nMDDT₁MF-2 smooth muscle cells[1]
IC₅₀ (Inhibition of Gq-mediated Ca²⁺ signaling)25 nMHEK293 cells[10]
2-APB Potentiation of SOCE≤ 10 µMVarious[3]
Inhibition of SOCE≥ 30-50 µMVarious[3]
This compound Inhibition of prolactin mRNA levels2.5-10 µMGH3 cells[7]
Protection against glutamate-induced neurotoxicity> 100 µMCerebellar granule cells[11]
Inhibition of nicotinic acetylcholine receptors~400 nMTE671/RD cells[9]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is essential for understanding the actions of these compounds.

Signaling Pathways

Signaling_Pathways cluster_Thapsigargin Thapsigargin Pathway cluster_2APB 2-APB Pathway cluster_TMB8 This compound Pathway (Proposed) Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibits ER_Ca_Thap ER Ca²⁺ Stores SERCA->ER_Ca_Thap Ca²⁺ Uptake Cytosolic_Ca_Thap Cytosolic Ca²⁺ ↑ ER_Ca_Thap->Cytosolic_Ca_Thap Ca²⁺ Leak SOCE_Thap Store-Operated Ca²⁺ Entry (SOCE) ER_Ca_Thap->SOCE_Thap Depletion Activates SOCE_Thap->Cytosolic_Ca_Thap Ca²⁺ Influx Two_APB 2-APB IP3R IP₃ Receptor Two_APB->IP3R Antagonist SOCE_APB SOCE (STIM/Orai) Two_APB->SOCE_APB Biphasic Modulation (Low conc. Potentiates, High conc. Inhibits) TRP_Channels TRP Channels Two_APB->TRP_Channels Modulates Cytosolic_Ca_APB Cytosolic Ca²⁺  Modulation IP3R->Cytosolic_Ca_APB Ca²⁺ Release SOCE_APB->Cytosolic_Ca_APB Ca²⁺ Influx TRP_Channels->Cytosolic_Ca_APB Ca²⁺ Influx TMB8 This compound Intracellular_Stores Intracellular Ca²⁺ Stores TMB8->Intracellular_Stores Inhibits Release or Mobilizes Ca²⁺ (?) Cytosolic_Ca_TMB8 Cytosolic Ca²⁺ Modulation Intracellular_Stores->Cytosolic_Ca_TMB8 Ca²⁺ Flux

Caption: Mechanisms of action for this compound, thapsigargin, and 2-APB.

Experimental Workflow: Measuring Intracellular Ca²⁺

A common method to assess the effects of these compounds is to measure changes in intracellular Ca²⁺ concentration using fluorescent indicators.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 cells) B 2. Loading with Ca²⁺ Indicator (e.g., Fura-2 AM) A->B C 3. Baseline Fluorescence Measurement B->C D 4. Compound Addition (this compound, Thapsigargin, or 2-APB) C->D E 5. Real-time Fluorescence Monitoring D->E F 6. Data Analysis (Calculation of [Ca²⁺]i) E->F

Caption: Workflow for intracellular calcium measurement.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol outlines a general procedure for measuring changes in intracellular Ca²⁺ concentration in cultured cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cultured cells (e.g., HEK293)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

  • This compound, Thapsigargin, 2-APB stock solutions

  • Fluorescence plate reader or microscope capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Plating: Plate cells onto a suitable plate (e.g., 96-well black-walled, clear-bottom plate) and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Measurement:

    • Add HBSS (with or without Ca²⁺, depending on the experimental design) to the cells.

    • Place the plate in the fluorescence reader and allow the cells to equilibrate for a few minutes.

    • Measure the baseline fluorescence ratio (F340/F380) for a set period.

    • Add the test compound (this compound, thapsigargin, or 2-APB) at the desired concentration. For experiments investigating SOCE, cells are typically stimulated in a Ca²⁺-free medium to deplete stores, followed by the re-addition of Ca²⁺ to the extracellular solution.

    • Continuously record the fluorescence ratio to monitor changes in intracellular Ca²⁺ concentration.

  • Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration. The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute Ca²⁺ concentrations, although often the change in the ratio itself is reported as a measure of the response.

Conclusion

This compound, thapsigargin, and 2-APB are indispensable tools for dissecting the complex mechanisms of intracellular Ca²⁺ signaling. Thapsigargin offers a specific and well-characterized method to study the consequences of ER Ca²⁺ store depletion. 2-APB, with its biphasic effects on SOCE and its actions on IP₃Rs and TRP channels, provides a means to probe the intricate regulation of Ca²⁺ entry and release. The effects of this compound are more ambiguous and require careful interpretation due to its varied and sometimes contradictory reported actions.

For researchers and drug development professionals, a thorough understanding of the distinct mechanisms, effective concentrations, and potential off-target effects of these compounds is critical. The choice of agent should be dictated by the specific scientific question being addressed, and the results should always be interpreted within the context of the compound's known pharmacological profile. This guide serves as a foundational resource for the informed selection and application of these powerful modulators of intracellular calcium.

References

A Comparative Guide to TMB-8 and Verapamil for Intracellular Calcium Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely used pharmacological tools, TMB-8 and verapamil (B1683045), for the inhibition of intracellular calcium signaling. Understanding the distinct mechanisms, potencies, and potential off-target effects of these inhibitors is crucial for the accurate design and interpretation of experiments in cellular and molecular research.

At a Glance: this compound vs. Verapamil

FeatureThis compound (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate)Verapamil
Primary Mechanism Putative intracellular calcium antagonist; inhibits the release of Ca2+ from intracellular stores. Also exhibits other effects, including antagonism of nicotinic acetylcholine (B1216132) receptors.[1][2][3]L-type voltage-gated calcium channel blocker; inhibits the influx of extracellular Ca2+.[4][5][6][7][8]
Primary Target Intracellular calcium stores (e.g., sarcoplasmic/endoplasmic reticulum).[9][10]L-type voltage-gated calcium channels on the plasma membrane.[4][5][6][7][8]
Potency (IC50) Varies depending on cell type and stimulus. Reported to be a potent inhibitor of agonist-stimulated ion flux (IC50 ~400-500 nM) mediated by nicotinic acetylcholine receptors, which can indirectly affect intracellular calcium.[1]Varies by cell type and channel subtype. For L-type calcium channels, IC50 values are typically in the micromolar range.[11]
Off-Target Effects Antagonism of nicotinic acetylcholine receptors, potential effects on phospholipid metabolism, and can exhibit intrinsic toxicity at higher concentrations.[1][12]Can affect other voltage-gated ion channels (e.g., potassium channels), and at higher concentrations, may interact with other receptors and transporters.[8][13][14]

Delving Deeper: Mechanisms of Action

The primary distinction between this compound and verapamil lies in their fundamental mechanisms of inhibiting intracellular calcium elevation. Verapamil acts on the cell surface, while this compound is thought to act within the cell.

Verapamil: The Gatekeeper of Calcium Influx

Verapamil is a well-characterized phenylalkylamine that functions by directly blocking L-type voltage-gated calcium channels located on the plasma membrane.[4][5][6][7][8] These channels are crucial for the influx of extracellular calcium into the cell in response to membrane depolarization. By physically occluding the channel pore, verapamil effectively reduces the amount of calcium entering the cell, thereby diminishing the subsequent rise in intracellular calcium concentration.[15] This mechanism is central to its therapeutic effects in cardiovascular conditions and its utility as a research tool to study processes dependent on extracellular calcium entry.

This compound: An Intracellular Modulator with Complex Actions

This compound is often described as an intracellular calcium antagonist, with its primary putative mechanism being the inhibition of calcium release from intracellular stores like the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR).[9][10] It is thought to stabilize the membranes of these organelles, preventing the efflux of stored calcium into the cytoplasm. However, the precise molecular target for this action is not as clearly defined as verapamil's interaction with L-type calcium channels. Furthermore, research has revealed that this compound possesses significant off-target effects, most notably as a potent antagonist of nicotinic acetylcholine receptors (nAChRs).[1] This nAChR antagonism can, in itself, influence intracellular calcium levels in certain cell types, complicating the interpretation of experimental results. Some studies also suggest that this compound can paradoxically potentiate insulin (B600854) release by causing an initial mobilization of calcium from intracellular stores.[16]

Visualizing the Mechanisms

To illustrate the distinct signaling pathways affected by this compound and verapamil, the following diagrams are provided.

Verapamil's Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca2+ L_type_channel L-type Ca2+ Channel Ca2+_ext->L_type_channel Influx Ca2+_int Ca2+ L_type_channel->Ca2+_int Cellular_Response Cellular Response (e.g., Contraction, Secretion) Ca2+_int->Cellular_Response Verapamil Verapamil Verapamil->L_type_channel Blocks This compound's Putative and Off-Target Mechanisms cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space nAChR Nicotinic Acetylcholine Receptor Ca2+_int Ca2+ nAChR->Ca2+_int Ca2+ influx/ Depolarization ER_SR Endoplasmic/Sarcoplasmic Reticulum (Ca2+ Store) ER_SR->Ca2+_int Release Cellular_Response Cellular Response Ca2+_int->Cellular_Response This compound This compound This compound->nAChR Blocks (Off-target) This compound->ER_SR Inhibits Release (Putative) Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Experimental Workflow for Comparing Ca2+ Inhibitors Start Start Cell_Culture 1. Plate and Culture Cells Start->Cell_Culture Dye_Loading 2. Load Cells with Fura-2 AM Cell_Culture->Dye_Loading Wash_Deesterify 3. Wash and Allow De-esterification Dye_Loading->Wash_Deesterify Inhibitor_Incubation 4. Incubate with this compound or Verapamil Wash_Deesterify->Inhibitor_Incubation Measure_Baseline 5. Measure Baseline Fluorescence Ratio Inhibitor_Incubation->Measure_Baseline Stimulate 6. Add Stimulus (e.g., Agonist, KCl) Measure_Baseline->Stimulate Measure_Response 7. Record Fluorescence Ratio Change Stimulate->Measure_Response Data_Analysis 8. Analyze Data and Calculate IC50 Measure_Response->Data_Analysis End End Data_Analysis->End

References

A Researcher's Guide to Alternatives for TMB-8 in Intracellular Calcium Release Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of performance, supported by experimental data, for researchers, scientists, and drug development professionals.

TMB-8 (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) has historically been used as a pharmacological tool to investigate the role of intracellular calcium (Ca²⁺) release. It was initially purported to be an antagonist of Ca²⁺ release from intracellular stores. However, subsequent research has revealed that this compound has multiple, non-specific effects, including the inhibition of voltage-gated Ca²⁺ channels and other membrane conductances, complicating data interpretation.[1][2][3][4] This guide provides a comparative analysis of more specific and well-characterized alternative inhibitors that target the primary channels responsible for intracellular Ca²⁺ release: the Inositol (B14025) 1,4,5-Trisphosphate Receptors (IP₃Rs) and the Ryanodine (B192298) Receptors (RyRs).

Comparative Analysis of Intracellular Ca²⁺ Release Inhibitors

The selection of an appropriate inhibitor depends on the specific receptor subtype and the experimental context. The following table summarizes key characteristics of prominent alternatives to this compound.

InhibitorPrimary Target(s)Mechanism of ActionEffective Concentration / IC₅₀Key Off-Target Effects & Limitations
2-Aminoethoxydiphenyl borate (B1201080) (2-APB) IP₃ Receptors (all isoforms)Membrane-permeable modulator that inhibits IP₃-induced Ca²⁺ release.[5][6][7]Inhibition: 20-100 µM[8]Biphasic effects on Store-Operated Ca²⁺ Entry (SOCE): potentiation at low concentrations (1-5 µM), inhibition at higher concentrations.[8] Also inhibits SERCA pumps and modulates TRP channels.[9][10]
Xestospongin C IP₃ Receptors (all isoforms)Potent, membrane-permeable, and non-competitive antagonist of IP₃Rs.~250-500 nMCan cause incomplete blockage of IP₃Rs at lower concentrations.[11] Considered one of the more specific IP₃R inhibitors.
Dantrolene Ryanodine Receptors (RyR1 and RyR3)Binds to RyRs to inhibit Ca²⁺ release from the sarcoplasmic/endoplasmic reticulum.[12][13][14]Inhibition at 1-10 µM[15]Isoform selective: Does not inhibit the cardiac RyR2 isoform.[13][15] This selectivity can be advantageous for specific experimental designs.
Ryanodine Ryanodine Receptors (all isoforms)Binds to RyRs with high affinity, modulating channel function in a concentration-dependent manner.Low conc. (nM): Locks channel in an open sub-conductance state. High conc. (µM): Fully closes the channel.[16]The bimodal effect requires careful dose-response characterization in the experimental system.
Flecainide Ryanodine Receptor 2 (RyR2)Class I RyR2 inhibitor; also a Class 1C antiarrhythmic that blocks sodium channels (Naᵥ1.5).[16][17][18]Varies by applicationPrimarily used in cardiac research; significant effects on cardiac electrophysiology due to sodium channel blockade.[16]
Ruthenium Red Ryanodine Receptors, some TRP channelsA polycationic dye that blocks RyRs and various Ca²⁺ channels.VariesNon-selective; blocks multiple types of Ca²⁺ channels, including some voltage-gated Ca²⁺ channels and TRPV channels.[19]

Signaling Pathways and Inhibitor Targets

Intracellular Ca²⁺ release is predominantly mediated by two families of channels located on the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR): IP₃ Receptors and Ryanodine Receptors.

  • IP₃ Receptor Pathway: Activation of G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs) leads to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to and opens IP₃R channels, releasing Ca²⁺ from the ER into the cytosol.

  • Ryanodine Receptor Pathway: RyRs are activated by various stimuli, most notably by Ca²⁺ itself in a process known as calcium-induced calcium release (CICR), which is critical for excitation-contraction coupling in muscle cells.[20]

The diagram below illustrates these pathways and the points of intervention for the discussed inhibitors.

cluster_pm Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cyto Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC 2. IP3 IP3 PLC->IP3 3. Generates RyR_Inhibitors Flecainide Ruthenium Red RyR Ryanodine Receptor RyR_Inhibitors->RyR Inhibit IP3R_Inhibitors 2-APB Xestospongin C IP3R IP3 Receptor IP3R_Inhibitors->IP3R Inhibit Dantrolene_Note Dantrolene Dantrolene_Note->RyR Inhibit (RyR1/3) Ca_cyto Ca²⁺ IP3R->Ca_cyto Ca²⁺ Release RyR->Ca_cyto Ca²⁺ Release Ext_Stim External Stimulus Ext_Stim->GPCR 1. Activation IP3->IP3R 4. Binds & Opens Ca_cyto->RyR CICR Ca_ER Ca²⁺ (Store)

Caption: Intracellular Ca²⁺ release pathways and inhibitor targets.

Experimental Protocols & Workflows

Accurate assessment of intracellular Ca²⁺ release requires robust experimental methods. Below are detailed protocols for two common assays.

This protocol measures changes in cytosolic Ca²⁺ concentration in response to stimuli.

Methodology:

  • Cell Culture: Plate adherent cells on 24-well glass-bottom plates and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a Fura-2 AM loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Remove culture medium, wash cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading buffer for 30-45 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in HBSS for 30 minutes at room temperature to allow for complete de-esterification of the dye within the cells.

  • Inhibitor Pre-incubation:

    • Replace the buffer with fresh HBSS (or a Ca²⁺-free HBSS to isolate release from influx).

    • Add the desired concentration of the inhibitor (e.g., 50 µM 2-APB, 10 µM Dantrolene) and incubate for a specified time (e.g., 15-30 minutes). A vehicle control must be run in parallel.

  • Imaging and Data Acquisition:

    • Place the plate on the stage of a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately at ~340 nm and ~380 nm, and capture the emission at ~510 nm.

    • Record a baseline fluorescence ratio for 1-2 minutes.

    • Add the agonist (e.g., ATP, carbachol) to stimulate IP₃ production and Ca²⁺ release.

    • Continue recording for 5-10 minutes to capture the full Ca²⁺ transient.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensity (F₃₄₀/F₃₈₀) for each time point.

    • The ratio is proportional to the intracellular Ca²⁺ concentration. Compare the peak ratio change between inhibitor-treated and control cells.

start Plate Cells on Glass-Bottom Dish load Load with Fura-2 AM (30-45 min, 37°C) start->load wash Wash to Remove Extracellular Dye load->wash deesterify De-esterify Dye (30 min, RT) wash->deesterify preincubate Pre-incubate with Inhibitor or Vehicle deesterify->preincubate acquire Acquire Baseline (340/380nm Ratio) preincubate->acquire stimulate Add Agonist to Stimulate Ca²⁺ Release acquire->stimulate record Record Ca²⁺ Transient stimulate->record analyze Analyze F340/F380 Ratio record->analyze end Compare Peak Response analyze->end

Caption: Workflow for a Fura-2 based calcium imaging experiment.

This assay directly assesses the effect of inhibitors on IP₃R channel function, bypassing upstream signaling events.

Methodology:

  • Cell Preparation: Culture cells to high density, harvest them by gentle scraping or trypsinization, and wash them in a buffer mimicking intracellular ionic conditions (e.g., high K⁺, low Na⁺, with EGTA to chelate Ca²⁺).

  • Permeabilization:

    • Resuspend the cell pellet in the intracellular-like buffer.

    • Add a gentle permeabilizing agent, such as digitonin (B1670571) or saponin, at a pre-determined optimal concentration. Incubate on ice for 5-10 minutes. This permeabilizes the plasma membrane while leaving the ER membrane intact.

    • Wash the cells with the buffer to remove the permeabilizing agent and cytosolic contents.

  • ER Calcium Loading:

    • Resuspend the permeabilized cells in a loading buffer containing ATP and Mg²⁺ to fuel the SERCA pumps, and a low concentration of buffered Ca²⁺.

    • Add a fluorescent Ca²⁺ indicator that remains in the buffer (e.g., Fura-2 salt).

    • Monitor the extra-cellular fluorescence until the Ca²⁺ concentration stabilizes, indicating the ER stores are loaded.

  • Inhibition and Release:

    • Transfer the cell suspension to a fluorometer cuvette.

    • Add the inhibitor (e.g., Xestospongin C) or vehicle control and incubate for 5-10 minutes.

    • Add a saturating concentration of IP₃ to the cuvette.

  • Data Acquisition and Analysis:

    • Measure the increase in extra-cellular fluorescence, which corresponds to Ca²⁺ being released from the ER stores through the IP₃Rs.

    • Calculate the rate and amplitude of Ca²⁺ release. Compare the results from inhibitor-treated samples to the control to determine the percent inhibition.

start Harvest & Wash Cells perm Permeabilize Plasma Membrane (e.g., Digitonin) start->perm load Load ER with Ca²⁺ (ATP-dependent) perm->load monitor Monitor External [Ca²⁺] with Fluorescent Dye load->monitor add_inhibitor Add Inhibitor or Vehicle monitor->add_inhibitor add_ip3 Add IP₃ to Trigger Release add_inhibitor->add_ip3 measure Measure Increase in External Fluorescence add_ip3->measure end Calculate % Inhibition measure->end

Caption: Workflow for IP₃-induced Ca²⁺ release in permeabilized cells.

By understanding the specific targets and limitations of these alternative inhibitors and employing rigorous experimental protocols, researchers can more accurately dissect the complex roles of intracellular Ca²⁺ signaling in their specific systems of interest.

References

Cross-Validation of TMB-8 Results with Genetic Knockdown Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating cellular signaling pathways involving inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, discerning the precise role of these channels is paramount. Pharmacological inhibitors and genetic knockdown techniques are two common approaches to probe the function of IP3 receptors. This guide provides a framework for cross-validating results obtained from the use of TMB-8, a putative IP3 receptor antagonist, with those from genetic knockdown studies using siRNA or shRNA. Such cross-validation is crucial for robustly attributing observed cellular phenotypes to the specific inhibition of IP3 receptor activity and for identifying potential off-target effects of pharmacological agents.

Data Presentation: A Comparative Overview

A direct comparison of quantitative data from both methodologies is essential for cross-validation. Below is a template table summarizing hypothetical data from an experiment measuring intracellular calcium release and a downstream cellular response (e.g., apoptosis).

Experimental Condition Treatment Peak Intracellular Ca2+ Concentration (nM) (Mean ± SD) Apoptosis Rate (%) (Mean ± SD)
ControlVehicle (DMSO)500 ± 455 ± 1.2
Non-targeting siRNA480 ± 505.5 ± 1.5
IP3R InhibitionThis compound (50 µM)150 ± 3025 ± 3.5
IP3R-1 siRNA200 ± 4022 ± 3.0
IP3R-2 siRNA350 ± 4810 ± 2.1
IP3R-3 siRNA400 ± 528 ± 1.8
Pooled IP3R siRNA120 ± 2528 ± 4.0

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the cell type, experimental conditions, and the specific roles of IP3R isoforms.

Experimental Protocols

Detailed and standardized protocols are critical for reproducible and comparable results.

This compound Treatment Protocol

This compound (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is a cell-permeant compound that has been used as an inhibitor of intracellular calcium release.

Materials:

  • This compound hydrochloride (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium

  • Cells of interest

  • Calcium imaging dye (e.g., Fura-2 AM)

  • Apoptosis assay kit (e.g., Annexin V-FITC)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plate for calcium imaging, 6-well plate for apoptosis assay) and allow them to adhere overnight.

  • Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 10-100 µM). A vehicle control (DMSO) should be run in parallel.

  • Incubation: Incubate the cells with this compound or vehicle for the desired period (e.g., 1-24 hours), depending on the downstream assay.

  • Downstream Analysis:

    • Calcium Imaging: Load cells with a calcium-sensitive dye and measure intracellular calcium concentration changes in response to an agonist (e.g., ATP, carbachol) using a fluorescence plate reader or microscope.

    • Apoptosis Assay: Stain cells with Annexin V and propidium (B1200493) iodide and analyze by flow cytometry.

Genetic Knockdown of IP3 Receptors using siRNA

Small interfering RNA (siRNA) provides a specific method to transiently reduce the expression of target proteins.

Materials:

  • siRNA targeting specific IP3 receptor isoforms (ITPR1, ITPR2, ITPR3)

  • Non-targeting (scrambled) siRNA control

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM I Reduced Serum Medium

  • Cells of interest

  • Western blotting reagents

  • qRT-PCR reagents

Procedure:

  • siRNA Preparation: Reconstitute lyophilized siRNAs in nuclease-free water to a stock concentration of 20 µM.

  • Cell Seeding: Seed cells so they will be 60-80% confluent at the time of transfection.

  • Transfection: a. For each well of a 6-well plate, dilute 30 pmol of siRNA in 150 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM and incubate for 5 minutes. c. Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation. d. Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Validation of Knockdown:

    • qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure the mRNA levels of the target IP3 receptor isoforms.

    • Western Blotting: Lyse the cells and perform Western blotting to assess the protein levels of the target IP3 receptor isoforms.

  • Downstream Analysis: Perform the same functional assays as for the this compound treated cells (e.g., calcium imaging, apoptosis assay).

Visualizing the Concepts

Signaling Pathway of IP3 Receptor-Mediated Calcium Release

The following diagram illustrates the canonical IP3 receptor signaling pathway. Pharmacological inhibition by this compound and genetic knockdown of the IP3 receptor both aim to disrupt this pathway, albeit through different mechanisms.

IP3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_intervention Points of Intervention Agonist Agonist (e.g., ATP) GPCR GPCR Agonist->GPCR Gq Gq GPCR->Gq PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Gq->PLC IP3R IP3 Receptor IP3->IP3R binds Ca_cytosol [Ca2+]i ↑ Cellular_Response Cellular Response (e.g., Apoptosis) Ca_cytosol->Cellular_Response IP3R->Ca_cytosol Ca_ER Ca2+ Store IP3R->Ca_ER releases Ca2+ TMB8 This compound (Pharmacological Inhibition) TMB8->IP3R blocks siRNA siRNA/shRNA (Genetic Knockdown) siRNA->IP3R reduces expression

Caption: IP3 receptor signaling and points of intervention.

Experimental Workflow for Cross-Validation

This flowchart outlines the logical steps for a study designed to cross-validate the effects of this compound and IP3 receptor knockdown.

Cross_Validation_Workflow cluster_tmb8 Pharmacological Arm cluster_sirna Genetic Arm start Start: Hypothesis on IP3R Function culture_cells Culture Cells of Interest start->culture_cells treat_tmb8 Treat with this compound and Vehicle Control culture_cells->treat_tmb8 transfect_sirna Transfect with IP3R siRNA and Non-targeting Control culture_cells->transfect_sirna assay_tmb8 Functional Assays (Ca2+ Imaging, Apoptosis) treat_tmb8->assay_tmb8 analyze_data Data Analysis and Comparison assay_tmb8->analyze_data validate_kd Validate Knockdown (qRT-PCR, Western Blot) transfect_sirna->validate_kd assay_sirna Functional Assays (Ca2+ Imaging, Apoptosis) validate_kd->assay_sirna assay_sirna->analyze_data conclusion Conclusion: Corroboration and/or Off-Target Effects Identified analyze_data->conclusion

TMB-8: A Critical Assessment of Specificity Compared to Other Intracellular Ca2+ Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific pharmacological tool is paramount to the integrity of experimental outcomes. This guide provides a comprehensive comparison of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8), a putative intracellular Ca2+ antagonist, with other agents that modulate intracellular calcium signaling. Through a detailed analysis of its on-target and off-target effects, supported by quantitative data and experimental protocols, this guide aims to offer a clear perspective on the specificity of this compound.

This compound has been historically utilized as a tool to investigate the role of intracellular calcium release. However, a growing body of evidence reveals a significant lack of specificity, with potent effects on a variety of other cellular targets. This guide will delve into these findings, presenting a comparative analysis with more specific inhibitors of key intracellular calcium regulatory proteins, including inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs), ryanodine (B192298) receptors (RyRs), and the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

Data Presentation: Quantitative Comparison of Ca2+ Antagonist Specificity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other Ca2+ antagonists against their intended targets and known off-targets. This quantitative data is crucial for assessing the specificity of each compound.

Table 1: Specificity Profile of this compound

TargetActionIC50 / Effective ConcentrationCitation
Off-Target: Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) Antagonist ~400 - 500 nM [1]
Intracellular Ca2+ Mobilization (in pancreatic islets)Mobilization10 - 100 µM[2]
Prolactin Gene ExpressionInhibition2.5 - 10 µM[3]
Norepinephrine-induced Ca2+ increaseInhibition30 - 100 µM[4]
Mitochondrial ATP ProductionInhibitionOccurs at concentrations used to investigate intracellular Ca2+[5]
Vascular Smooth Muscle ContractionInhibition100 - 300 µM[6]

Table 2: Specificity of IP3 Receptor Antagonists

CompoundTargetIC50Off-Target EffectsCitation
2-Aminoethoxydiphenyl borate (B1201080) (2-APB) IP3 Receptor42 µMModulator of TRP channels, blocks some gap junction subtypes.[7] Stimulates SOC at <10 µM and inhibits at >50 µM.[7][7]
Xestospongin C IP3 Receptor350 - 358 nM30-fold selectivity over ryanodine receptors.[8][9] Also inhibits SERCA pumps.[8][10] Inhibits voltage-dependent Ca2+ and K+ channels at higher concentrations.[8][9][10][11]

Table 3: Specificity of Ryanodine Receptor Antagonists

CompoundTargetIC50Off-Target EffectsCitation
Dantrolene Ryanodine Receptor (RyR1 & RyR2)0.16 - 0.42 µMInhibition is dependent on the presence of calmodulin.[12][13][12][13][14][15][16]
Ruthenium Red Ryanodine Receptor~270 nM (for CICR)Also inhibits some Ca2+ channels and mitochondrial Ca2+ uniporter.[17][18][19][20][17][18][19][20]
Ryanodine Ryanodine Receptor~23 nM (for CICR)Binds in a use-dependent manner.[17][17]

Table 4: Specificity of SERCA Pump Inhibitors

CompoundTargetIC50Off-Target Effects
Thapsigargin SERCA PumpSub-nanomolar rangeHighly specific for SERCA pumps.
Cyclopiazonic Acid (CPA) SERCA PumpMicromolar rangeGenerally considered specific for SERCA pumps.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the specificity of Ca2+ antagonists.

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol is widely used to measure changes in intracellular calcium concentration in response to various stimuli and the effect of antagonists.

1. Cell Preparation:

  • Culture cells to an appropriate confluency (e.g., 80-90%) in a 96-well black, clear-bottom plate.

  • On the day of the experiment, remove the growth medium.

2. Dye Loading:

  • Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of Fura-2 AM is typically in the range of 1-5 µM. Pluronic F-127 (0.02%) is often included to aid in dye solubilization.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells with the buffer to remove extracellular dye.

3. Antagonist Incubation:

  • Incubate the cells with the desired concentration of the antagonist (e.g., this compound) for a specified period.

4. Measurement of Fluorescence:

  • Use a fluorescence plate reader or a fluorescence microscope equipped for ratiometric imaging.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.

  • Establish a baseline fluorescence ratio (340/380) before adding the agonist.

  • Add the agonist to stimulate intracellular calcium release and record the change in the fluorescence ratio over time.

5. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • The inhibitory effect of the antagonist is determined by comparing the agonist-induced change in the fluorescence ratio in the presence and absence of the antagonist. The IC50 value can be calculated from a dose-response curve.[21][22][23][24][25]

Assessment of Nicotinic Acetylcholine Receptor (nAChR) Antagonism using 86Rb+ Efflux Assay

This assay provides a functional measure of nAChR ion channel activity and is used to determine the potency of antagonists.

1. Cell Preparation:

  • Culture cells stably expressing the nAChR subtype of interest in 24-well plates until confluent.

2. 86Rb+ Loading:

  • Incubate the cells overnight with a medium containing 86RbCl (a radioactive potassium analog).

3. Efflux Assay:

  • Wash the cells with a buffer to remove extracellular 86Rb+.

  • Pre-incubate the cells with the antagonist (e.g., this compound) at various concentrations for a defined period (e.g., 5 minutes).

  • Stimulate the cells with a nAChR agonist (e.g., nicotine (B1678760) or carbamylcholine) in the continued presence of the antagonist.

  • Collect the superfusate at timed intervals.

4. Measurement of Radioactivity:

  • Determine the amount of 86Rb+ in the collected superfusate and the amount remaining in the cells at the end of the experiment using a scintillation counter.

5. Data Analysis:

  • Calculate the rate of 86Rb+ efflux.

  • The inhibitory effect of the antagonist is determined by the reduction in the agonist-stimulated 86Rb+ efflux.

  • Construct a dose-response curve to determine the IC50 value of the antagonist.[26][27][28][29]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the assessment of Ca2+ antagonists.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates VGCC VGCC Ca2+ Ca2+ VGCC->Ca2+ Influx IP3R IP3R IP3->IP3R Binds & Activates Cellular_Response Cellular_Response Ca2+->Cellular_Response Triggers RyR RyR Ca2+->RyR Activates SERCA SERCA Ca2+->SERCA Pumped by IP3R->Ca2+ Releases RyR->Ca2+ Releases (CICR) ER_Ca2+ Ca2+ Store SERCA->ER_Ca2+ Sequesters

Caption: Intracellular Calcium Signaling Pathways.

G Start Start Cell_Culture Culture cells expressing target receptor Start->Cell_Culture Dye_Loading Load cells with Fura-2 AM Cell_Culture->Dye_Loading Wash Wash to remove extracellular dye Dye_Loading->Wash Antagonist_Incubation Incubate with antagonist (e.g., this compound) Wash->Antagonist_Incubation Baseline_Measurement Measure baseline fluorescence ratio (340/380 nm) Antagonist_Incubation->Baseline_Measurement Agonist_Addition Add agonist to stimulate Ca2+ release Baseline_Measurement->Agonist_Addition Record_Fluorescence Record fluorescence ratio change over time Agonist_Addition->Record_Fluorescence Data_Analysis Analyze data to determine IC50 Record_Fluorescence->Data_Analysis End End Data_Analysis->End G Start Start Cell_Culture Culture cells expressing nAChRs Start->Cell_Culture Rb86_Loading Load cells with 86Rb+ Cell_Culture->Rb86_Loading Wash Wash to remove extracellular 86Rb+ Rb86_Loading->Wash Antagonist_Incubation Pre-incubate with antagonist (e.g., this compound) Wash->Antagonist_Incubation Agonist_Stimulation Stimulate with nAChR agonist Antagonist_Incubation->Agonist_Stimulation Collect_Superfusate Collect superfusate at timed intervals Agonist_Stimulation->Collect_Superfusate Measure_Radioactivity Measure 86Rb+ in superfusate and cells Collect_Superfusate->Measure_Radioactivity Data_Analysis Calculate efflux rate and determine IC50 Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

References

Validating TMB-8's Mechanism of Action: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating intracellular calcium (Ca²⁺) signaling, 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) has long been a tool to probe the role of Ca²⁺ release from internal stores. However, the specificity of this compound has been a subject of scientific scrutiny, necessitating a robust set of control experiments to validate its mechanism of action. This guide provides a comparative overview of this compound and its alternatives, supported by experimental data and detailed protocols to aid in the rigorous design of validation studies.

Understanding this compound's Primary and Off-Target Effects

This compound is widely cited as an inhibitor of intracellular Ca²⁺ release.[1][2] Its purported primary mechanism is the blockade of inositol (B14025) 1,4,5-trisphosphate (IP₃)-mediated Ca²⁺ release from the endoplasmic reticulum (ER). However, researchers must be aware of its potential off-target effects, which include interactions with nicotinic acetylcholine (B1216132) receptors and, paradoxically, the mobilization of intracellular calcium in some cell types.[3] Furthermore, this compound can also impact membrane conductances for other cations. These non-specific actions underscore the importance of using appropriate controls to ensure that observed effects are indeed due to the inhibition of intracellular Ca²⁺ release.

Comparison with Alternative Intracellular Calcium Modulators

To dissect the specific role of intracellular Ca²⁺ release, it is crucial to compare the effects of this compound with other pharmacological agents that modulate Ca²⁺ signaling through different mechanisms. This comparative approach can help to confirm that the biological phenomenon under investigation is genuinely dependent on the targeted pathway.

CompoundPrimary Mechanism of ActionTypical Working ConcentrationKey Considerations
This compound Putative inhibitor of IP₃-mediated intracellular Ca²⁺ release.10-100 µMKnown to have off-target effects; can be toxic at higher concentrations and may paradoxically increase intracellular Ca²⁺ in some systems.[1][3]
2-Aminoethoxydiphenyl borate (B1201080) (2-APB) A membrane-permeable modulator of IP₃ receptors and TRP channels. It can inhibit or potentiate store-operated calcium entry (SOCE) depending on the concentration and cell type.10-100 µMEffects can be complex and concentration-dependent. It is not a specific IP₃ receptor antagonist.
Dantrolene Inhibitor of ryanodine (B192298) receptors (RyRs), another class of intracellular Ca²⁺ release channels, primarily in muscle cells.1-50 µMMore specific for RyRs than IP₃Rs; useful for distinguishing between these two Ca²⁺ release pathways.
Thapsigargin (B1683126) Irreversible inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[2]0.1-2 µMLeads to the depletion of ER Ca²⁺ stores by preventing re-uptake, thereby indirectly preventing further release. It does not directly block the release channels.

Experimental Protocols for Validating this compound's Mechanism of Action

To validate the intended mechanism of this compound and rule out off-target effects, a combination of experiments is recommended. Here are detailed protocols for key validation experiments.

Measurement of Intracellular Calcium Concentration

This experiment directly assesses the effect of this compound on agonist-induced intracellular Ca²⁺ release.

Materials:

  • Cells of interest cultured on glass-bottom dishes or in a 96-well plate

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Agonist known to induce IP₃-mediated Ca²⁺ release in the cells (e.g., carbachol, histamine)

  • This compound and control compounds (2-APB, dantrolene)

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Cell Preparation: Plate cells to achieve 70-80% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading solution containing the Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Pre-incubation with Inhibitors: Incubate the cells with this compound or control compounds at the desired concentrations for 15-30 minutes prior to agonist stimulation. Include a vehicle-only control.

  • Data Acquisition:

    • Place the cells on the fluorescence microscope or plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the agonist to stimulate Ca²⁺ release and record the change in fluorescence over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm).

  • Data Analysis: Calculate the change in intracellular Ca²⁺ concentration or the fluorescence ratio (F340/F380 for Fura-2) to quantify the inhibitory effect of this compound and control compounds on the agonist-induced Ca²⁺ transient.

Control for Off-Target Effects on Plasma Membrane Calcium Channels

This experiment helps to distinguish between the inhibition of intracellular Ca²⁺ release and the blockade of Ca²⁺ influx across the plasma membrane.

Materials:

  • Same as for intracellular Ca²⁺ measurement

  • High potassium (high K⁺) solution (e.g., HBSS with 50 mM KCl) to depolarize the cell membrane and open voltage-gated Ca²⁺ channels

  • A known voltage-gated Ca²⁺ channel blocker (e.g., verapamil) as a positive control

Procedure:

  • Follow steps 1-4 from the intracellular Ca²⁺ measurement protocol, using this compound and verapamil.

  • Data Acquisition:

    • Establish a baseline fluorescence reading.

    • Instead of an agonist, stimulate the cells with the high K⁺ solution to induce Ca²⁺ influx.

    • Record the change in fluorescence.

  • Data Analysis: Compare the inhibitory effect of this compound on the high K⁺-induced Ca²⁺ increase with that of verapamil. A lack of inhibition by this compound in this assay, in contrast to its effect on agonist-induced release, would support a more specific action on intracellular stores.

Visualizing the Experimental Logic and Pathways

To further clarify the experimental design and the underlying signaling pathways, the following diagrams are provided.

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Agonist Agonist Receptor GPCR Agonist->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3R IP3 Receptor PIP2->IP3R generates IP3, which activates Ca_Store Ca²⁺ Store IP3R->Ca_Store releases Ca²⁺ from Cytosolic_Ca Cytosolic Ca²⁺ Increase Ca_Store->Cytosolic_Ca TMB8 This compound TMB8->IP3R Inhibits

Fig. 1: this compound's Proposed Mechanism of Action.

G Start Prepare and Culture Cells Load Load Cells with Ca²⁺ Indicator Dye Start->Load Wash1 Wash Cells Load->Wash1 Preincubate Pre-incubate with: - Vehicle (Control) - this compound - 2-APB - Dantrolene Wash1->Preincubate Stimulate Stimulate with Agonist (e.g., Carbachol) Preincubate->Stimulate Measure Measure Intracellular Ca²⁺ (Fluorescence Microscopy/Plate Reader) Stimulate->Measure Analyze Analyze and Compare Inhibitory Effects Measure->Analyze G TMB8 This compound - Inhibits IP₃R - Potential off-target effects Outcome Expected Outcome - this compound inhibits agonist-induced Ca²⁺ release - Effect is distinct from controls TMB8->Outcome Controls Controls Positive_Control Positive Controls - 2-APB (IP₃R/TRP modulator) - Dantrolene (RyR inhibitor) Controls->Positive_Control Negative_Control Negative Control - Vehicle (e.g., DMSO) Controls->Negative_Control Controls->Outcome

References

A Quantitative Comparison of TMB-8 and Dantrolene in Muscle Studies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) and dantrolene (B1669809), two agents known to modulate intracellular calcium in muscle. While direct comparative studies are notably absent in the current literature, this document synthesizes available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the proposed mechanisms of action.

Introduction

Excitation-contraction coupling in skeletal muscle is a fundamental physiological process critically dependent on the precise regulation of intracellular calcium concentration ([Ca2+]i). Dysregulation of this process is implicated in various myopathies. Both this compound and dantrolene have been utilized in muscle studies to investigate the role of intracellular calcium stores. Dantrolene is a well-established skeletal muscle relaxant used clinically for malignant hyperthermia and spasticity.[1][2] Its mechanism is primarily attributed to the inhibition of ryanodine (B192298) receptors (RyR), thereby reducing calcium release from the sarcoplasmic reticulum (SR).[3][4] The mechanism of this compound in muscle is less defined, with some studies suggesting it antagonizes intracellular calcium release, while others propose a more complex interaction with calcium channels. A direct quantitative comparison of the efficacy and potency of these two compounds in muscle preparations is lacking in published literature, presenting a significant knowledge gap. This guide aims to collate the existing quantitative data for each compound and provide standardized protocols to facilitate future comparative research.

Quantitative Data Presentation

The following tables summarize the quantitative effects of dantrolene and this compound on muscle physiology as reported in various studies. It is crucial to note that the experimental conditions, model organisms, and specific muscle types differ between studies, precluding a direct comparison of the presented values.

Table 1: Quantitative Effects of Dantrolene on Skeletal Muscle

ParameterEffectConcentration/DoseMuscle PreparationReference
Muscle Twitch Tension75% depression2.4 mg/kg (cumulative IV)Human (in vivo)[5]
Muscle Twitch Tension~25% reduction in amplitudeNot specifiedRat gastrocnemius muscle (in vivo)[6]
Resting Intracellular Ca2+Reduction from 0.41 µM to 0.08 µM2.5 mg/kgMalignant hyperthermia susceptible swine skeletal muscle (in vivo)
SR 45Ca2+ Release Half-Time~3.5-fold increaseNot specifiedIsolated SR vesicles from pig skeletal muscle[3]
[3H]Ryanodine Binding Inhibition (Ki)~150 nMNot specifiedIsolated SR vesicles from pig skeletal muscle[3]

Table 2: Quantitative Effects of this compound on Cellular Systems (Muscle Data Limited)

ParameterEffectConcentrationCell/Tissue TypeReference
Intracellular Ca2+ ReleaseInhibition of CytC release and caspase-3 activationNot specifiedRenal ischemia/reperfusion injury model (not muscle)[5]

Note: There is a significant lack of quantitative data on the effects of this compound specifically in skeletal muscle studies.

Experimental Protocols

To facilitate standardized and reproducible research, detailed methodologies for key experiments are provided below.

Measurement of Intracellular Calcium Concentration ([Ca2+]i) using Fura-2 AM

This protocol describes the measurement of [Ca2+]i in isolated muscle fibers or cultured myotubes using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Isolated muscle fibers or cultured myotubes on coverslips

  • Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM glucose, pH 7.4

  • This compound and/or dantrolene stock solutions

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and emission at 510 nm

Procedure:

  • Fura-2 AM Loading:

    • Prepare a loading solution by diluting the Fura-2 AM stock solution in HBS to a final concentration of 2-5 µM.

    • Add Pluronic F-127 to the loading solution (final concentration ~0.02%) to aid in dye solubilization.

    • Incubate the muscle preparation in the loading solution for 30-60 minutes at room temperature in the dark.

  • De-esterification:

    • Wash the preparation twice with HBS to remove extracellular Fura-2 AM.

    • Incubate in fresh HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Drug Incubation:

    • For pre-incubation studies, replace the HBS with a solution containing the desired concentration of this compound or dantrolene and incubate for the desired duration (e.g., 15-30 minutes).

  • Fluorescence Measurement:

    • Mount the coverslip onto the stage of the fluorescence imaging system.

    • Continuously perfuse the preparation with HBS (with or without the test compound).

    • Alternately excite the preparation at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Calibration (Optional):

    • At the end of each experiment, the preparation can be exposed to a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin). These values can be used to convert the fluorescence ratios to absolute calcium concentrations using the Grynkiewicz equation.

Measurement of Isometric Twitch Tension in Isolated Skeletal Muscle

This protocol outlines the procedure for measuring the contractile force of an isolated skeletal muscle in response to electrical stimulation.

Materials:

  • Isolated skeletal muscle (e.g., mouse extensor digitorum longus (EDL) or soleus)

  • Krebs-Ringer solution (118 mM NaCl, 4.75 mM KCl, 1.18 mM KH2PO4, 1.18 mM MgSO4, 2.54 mM CaCl2, 25 mM NaHCO3, 11 mM glucose), bubbled with 95% O2 / 5% CO2.

  • Muscle bath with stimulating electrodes and a force transducer.

  • Data acquisition system.

  • This compound and/or dantrolene stock solutions.

Procedure:

  • Muscle Preparation and Mounting:

    • Carefully dissect the desired muscle, leaving the tendons intact.

    • Mount the muscle vertically in the muscle bath containing oxygenated Krebs-Ringer solution at a controlled temperature (e.g., 25-30°C).

    • Attach one tendon to a fixed point and the other to an isometric force transducer.

  • Determination of Optimal Length (L0):

    • Adjust the muscle length until the maximal twitch tension is achieved in response to a single supramaximal electrical stimulus.

  • Twitch Contraction Measurement:

    • Stimulate the muscle with a single electrical pulse (e.g., 0.5 ms (B15284909) duration) of supramaximal voltage.

    • Record the resulting isometric twitch tension using the data acquisition system.

  • Drug Application:

    • After recording baseline twitch contractions, add this compound or dantrolene to the muscle bath at the desired final concentration.

    • Allow for an equilibration period (e.g., 20-30 minutes).

  • Post-Drug Measurement:

    • Record the twitch contractions again in the presence of the drug.

    • Multiple concentrations can be tested in a cumulative or non-cumulative manner.

  • Data Analysis:

    • Measure the peak twitch tension, time to peak tension, and half-relaxation time from the recorded traces.

    • Express the effect of the drug as a percentage change from the baseline values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathways of this compound and dantrolene and a general experimental workflow for their comparison.

Dantrolene_Mechanism AP Action Potential in T-tubule DHPR Dihydropyridine Receptor (DHPR) AP->DHPR activates RyR1 Ryanodine Receptor 1 (RyR1) DHPR->RyR1 physically interacts with Ca_release Ca²⁺ Release RyR1->Ca_release opens to cause SR Sarcoplasmic Reticulum (SR) SR->RyR1 Contraction Muscle Contraction Ca_release->Contraction triggers Dantrolene Dantrolene Dantrolene->RyR1 inhibits

Caption: Proposed mechanism of dantrolene action on skeletal muscle excitation-contraction coupling.

TMB8_Mechanism cluster_cell Muscle Cell SR Sarcoplasmic Reticulum (SR) Ca_channels Intracellular Ca²⁺ Release Channels (e.g., RyR, IP3R) SR->Ca_channels Ca_release Ca²⁺ Release Ca_channels->Ca_release mediates Contraction Muscle Contraction Ca_release->Contraction triggers TMB8 This compound TMB8->Ca_channels antagonizes (?)

Caption: Hypothesized mechanism of this compound in muscle, suggesting antagonism of intracellular Ca²⁺ release.

Experimental_Workflow prep Prepare Muscle Tissue (Isolated fibers or whole muscle) baseline Record Baseline Measurements (Intracellular Ca²⁺ or Twitch Tension) prep->baseline treatment Apply Treatment baseline->treatment control Control (Vehicle) treatment->control tmb8 This compound treatment->tmb8 dantrolene Dantrolene treatment->dantrolene post_treatment Record Post-Treatment Measurements control->post_treatment tmb8->post_treatment dantrolene->post_treatment analysis Data Analysis and Comparison post_treatment->analysis

Caption: General experimental workflow for comparing the effects of this compound and dantrolene on muscle.

Conclusion

Dantrolene is a well-characterized inhibitor of sarcoplasmic reticulum calcium release in skeletal muscle, with a clear mechanism of action involving the ryanodine receptor. Quantitative data consistently demonstrates its ability to reduce intracellular calcium levels and muscle contractility. In contrast, the role and mechanism of this compound in skeletal muscle remain poorly defined, with a significant scarcity of quantitative data. The provided experimental protocols offer a standardized framework for future studies aimed at directly comparing these two compounds. Such research is essential to elucidate the specific effects of this compound on muscle physiology and to determine its potential as a research tool or therapeutic agent in comparison to established compounds like dantrolene. The lack of direct comparative studies represents a critical gap in the literature that warrants further investigation to provide a clearer understanding of their relative potencies and mechanisms in modulating muscle function.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for TMB-8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of TMB-8 (8-bromo-N,N-diethyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-amine hydrobromide), a substance recognized as hazardous.

This compound hydrochloride is classified as a hazardous substance and is known to be very toxic to aquatic organisms, with the potential for long-term adverse effects in the aquatic environment.[1] It may also cause sensitization by skin contact.[1] Therefore, meticulous disposal procedures are crucial to mitigate risks to personnel and the environment.

Key Safety and Hazard Information

A summary of the hazard ratings and physical properties of this compound is provided below to inform safe handling and disposal practices.

ParameterValueSource
Chemical Name 8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate (B1228286) hydrochloride[2]
CAS Number 53464-72-5[2][3]
Molecular Formula C22H37NO5 • HCl[3]
Molecular Weight 431.99 g/mol [2][]
Appearance Solid[3]
Melting Point 88-89 °C[]
Boiling Point 461.2 °C at 760 mmHg[]
Density 1.018 g/cm³[]
Solubility Slightly soluble in chloroform, methanol, and water.[3]
Hazard Statement Considered a hazardous substance.[1] May cause sensitization by skin contact.[1] Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[1]Santa Cruz Biotechnology MSDS[1]

Experimental Protocol for this compound Disposal

The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste. This protocol is based on general best practices for hazardous chemical waste and information from the Material Safety Data Sheet.[1] Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (impervious)[1]

    • Safety glasses[1]

    • Laboratory coat

  • Designated, sealable, and clearly labeled hazardous waste container[1]

  • Chemical fume hood

  • Spill containment materials (e.g., absorbent pads)

Procedure:

  • Risk Assessment and Preparation:

    • Before beginning any work with this compound, review the Safety Data Sheet (SDS).

    • Ensure a designated hazardous waste container is properly labeled for this compound waste. The label should include the chemical name, concentration, and hazard symbols.

    • Conduct all handling and preparation for disposal within a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.[1]

  • Personal Protective Equipment (PPE):

    • Don all required PPE, including a lab coat, safety glasses, and impervious chemical-resistant gloves, before handling this compound.[1]

  • Collection of this compound Waste:

    • Solid Waste: Carefully collect any unused or waste this compound powder. Avoid generating dust.[1] Use tools that will not create static electricity. Place the solid waste directly into the designated hazardous waste container.

    • Solutions: Collect all aqueous and organic solutions containing this compound in a compatible, sealed waste container. Do not mix with incompatible waste streams.

    • Contaminated Labware: Dispose of all single-use items contaminated with this compound, such as pipette tips, tubes, and gloves, into the designated solid hazardous waste container.

  • Spill Cleanup:

    • In the event of a spill, contain the spillage immediately.[1]

    • For solid spills, use dry clean-up procedures and avoid generating dust.[1] You can gently cover the spill with an absorbent material and then carefully sweep it into the hazardous waste container. Do not use air hoses for cleaning.[1]

    • For liquid spills, use absorbent pads to soak up the material and place the used pads into the sealed hazardous waste container.

    • Decontaminate the spill area according to your institution's protocols.

  • Waste Container Management:

    • Keep the hazardous waste container securely sealed when not in use.[1]

    • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

TMB8_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal start Start: this compound Waste Generated review_sds Review Safety Data Sheet (SDS) start->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe collect_waste Collect Waste in Labeled Hazardous Waste Container don_ppe->collect_waste spill_check Spill Occurred? collect_waste->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes store_waste Store Sealed Container in Designated Area spill_check->store_waste No cleanup->collect_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end_disposal Proper Disposal by Licensed Service contact_ehs->end_disposal

Workflow for the proper disposal of this compound.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of hazardous chemical waste.

References

Personal protective equipment for handling TMB-8

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling TMB-8 (8-(N,N-Diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride), a PKC inhibitor and a calcium and sodium channel blocker. Adherence to these procedures is critical for minimizing risks and ensuring safe operational conduct.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance and requires careful handling to avoid adverse effects.[2] It may cause skin sensitization and is very toxic to aquatic life, with the potential for long-term environmental impact.[2]

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Bench-top operations (small quantities) Safety glasses with side shieldsImpervious gloves (e.g., Nitrile)Laboratory coatNot generally required if handled in a well-ventilated area or chemical fume hood.
Bulk handling or transfers Chemical safety goggles and a face shieldImpervious gloves (e.g., Nitrile)Chemical-resistant apron or coverallsUse in a well-ventilated area. A respirator may be necessary if engineering controls are inadequate.
Spill cleanup Chemical safety goggles and a face shieldImpervious gloves (e.g., Nitrile)Chemical-resistant coverallsA respirator may be necessary depending on the spill size and ventilation.

Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent exposure and maintain the integrity of this compound.

Handling:

  • Avoid all personal contact, including inhalation of dust.[2]

  • Always wear the appropriate protective clothing when there is a risk of exposure.[2]

  • Work in a well-ventilated area to prevent the concentration of dust or vapors.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

  • Wash hands thoroughly with soap and water after handling.[2]

  • Launder contaminated work clothes separately before reuse.[2]

Storage:

  • Keep containers securely sealed when not in use.[2]

  • Store in a cool, dry, and well-ventilated area.

  • Avoid physical damage to containers.[2]

  • Observe all manufacturer's storage and handling recommendations.[2]

Spill Response and Waste Disposal

In the event of a spill, immediate and appropriate action is necessary to contain the hazard.

Spill Cleanup:

  • Evacuate and Alert: Alert personnel in the immediate area and, if necessary, emergency services.[2]

  • Contain Spillage: Prevent the material from entering drains or waterways as it is very toxic to aquatic organisms.[2]

  • Wear PPE: Don the appropriate PPE, including impervious gloves and safety glasses, before starting cleanup.[2]

  • Cleanup Procedure:

    • Use dry clean-up procedures and avoid generating dust.[2]

    • Vacuum up the spilled material using an explosion-proof machine designed for this purpose. Do not use air hoses for cleaning.[2]

    • Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[2]

Waste Disposal:

  • All this compound waste must be handled and disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]

  • Even empty containers may retain chemical hazards and should be handled accordingly.[2]

  • If possible, return empty containers to the supplier for reuse or recycling.[2]

Experimental Workflow for Safe this compound Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

TMB8_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Weigh and Prepare this compound Solution C->D Proceed to Handling E Perform Experiment D->E F Securely Seal this compound Container After Use E->F G Decontaminate Work Surfaces F->G Proceed to Cleanup H Collect All this compound Waste (Solid, Liquid, Contaminated PPE) G->H I Label Hazardous Waste Container H->I J Store Waste in Designated Area I->J K Arrange for Professional Disposal J->K

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TMB-8
Reactant of Route 2
Reactant of Route 2
TMB-8

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.